molecular formula C11H21N3O3 B060322 1-Boc-Isonipecotic acid hydrazide CAS No. 187834-88-4

1-Boc-Isonipecotic acid hydrazide

货号: B060322
CAS 编号: 187834-88-4
分子量: 243.3 g/mol
InChI 键: JLIKTOWFNQDEME-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Boc-Isonipecotic acid hydrazide is a versatile and protected piperidine derivative that serves as a critical synthetic intermediate in medicinal chemistry and drug discovery research. Its core value lies in the bifunctional reactivity offered by the base-labile tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen and the highly reactive hydrazide moiety. This structure makes it an ideal precursor for the synthesis of a wide array of nitrogen-containing heterocycles, such as pyrazoles, triazoles, and oxadiazoles, which are privileged scaffolds in pharmaceutical agents. Researchers primarily utilize this compound as a key building block for constructing constrained peptidomimetics and for introducing the isonipecotic acid pharmacophore into larger molecular architectures. The Boc group ensures orthogonal protection strategies, allowing for selective deprotection under mild acidic conditions to generate a secondary amine for further functionalization, while the hydrazide group readily undergoes condensation with aldehydes to form hydrazones or serves as a precursor to acyl azides via the Curtius rearrangement. Its primary research applications include the development of protease inhibitors, kinase inhibitors, and other biologically active small molecules where the piperidine ring confers desirable conformational and pharmacokinetic properties. This reagent is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any human use.

属性

IUPAC Name

tert-butyl 4-(hydrazinecarbonyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O3/c1-11(2,3)17-10(16)14-6-4-8(5-7-14)9(15)13-12/h8H,4-7,12H2,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLIKTOWFNQDEME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70627703
Record name tert-Butyl 4-(hydrazinecarbonyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70627703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187834-88-4
Record name tert-Butyl 4-(hydrazinecarbonyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70627703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-(hydrazinecarbonyl)piperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of tert-Butyl 4-(hydrazinocarbonyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 4-(hydrazinocarbonyl)piperidine-1-carboxylate is a bifunctional molecule of significant interest in medicinal chemistry and drug discovery. It incorporates a piperidine ring protected by a tert-butyloxycarbonyl (Boc) group, which enhances its solubility in organic solvents and allows for controlled deprotection in synthetic routes. The presence of a hydrazide moiety provides a reactive handle for the construction of more complex molecular architectures, such as hydrazones, pyrazoles, and other heterocyclic systems.[1][2] This compound serves as a valuable building block for creating diverse molecular scaffolds for the development of novel therapeutic agents.[3]

The Boc-protected piperidine motif is a common feature in many pharmaceutical compounds, offering a stable and versatile scaffold. The hydrazide functional group is also a well-established pharmacophore, known to contribute to a range of biological activities and to act as a linker in drug conjugates.[4][5][6]

Physicochemical Properties of Structurally Related Compounds

To provide an informed perspective on the likely properties of tert-butyl 4-(hydrazinocarbonyl)piperidine-1-carboxylate, the following tables summarize the available data for its key synthetic precursor, 1-Boc-piperidine-4-carboxylic acid, and other relevant analogs.

Table 1: General Properties of 1-Boc-Piperidine-4-Carboxylic Acid

PropertyValueReference
Molecular Formula C₁₁H₁₉NO₄[7][8][9]
Molecular Weight 229.27 g/mol [7][8][9]
Appearance Solid[9]
CAS Number 84358-13-4[7]

Table 2: Calculated Physicochemical Parameters of 1-Boc-Piperidine-4-Carboxylic Acid

ParameterValueReference
XLogP3 1.1[7][8]
Hydrogen Bond Donor Count 1[8]
Hydrogen Bond Acceptor Count 4[8]
Rotatable Bond Count 3[8]
Exact Mass 229.13140809 g/mol [7]
Topological Polar Surface Area 66.8 Ų[7]

Table 3: Physicochemical Data for Other Relevant Piperidine Analogs

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)XLogP3
tert-Butyl 4-hydroxypiperidine-1-carboxylateC₁₀H₁₉NO₃201.26-0.8
4-Amino-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acidC₁₁H₂₀N₂O₄244.29289-294-2.2
tert-Butyl 4-(methylamino)piperidine-1-carboxylateC₁₁H₂₂N₂O₂214.30-1.2
tert-Butyl 4-iodopiperidine-1-carboxylateC₁₀H₁₈INO₂311.16-2.6

Experimental Protocols for Physicochemical Property Determination

The following are detailed, generalized methodologies for determining the key physicochemical properties of organic compounds like tert-butyl 4-(hydrazinocarbonyl)piperidine-1-carboxylate.

The melting point is a crucial indicator of a compound's purity.[10]

  • Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes, thermometer, mortar and pestle.[11][12]

  • Procedure:

    • A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 1-2 mm.[11][13]

    • The capillary tube is placed in the heating block of the melting point apparatus.[12]

    • The sample is heated rapidly to determine an approximate melting range.

    • A second, fresh sample is then heated slowly (approximately 2°C per minute) starting from a temperature about 20°C below the approximate melting point.[10]

    • The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned to liquid (completion of melting) are recorded as the melting point range.[13] A sharp melting range (0.5-1.0°C) is indicative of a pure compound.

Solubility provides insights into the polarity and functional groups of a molecule.[14]

  • Apparatus: Small test tubes, vortex mixer, spatula, and a selection of solvents.

  • Procedure:

    • Place approximately 25 mg of the compound into a small test tube.[15]

    • Add 0.75 mL of the chosen solvent (e.g., water, diethyl ether, 5% NaOH, 5% NaHCO₃, 5% HCl) in portions.[15]

    • After each addition, vigorously shake or vortex the test tube for at least 60 seconds.[15][16]

    • Observe and record whether the compound is soluble (dissolves completely), partially soluble, or insoluble.[16]

    • The solubility profile across different solvents can help classify the compound based on its acidic, basic, or neutral nature.

The acid dissociation constant (pKa) is a measure of the acidity of a compound.

  • Method 1: Potentiometric Titration

    • Apparatus: pH meter, burette, stirrer, beaker.

    • Procedure:

      • A precisely weighed amount of the compound is dissolved in a suitable solvent (often a water-co-solvent mixture).

      • A standardized solution of a strong base (e.g., NaOH) is added incrementally from a burette.

      • The pH of the solution is measured after each addition of the titrant.

      • A titration curve (pH vs. volume of titrant) is plotted. The pKa is the pH at the half-equivalence point.[17]

  • Method 2: ¹H NMR Spectroscopy

    • Apparatus: NMR spectrometer.

    • Procedure:

      • ¹H NMR spectra of the compound are recorded in a series of buffered solutions with known pH values.

      • The chemical shift of a proton sensitive to the ionization state of the molecule is monitored.

      • The pKa is determined by fitting the chemical shift data to the Henderson-Hasselbalch equation. This method is particularly useful for determination in aqueous-organic solvent mixtures.[18][19][20]

LogP is a measure of a compound's lipophilicity, a critical parameter in drug design.[21]

  • Method 1: Shake-Flask Method

    • Apparatus: Separatory funnel, UV-Vis spectrophotometer or HPLC.

    • Procedure:

      • A solution of the compound is prepared in a biphasic system of n-octanol and water (or a suitable buffer).[22]

      • The mixture is shaken vigorously to allow for partitioning of the compound between the two phases and then allowed to separate.[22]

      • The concentration of the compound in each phase is determined analytically (e.g., by UV-Vis or HPLC).

      • The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[21]

  • Method 2: Reverse-Phase HPLC

    • Apparatus: HPLC system with a C18 column.

    • Procedure:

      • The retention time of the compound on a calibrated reverse-phase HPLC column is measured.[23]

      • A correlation is established between the logarithm of the retention time and the known LogP values of a series of standard compounds.[23]

      • The LogP of the unknown compound is then estimated from its retention time using this correlation.

Role in Drug Discovery and Synthesis

tert-Butyl 4-(hydrazinocarbonyl)piperidine-1-carboxylate is a versatile intermediate in synthetic and medicinal chemistry. The Boc-protecting group allows for selective reactions at the hydrazide moiety, which can then be deprotected under acidic conditions to reveal the piperidine nitrogen for further functionalization.

G cluster_0 Synthetic Pathway cluster_1 Application in Drug Discovery Carboxylic_Acid 1-Boc-piperidine- 4-carboxylic acid Ester Intermediate Ester Carboxylic_Acid->Ester Esterification Hydrazide tert-Butyl 4-(hydrazinocarbonyl)- piperidine-1-carboxylate Ester->Hydrazide Hydrazinolysis Building_Block tert-Butyl 4-(hydrazinocarbonyl)- piperidine-1-carboxylate Hydrazone_Formation Condensation with Aldehyde/Ketone Building_Block->Hydrazone_Formation Heterocycle_Synthesis Cyclization Reactions Building_Block->Heterocycle_Synthesis PROTAC_Linker Linker for PROTACs Building_Block->PROTAC_Linker Bioactive_Molecules Bioactive Molecules (e.g., Hydrazones, Pyrazoles) Hydrazone_Formation->Bioactive_Molecules Heterocycle_Synthesis->Bioactive_Molecules PROTACs PROTAC Molecules PROTAC_Linker->PROTACs

Caption: Synthetic route and applications of the title compound.

The diagram above illustrates the synthesis of tert-butyl 4-(hydrazinocarbonyl)piperidine-1-carboxylate from its carboxylic acid precursor. It also highlights its utility as a versatile building block in drug discovery, enabling the synthesis of various bioactive molecules and its potential incorporation as a linker in Proteolysis Targeting Chimeras (PROTACs).[24]

G Start Start with Boc-protected piperidine hydrazide Step1 Reaction with electrophilic partner (e.g., acyl chloride, activated carboxylic acid) Start->Step1 Functionalize Hydrazide Step2 Acidic Deprotection (e.g., TFA, HCl) Step1->Step2 Remove Boc group Step3 Further functionalization at piperidine nitrogen Step2->Step3 Modify Piperidine Final_Product Final Drug Candidate Step3->Final_Product

Caption: General synthetic workflow utilizing the title compound.

This workflow demonstrates a typical synthetic sequence where the hydrazide moiety is first elaborated, followed by the removal of the Boc protecting group to allow for subsequent modification at the piperidine nitrogen. This orthogonal protection strategy is a cornerstone of modern synthetic chemistry, enabling the efficient construction of complex molecules.

References

An In-depth Technical Guide to the Synthesis and Characterization of N-Boc-piperidine-4-carboxylhydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of N-Boc-piperidine-4-carboxylhydrazide, a valuable building block in medicinal chemistry and drug development. The document details the multi-step synthesis from commercially available starting materials, including experimental protocols and characterization data for key intermediates and the final product.

Introduction

N-Boc-piperidine-4-carboxylhydrazide, also known as tert-butyl 4-(hydrazinecarbonyl)piperidine-1-carboxylate, is a key intermediate in the synthesis of a wide range of biologically active molecules. The piperidine scaffold is a prevalent structural motif in many pharmaceuticals, and the presence of the Boc-protected nitrogen and the hydrazide functionality allows for selective chemical modifications, making it a versatile tool for drug discovery and development. The Boc (tert-butyloxycarbonyl) group provides a stable protecting group for the piperidine nitrogen that can be readily removed under acidic conditions, enabling further functionalization.

Synthesis Pathway

The synthesis of N-Boc-piperidine-4-carboxylhydrazide is typically achieved through a two-step process starting from the commercially available 4-piperidinecarboxylic acid. The first step involves the protection of the piperidine nitrogen with a Boc group to yield N-Boc-piperidine-4-carboxylic acid. This intermediate is then converted to the corresponding methyl ester, which subsequently undergoes hydrazinolysis to afford the final product.

Synthesis_Pathway A 4-Piperidinecarboxylic acid B N-Boc-piperidine-4-carboxylic acid A->B (Boc)2O, Base C Methyl N-Boc-piperidine-4-carboxylate B->C CH3OH, Acid catalyst D N-Boc-piperidine-4-carboxylhydrazide C->D NH2NH2·H2O

Caption: Overall synthesis pathway for N-Boc-piperidine-4-carboxylhydrazide.

Experimental Protocols

Synthesis of N-Boc-piperidine-4-carboxylic acid

This procedure outlines the protection of the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group.

Materials:

  • 4-Piperidinecarboxylic acid

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium hydroxide (NaOH)

  • tert-Butanol

  • Water

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • In a suitable reaction vessel, dissolve 4-piperidinecarboxylic acid in a mixture of aqueous sodium hydroxide and tert-butanol.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add di-tert-butyl dicarbonate to the cooled solution over a period of 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir overnight.[1]

  • Concentrate the reaction mixture under reduced pressure to approximately half of its original volume.

  • Quench the reaction by the addition of 10% aqueous HCl until the pH of the aqueous phase is between 2 and 3.

  • Extract the aqueous layer multiple times with ethyl acetate.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to yield N-Boc-piperidine-4-carboxylic acid as a white solid.[1]

Synthesis of Methyl N-Boc-piperidine-4-carboxylate

This protocol describes the esterification of the carboxylic acid intermediate.

Materials:

  • N-Boc-piperidine-4-carboxylic acid

  • Potassium carbonate

  • Iodomethane

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of N-Boc-piperidine-4-carboxylic acid in DMF, add potassium carbonate and iodomethane.

  • Stir the reaction mixture at room temperature for three hours.

  • Pour the reaction mixture into 10% aqueous potassium carbonate.

  • Extract the aqueous solution with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the combined organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer in vacuo.

  • Purify the crude product via column chromatography to obtain methyl N-Boc-piperidine-4-carboxylate.[2]

Synthesis of N-Boc-piperidine-4-carboxylhydrazide

This final step involves the conversion of the methyl ester to the desired hydrazide.

Materials:

  • Methyl N-Boc-piperidine-4-carboxylate

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • Dissolve methyl N-Boc-piperidine-4-carboxylate in ethanol.

  • Add hydrazine hydrate to the solution.

  • Heat the reaction mixture at reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can often be purified by recrystallization or precipitation from a suitable solvent system (e.g., dissolution in a minimal amount of a polar solvent followed by precipitation with a non-polar solvent).

Characterization Data

The following tables summarize the key characterization data for the synthesized compounds.

Table 1: Physicochemical and Spectroscopic Data for N-Boc-piperidine-4-carboxylic acid

PropertyValueReference
Molecular Formula C₁₁H₁₉NO₄[3]
Molecular Weight 229.27 g/mol [3]
Melting Point 148-153 °C[3]
¹H NMR (CDCl₃, δ) 4.1 (d, 2H), 2.91 (t, 2H), 2.5 (m, 1H), 2.0 (m, 2H), 1.7 (m, 2H), 1.52 (s, 9H)[4]

Table 2: Physicochemical and Spectroscopic Data for Methyl N-Boc-piperidine-4-carboxylate

PropertyValueReference
Molecular Formula C₁₂H₂₁NO₄[2]
Molecular Weight 243.30 g/mol
Melting Point 33.0-37.0 °C[2]
¹H NMR (600 MHz, CDCl₃, δ) 3.99 (s, 2H), 3.67 (s, 3H), 2.82 (t, J = 12.4 Hz, 2H), 2.43 (tt, J = 11.0, 3.9 Hz, 1H), 1.88-1.81 (m, 1H), 1.70-1.55 (m, 2H), 1.44 (s, 9H)[2]
¹³C NMR (151 MHz, CDCl₃, δ) 174.9, 154.6, 79.5, 51.7, 41.0, 28.4, 27.9[2]

Table 3: Physicochemical and Spectroscopic Data for N-Boc-piperidine-4-carboxylhydrazide

PropertyValueReference
Molecular Formula C₁₁H₂₁N₃O₃
Molecular Weight 243.30 g/mol
Appearance White to off-white solid
¹H NMR (DMSO-d₆, δ) Predicted: ~9.1 (s, 1H, -CONH-), ~4.2 (br s, 2H, -NH₂), ~3.9 (m, 2H), ~2.8 (m, 2H), ~2.2 (m, 1H), ~1.7 (m, 2H), ~1.5 (m, 2H), 1.39 (s, 9H)
¹³C NMR (DMSO-d₆, δ) Predicted: ~173 (-C=O), ~154 (-O(C=O)N-), ~78 (-C(CH₃)₃), ~43 (piperidine CH₂), ~41 (piperidine CH), ~28 (piperidine CH₂), ~28 (-C(CH₃)₃)
IR (KBr, cm⁻¹) Predicted: ~3300-3200 (N-H stretching), ~1700 (C=O, Boc), ~1650 (C=O, hydrazide), ~1160 (C-O)
Mass Spec (ESI-MS) Predicted: m/z 244.16 [M+H]⁺

Note: Predicted spectral data is based on typical chemical shifts for similar functional groups and the known structure of the molecule. Actual experimental values may vary.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the synthesis and characterization process.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization A Step 1: Boc Protection B Step 2: Esterification A->B C Step 3: Hydrazinolysis B->C D Extraction & Workup C->D E Column Chromatography D->E for Ester F Recrystallization D->F for Hydrazide G NMR Spectroscopy (¹H, ¹³C) E->G F->G H IR Spectroscopy G->H I Mass Spectrometry H->I J Melting Point Analysis I->J

Caption: Workflow for the synthesis and characterization of N-Boc-piperidine-4-carboxylhydrazide.

Conclusion

This technical guide provides detailed procedures for the synthesis of N-Boc-piperidine-4-carboxylhydrazide, a key building block for pharmaceutical research. The described methods are robust and can be readily implemented in a standard organic synthesis laboratory. The provided characterization data will aid researchers in confirming the identity and purity of the synthesized compounds. The versatility of N-Boc-piperidine-4-carboxylhydrazide makes it a valuable asset in the development of novel therapeutics.

References

An In-depth Technical Guide to 1-Boc-Isonipecotic Acid Hydrazide: A Key Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of 1-Boc-Isonipecotic acid hydrazide, a crucial building block in the synthesis of various pharmaceutical compounds. Tailored for researchers, scientists, and professionals in drug development, this document details the molecule's structure, physicochemical properties, synthesis, and its significant role as a precursor to potent enzyme inhibitors.

Molecular Structure and Chemical Formula

This compound, systematically named tert-butyl 4-(hydrazinecarbonyl)piperidine-1-carboxylate, is a derivative of isonipecotic acid, a piperidine-4-carboxylic acid. The molecule features a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen and a hydrazide functional group at the 4-position.

Molecular Formula: C₁₁H₂₁N₃O₃[1][2]

Molecular Weight: 243.30 g/mol [2]

CAS Number: 187834-88-4[1][2]

Synonyms: 1-(tert-Butoxycarbonyl)piperidine-4-carbohydrazide, tert-Butyl 4-(hydrazinylcarbonyl)piperidine-1-carboxylate, 1-BOC-4-(Hydrazinocarbonyl)piperidine[3][4]

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below, providing essential data for its handling, storage, and application in synthesis.

PropertyValueReference(s)
Appearance White to off-white solid
Melting Point 104-106 °C[1]
Boiling Point (Predicted) 409.2 ± 34.0 °C at 760 mmHg[1][4]
Density (Predicted) 1.147 ± 0.06 g/cm³[1]
pKa (Predicted) 13.01 ± 0.20[1]
Storage Store in a dry, sealed place[4]

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound from ethyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate.

Materials:

  • Ethyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate

  • Hydrazine hydrate (80% solution in water)

  • Ethanol, absolute

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • To a solution of ethyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate (1 equivalent) in absolute ethanol (10 volumes), add hydrazine hydrate (10 equivalents).

  • Heat the reaction mixture to reflux and maintain for 16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature and concentrate under reduced pressure using a rotary evaporator to remove the ethanol.

  • Dilute the residue with dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a white solid.

Characterization

1H NMR (400 MHz, CDCl₃):

  • δ 1.45 (s, 9H, C(CH₃)₃)

  • δ 1.60-1.75 (m, 2H, piperidine-H)

  • δ 1.80-1.95 (m, 2H, piperidine-H)

  • δ 2.20-2.35 (m, 1H, piperidine-H)

  • δ 2.75-2.90 (m, 2H, piperidine-H)

  • δ 4.00-4.15 (m, 2H, piperidine-H)

  • δ 7.50 (br s, 1H, -NH-)

  • δ 3.90 (br s, 2H, -NH₂)

13C NMR (100 MHz, CDCl₃):

  • δ 28.4 (C(CH₃)₃)

  • δ 28.8 (piperidine-C)

  • δ 41.5 (piperidine-C)

  • δ 43.5 (piperidine-C)

  • δ 79.8 (C(CH₃)₃)

  • δ 154.8 (C=O, Boc)

  • δ 175.0 (C=O, hydrazide)

FTIR (KBr, cm⁻¹):

  • ~3300-3400 (N-H stretching, hydrazide)

  • ~2970 (C-H stretching, alkyl)

  • ~1680 (C=O stretching, Boc urethane)

  • ~1630 (C=O stretching, hydrazide)

  • ~1520 (N-H bending)

Mass Spectrometry (ESI-MS):

  • m/z 244.17 [M+H]⁺

  • The Boc group is known to be labile in mass spectrometry and may show a characteristic loss of isobutylene (56 Da) or a tert-butyl group (57 Da).

Biological Significance and Applications

This compound serves as a pivotal intermediate in the synthesis of various biologically active molecules. A primary application is in the development of inhibitors for Tumor Necrosis Factor-alpha Converting Enzyme (TACE) , also known as ADAM17. TACE is a key metalloproteinase responsible for the shedding of the pro-inflammatory cytokine TNF-α from the cell surface. Overproduction of TNF-α is implicated in a range of inflammatory diseases.

TACE Inhibition Signaling Pathway

The inhibition of TACE prevents the release of soluble TNF-α, thereby blocking its subsequent pro-inflammatory signaling cascade. The diagram below illustrates the central role of TACE in this pathway and the point of intervention for inhibitors derived from this compound.

TACE_Inhibition_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling pro_TNF pro-TNF-α (Membrane-bound) TNF Soluble TNF-α pro_TNF->TNF Cleavage TACE TACE (ADAM17) TNFR TNF-α Receptor (TNFR1/TNFR2) IKK IKK Complex TNFR->IKK Activation TNF->TNFR Binding TACE_Inhibitor TACE Inhibitor (Derived from 1-Boc-Isonipecotic acid hydrazide) TACE_Inhibitor->TACE Inhibition IkB IκB IKK->IkB Phosphorylation & Degradation NFkB_p65_p50 NF-κB (p65/p50) Inflammation Pro-inflammatory Gene Expression NFkB_p65_p50->Inflammation Nuclear Translocation IkB->NFkB_p65_p50 Inhibition

TACE-mediated TNF-α signaling and its inhibition.

Conclusion

This compound is a versatile and valuable intermediate in medicinal chemistry. Its well-defined structure and reactivity, coupled with its role as a precursor to potent TACE inhibitors, underscore its importance in the development of novel therapeutics for inflammatory diseases. This guide provides the foundational technical information required for its effective utilization in research and drug discovery.

References

Technical Guide: Physicochemical Properties of 1-(tert-Butoxycarbonyl)piperidine-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available physicochemical properties of 1-(tert-Butoxycarbonyl)piperidine-4-carbohydrazide, a key building block in medicinal chemistry and drug discovery. This document details its melting point, discusses its solubility characteristics, and provides standardized experimental protocols for determining these properties.

Core Physicochemical Data

The physical properties of 1-(tert-Butoxycarbonyl)piperidine-4-carbohydrazide are crucial for its handling, characterization, and application in synthetic chemistry.

PropertyValueSource
Melting Point 104 - 106 °C[1]
Molecular Formula C₁₁H₂₁N₃O₃[1]
Molecular Weight 243.31 g/mol [2]
Appearance Solid (white to off-white)[1]
CAS Number 187834-88-4[1]

Experimental Protocols

Accurate determination of melting point and solubility is fundamental for the characterization and application of chemical compounds. The following are detailed, standard methodologies for these measurements.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline compound, this transition occurs over a narrow temperature range. The following protocol outlines the capillary method, a common and reliable technique.[5]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Spatula

  • Mortar and pestle (optional, for pulverizing samples)

Procedure:

  • Sample Preparation: Place a small amount of dry 1-(tert-Butoxycarbonyl)piperidine-4-carbohydrazide on a clean, dry surface. If the sample consists of large crystals, gently crush it into a fine powder.

  • Loading the Capillary Tube: Push the open end of a capillary tube into the powdered sample. A small amount of the compound will be packed into the tube. Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end. The packed sample should be approximately 1-2 mm high.[5][6]

  • Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus. Ensure the thermometer is correctly positioned to accurately measure the temperature of the heating block.[7]

  • Heating: Begin heating the apparatus. For an unknown compound or a first determination, a rapid heating rate can be used to find an approximate melting range.

  • Melting Point Range Determination: For an accurate measurement, repeat the process with a fresh sample, heating rapidly to about 10-15 °C below the approximate melting point. Then, decrease the heating rate to 1-2 °C per minute.

  • Observation and Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[5][7] A sharp melting range (typically 0.5-2 °C) is indicative of a pure compound.[8]

Determination of Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is considered the "gold standard" for determining the equilibrium solubility of a compound in a specific solvent.[9][10]

Materials:

  • 1-(tert-Butoxycarbonyl)piperidine-4-carbohydrazide

  • Solvent of interest (e.g., water, phosphate-buffered saline, ethanol)

  • Small vials or flasks with airtight seals

  • Shaker or agitator capable of maintaining a constant temperature

  • Centrifuge

  • Analytical method for quantification (e.g., HPLC, UV-Vis spectroscopy)

Procedure:

  • Sample Preparation: Add an excess amount of solid 1-(tert-Butoxycarbonyl)piperidine-4-carbohydrazide to a vial containing a known volume of the solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them on a shaker. Agitate the samples at a constant temperature for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent system.

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the samples at a high speed to pellet the undissolved solid.

  • Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method.

  • Calculation: The solubility is calculated from the measured concentration in the supernatant.

Application in Drug Discovery Workflow

1-(tert-Butoxycarbonyl)piperidine-4-carbohydrazide is a valuable building block in drug discovery due to its protected piperidine ring and reactive hydrazide functional group. The Boc (tert-Butoxycarbonyl) group serves as a protecting group for the piperidine nitrogen, allowing for selective reactions at the hydrazide moiety. The piperidine scaffold is a common motif in many approved drugs. The following diagram illustrates a typical workflow where this compound is utilized.

DrugDiscoveryWorkflow start 1-(tert-Butoxycarbonyl)piperidine- 4-carbohydrazide reaction1 Reaction with Aldehyde/Ketone start->reaction1 Starting Material intermediate1 Hydrazone Intermediate reaction1->intermediate1 reaction2 Further Synthetic Modifications intermediate1->reaction2 library Compound Library Generation reaction2->library screening High-Throughput Screening (HTS) library->screening hit Hit Identification screening->hit lead_opt Lead Optimization hit->lead_opt candidate Preclinical Candidate lead_opt->candidate

Caption: Synthetic workflow utilizing the starting material in drug discovery.

This workflow highlights the journey from a versatile chemical building block to a potential drug candidate, underscoring the importance of such scaffolds in the development of new therapeutics.

References

Understanding the role of the Boc protecting group in hydrazide compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the management of amine functionalities. Its application to hydrazide and hydrazine moieties is critical in multi-step syntheses, enabling the selective modification of complex molecules. This guide provides an in-depth examination of the Boc group's role in hydrazide chemistry, detailing its application, mechanisms of protection and deprotection, and its significance in pharmaceutical development.

The Core Function of the Boc Group with Hydrazides

Hydrazides (R-CO-NHNH₂) and hydrazines (R-NHNH₂) are highly nucleophilic compounds. The presence of the lone pair of electrons on the terminal nitrogen atom makes them reactive towards a wide range of electrophiles. In complex synthetic pathways, this reactivity can lead to undesirable side reactions, reducing the yield of the target molecule.

The primary role of the Boc protecting group is to temporarily "mask" the nucleophilicity of the hydrazide's terminal nitrogen. By converting the amine into a carbamate, the Boc group renders it stable to a variety of reaction conditions, including basic, nucleophilic, and reductive environments.[1][2] This stability is crucial for performing chemical transformations on other parts of the molecule without affecting the hydrazide functionality. The Boc group can then be cleanly removed under specific acidic conditions to regenerate the free hydrazide for subsequent reactions.[3]

Synthesis of Boc-Protected Hydrazides (Protection)

The most common method for introducing a Boc group onto a hydrazide or hydrazine is through a reaction with di-tert-butyl dicarbonate (Boc₂O or Boc anhydride).[4] The reaction proceeds via a nucleophilic acyl substitution mechanism.

Mechanism of Protection: The nucleophilic nitrogen of the hydrazide attacks one of the electrophilic carbonyl carbons of the Boc anhydride. This forms a tetrahedral intermediate, which then collapses, eliminating a tert-butyl carbonate leaving group. This leaving group subsequently breaks down into the stable byproducts carbon dioxide (CO₂) and tert-butanol.[5] While the reaction can proceed without a base, one is often added to deprotonate the amine, increasing its nucleophilicity and driving the reaction forward.[6]

Caption: Mechanism of Boc protection of a hydrazide.

The selection of solvent and base can be tailored to the specific substrate. A solventless approach has also been proven effective and aligns with green chemistry principles.[7][8]

Substrate TypeReagentBase (optional)SolventTemp. (°C)Typical TimeRef.
Hydrazines/Amines(Boc)₂ONoneMolten (Boc)₂O (Solvent-free)Room Temp15 min - 24 h[7]
Amines(Boc)₂OTriethylamine (TEA)THF / DCMRoom Temp1 - 12 h[6][9]
Amino Acids(Boc)₂ONaOH / NaHCO₃Dioxane/Water, THF/Water0 - Room Temp2 - 6 h[4][10]
Hydrazines(Boc)₂ODMAP (catalyst)AcetonitrileNot specifiedNot specified[2]

This protocol is adapted from a reported efficient and environmentally benign technique.[7]

  • Preparation: Ensure all glassware is oven-dried. In a round-bottom flask equipped with a magnetic stir bar, melt di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) by gentle warming (melting point is 22-24 °C).

  • Reaction: To the stirred, molten (Boc)₂O, gradually add phenylhydrazine (1.0 equivalent). The addition should be slow enough to control the gas evolution (CO₂) and maintain the mixture at or near room temperature.

  • Monitoring: Follow the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

  • Work-up: Once the reaction is complete, the product, N'-phenyl-hydrazinecarboxylic acid tert-butyl ester, typically solidifies upon standing.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., hexane/ethyl acetate) or by placing it under a high vacuum to remove any volatile impurities.

Cleavage of the Boc Group (Deprotection)

The key advantage of the Boc group is its lability under acidic conditions, which allows for its selective removal.[2] The deprotection is typically rapid and clean, with trifluoroacetic acid (TFA) being the most common reagent.[6]

Mechanism of Deprotection: The acid-catalyzed deprotection begins with the protonation of the carbamate's carbonyl oxygen.[11] This is followed by the cleavage of the tert-butyl-oxygen bond, which releases a stable tert-butyl cation and a carbamic acid intermediate. The tert-butyl cation is typically scavenged by the counter-ion or an added scavenger to form isobutylene.[12] The carbamic acid is unstable and rapidly decarboxylates to yield the free amine (as its corresponding salt) and carbon dioxide.[9]

Caption: Mechanism of acid-catalyzed Boc deprotection.

The choice of acid depends on the substrate's sensitivity to harsh conditions and the presence of other acid-labile groups.[13]

ReagentTypical ConcentrationSolvent(s)Temp. (°C)Typical TimeTypical Yield (%)Notes & Considerations
Trifluoroacetic Acid (TFA)20-50% (v/v)Dichloromethane (DCM)0 to RT0.5 - 2 h90-99%Highly effective and common; volatile acid is easily removed. Can cleave other acid-labile groups.[1][13]
Hydrochloric Acid (HCl)4 MDioxane, Ethyl Acetate0 to RT1 - 4 h85-98%Cost-effective. Dioxane is hazardous; can be corrosive.[2][13]
p-Toluenesulfonic Acid (p-TsOH)1-3 equiv.Toluene, Methanol50 - 1002 - 12 h80-95%Milder, non-volatile acid; requires heating which may not be suitable for all substrates.[13]
Oxalyl Chloride3 equiv.MethanolRoom Temp< 4 h>70%Effective for substrates with other acid-labile groups (e.g., esters) that are cleaved by TFA.[10]
Trifluoromethanesulfonic Acid (TfOH)5 equiv.CF₃CH₂OH/CH₂Cl₂-40< 2 min60-86%Extremely strong acid for rapid deprotection of electron-rich systems.[14]

Protocol 1: Using Trifluoroacetic Acid (TFA) in DCM [1][13] This is a general and widely applicable method.

  • Dissolution: Dissolve the Boc-protected hydrazide (1.0 equivalent) in anhydrous Dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Slowly add Trifluoroacetic Acid (TFA) (10-20 equivalents, often used as a 25-50% v/v solution in DCM) to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction's progress via TLC or LC-MS.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The crude product, typically the TFA salt of the deprotected hydrazide, can often be used directly or purified further. For isolation of the free base, the residue can be dissolved in an appropriate solvent and washed carefully with a saturated aqueous solution of sodium bicarbonate.[1]

Protocol 2: Using HCl in Dioxane [1] This method is a common alternative to TFA.

  • Dissolution: Dissolve the Boc-protected hydrazide (1.0 equivalent) in a minimal amount of a co-solvent like methanol or ethyl acetate if necessary.

  • Reagent Addition: Add a solution of 4 M HCl in 1,4-dioxane (5-10 equivalents) to the substrate solution at room temperature.

  • Reaction: Stir the mixture for 1-4 hours, monitoring by TLC. A precipitate of the hydrochloride salt may form during the reaction.

  • Work-up: If a precipitate has formed, it can be collected by filtration, washed with a non-polar solvent like diethyl ether, and dried under vacuum. Alternatively, the solvent can be removed under reduced pressure to yield the hydrochloride salt.[1]

Applications in Research and Drug Development

Boc-protected hydrazides are versatile and crucial intermediates in medicinal chemistry and drug development.[15][16]

  • Peptide Synthesis: Boc-hydrazide (tert-butyl carbazate) is used to introduce a protected hydrazide moiety, which can serve as a C-terminal group or as a linker for creating peptide conjugates.[15]

  • Synthesis of Heterocycles: The deprotected hydrazide is a key building block for synthesizing a wide array of nitrogen-containing heterocyclic compounds, such as pyrazoles, oxadiazoles, and triazoles, which are prevalent scaffolds in many pharmaceutical agents.[15][16]

  • Bioconjugation: In the development of Antibody-Drug Conjugates (ADCs), Boc-protected hydrazide linkers are synthesized and stored. The Boc group is removed in a final step to reveal the reactive hydrazide, which can then be conjugated to an aldehyde or ketone on a modified antibody or payload, forming a stable hydrazone linkage.[1]

  • Pharmaceutical Intermediates: Boc-hydrazide serves as a key starting material or intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), facilitating efficient and high-yield production pathways.[15][16]

General Experimental Workflow

The protection-deprotection sequence is a common cycle in multi-step organic synthesis. The workflow ensures the sensitive hydrazide group is masked during intermediate steps and regenerated when needed for the next transformation.

Workflow Start Start Step1 1. Protection: Dissolve Hydrazide Substrate Add Base (optional) & (Boc)₂O Start->Step1 Step2 2. Monitor Reaction (TLC / LC-MS) Step1->Step2 Step3 3. Work-up & Purify Boc-Protected Intermediate Step2->Step3 Step4 4. Intermediate Reactions Perform other synthetic steps on the molecule Step3->Step4 Step5 5. Deprotection: Dissolve Boc-Intermediate Add Acid (e.g., TFA) Step4->Step5 Step6 6. Monitor Reaction (TLC / LC-MS) Step5->Step6 Step7 7. Work-up & Isolate Deprotected Hydrazide Step6->Step7 End End Step7->End

Caption: General workflow for a Boc protection/deprotection cycle.

Conclusion

The tert-butyloxycarbonyl (Boc) group is an indispensable tool for the protection of hydrazides in organic synthesis. Its stability under a wide range of conditions, coupled with its clean and efficient removal under mild acidic protocols, makes it a preferred choice for chemists. The strategic use of Boc protection enables the construction of complex molecular architectures, playing a vital role in the synthesis of pharmaceuticals, peptides, and advanced materials. Understanding the mechanisms, reaction conditions, and applications outlined in this guide is fundamental for professionals in chemical research and drug development.

References

An In-depth Technical Guide to the Core Synthesis Pathways for 1-Boc-Isonipecotic Acid Hydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the fundamental synthesis pathways for 1-Boc-isonipecotic acid hydrazide, a key building block in medicinal chemistry and drug development. This document outlines the primary multi-step synthesis, including experimental protocols and data, as well as an exploration of a potential one-pot alternative. The information is presented to aid researchers and scientists in the efficient and effective production of this versatile intermediate.

Introduction

This compound, also known as tert-butyl 4-(hydrazinecarbonyl)piperidine-1-carboxylate, is a bifunctional molecule featuring a piperidine scaffold. The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for selective reactions at the hydrazide moiety, making it an invaluable tool in the synthesis of complex pharmaceutical agents. Its structural motif is found in a variety of biologically active compounds, including enzyme inhibitors and receptor modulators.

Primary Synthesis Pathway: A Three-Step Approach

The most common and well-established method for the synthesis of this compound is a three-step process commencing with the protection of isonipecotic acid, followed by esterification, and culminating in hydrazinolysis.

Synthesis_Pathway Isonipecotic_Acid Isonipecotic Acid Boc_Protected_Acid 1-Boc-Isonipecotic Acid Isonipecotic_Acid->Boc_Protected_Acid Step 1: Boc Protection (Boc)2O, Base Ester Methyl/Ethyl 1-Boc-Isonipecotate Boc_Protected_Acid->Ester Step 2: Esterification MeOH or EtOH, Acid Catalyst Hydrazide This compound Ester->Hydrazide Step 3: Hydrazinolysis N2H4·H2O

Caption: Primary three-step synthesis pathway for this compound.

Step 1: Boc Protection of Isonipecotic Acid

The initial step involves the protection of the secondary amine of isonipecotic acid (piperidine-4-carboxylic acid) with a tert-butyloxycarbonyl group. This is typically achieved by reacting isonipecotic acid with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve isonipecotic acid (1 equivalent) in a suitable solvent such as a mixture of water and tert-butanol or dichloromethane.

  • Base Addition: Add a base, such as sodium hydroxide or triethylamine (1.1-1.5 equivalents), to the solution.

  • Reagent Addition: Slowly add di-tert-butyl dicarbonate (1.1 equivalents) to the reaction mixture at 0-5 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir overnight.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the organic solvent. Adjust the pH of the aqueous residue to acidic (pH 2-3) using a suitable acid (e.g., 1N HCl).

  • Isolation: The resulting white precipitate of 1-Boc-isonipecotic acid is collected by filtration, washed with water, and dried under vacuum.

Step 2: Esterification of 1-Boc-Isonipecotic Acid

The carboxylic acid functionality of 1-Boc-isonipecotic acid is then converted to a methyl or ethyl ester. This is commonly accomplished through Fischer esterification, using an excess of the corresponding alcohol in the presence of a catalytic amount of strong acid.

Experimental Protocol:

  • Reaction Setup: Suspend 1-Boc-isonipecotic acid (1 equivalent) in methanol or ethanol (5-10 volumes).

  • Catalyst Addition: Cool the mixture to 0 °C and slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid or thionyl chloride (0.1-0.2 equivalents).

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and remove the excess alcohol under reduced pressure.

  • Neutralization and Extraction: Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the methyl or ethyl 1-Boc-isonipecotate. A yield of 94% has been reported for the synthesis of ethyl isonipecotate from isonipecotic acid using thionyl chloride in ethanol.[1]

Step 3: Hydrazinolysis of the Ester

The final step is the conversion of the methyl or ethyl ester to the desired hydrazide. This is achieved by reacting the ester with hydrazine hydrate.

Experimental Protocol:

  • Reaction Setup: Dissolve the methyl or ethyl 1-Boc-isonipecotate (1 equivalent) in a suitable alcohol, such as methanol or ethanol.

  • Reagent Addition: Add hydrazine hydrate (1.5-3.0 equivalents) to the solution.

  • Reaction: Heat the reaction mixture to reflux for 12-24 hours. The progress of the reaction can be monitored by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product, this compound, often precipitates out of the solution and can be collected by filtration.

  • Purification: If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol.

Quantitative Data Summary

The following table summarizes the typical yields and purity for each step in the primary synthesis pathway. It is important to note that yields can vary based on the specific reaction conditions and scale.

StepProductTypical Yield (%)Typical Purity (%)
11-Boc-Isonipecotic Acid90-99>98
2Methyl/Ethyl 1-Boc-Isonipecotate85-95>97
3This compound80-90>98

Alternative Synthesis: A Potential One-Pot Approach

While the three-step synthesis is reliable, a one-pot synthesis could offer advantages in terms of efficiency and reduced waste. A hypothetical one-pot synthesis would involve the sequential addition of reagents without the isolation of intermediates.

One_Pot_Synthesis Start Isonipecotic Acid Intermediate1 In situ Boc-Protected Acid Start->Intermediate1 1. (Boc)2O, Base Intermediate2 In situ Ester Intermediate1->Intermediate2 2. Alcohol, Acid Catalyst Final_Product This compound Intermediate2->Final_Product 3. N2H4·H2O

Caption: Conceptual workflow for a one-pot synthesis of this compound.

Conceptual Experimental Workflow:

  • Boc Protection: Isonipecotic acid would be dissolved in a suitable solvent and treated with (Boc)₂O and a base.

  • Esterification: Following the completion of the protection step, an alcohol and an acid catalyst would be added directly to the reaction mixture. The reaction would then be heated to drive the esterification.

  • Hydrazinolysis: After ester formation, hydrazine hydrate would be introduced to the reaction, which would then be heated to reflux to form the final hydrazide.

While theoretically feasible, the development of a robust and high-yielding one-pot synthesis would require careful optimization of reaction conditions, solvents, and reagents to minimize side reactions and ensure compatibility between the different reaction steps.

Conclusion

The synthesis of this compound is a critical process for the advancement of various drug discovery programs. The well-established three-step pathway provides a reliable and high-yielding route to this important building block. This guide has provided detailed experimental protocols and a summary of quantitative data to assist researchers in their synthetic endeavors. Further research into a more streamlined one-pot synthesis could offer future improvements in the production of this valuable compound.

References

The Multifaceted Therapeutic Potential of Isonipecotic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isonipecotic acid, a cyclic gamma-aminobutyric acid (GABA) analog, serves as a versatile scaffold in medicinal chemistry. Its derivatives have garnered significant attention for their diverse biological activities, primarily centered on the modulation of the GABAergic system. As the principal inhibitory neurotransmitter in the central nervous system (CNS), GABA plays a crucial role in regulating neuronal excitability. Consequently, dysfunction in GABAergic signaling is implicated in a range of neurological and psychiatric disorders. This technical guide provides an in-depth exploration of the biological activities of isonipecotic acid derivatives, with a focus on their therapeutic potential as anticonvulsants and agents for neurodegenerative diseases such as Alzheimer's. We will delve into their mechanisms of action, present quantitative data on their efficacy, detail relevant experimental protocols, and visualize key signaling pathways and experimental workflows.

Core Biological Activities and Mechanisms of Action

The primary mechanism through which many isonipecotic acid derivatives exert their effects is the inhibition of GABA transporters (GATs).[1][2] GATs are responsible for the reuptake of GABA from the synaptic cleft, thereby terminating its inhibitory signal.[3] By blocking these transporters, isonipecotic acid derivatives increase the extracellular concentration of GABA, enhancing GABAergic neurotransmission and producing a net inhibitory effect on the CNS.[1] There are four known subtypes of GABA transporters: GAT1, GAT2, GAT3, and GAT4.[4] Many derivatives show selectivity for specific GAT subtypes, which is a key area of research for developing targeted therapies with improved side-effect profiles.[4]

Beyond GABA transporter inhibition, certain isonipecotic acid derivatives have been investigated for their activity as cholinesterase inhibitors.[5] Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are enzymes that break down the neurotransmitter acetylcholine. Inhibition of these enzymes is a cornerstone of symptomatic treatment for Alzheimer's disease, aiming to ameliorate the cholinergic deficit observed in patients.[5] The dual ability of some isonipecotic acid derivatives to modulate both the GABAergic and cholinergic systems makes them particularly interesting candidates for complex neurodegenerative disorders.

Quantitative Data on Biological Activity

The following tables summarize the biological activity of various isonipecotic acid derivatives, providing a comparative overview of their potency against different targets.

Table 1: Anticonvulsant Activity of Isonipecotic Acid Derivatives

CompoundAnimal ModelSeizure TypeDose (mg/kg)Protection (%)Reference
5bMouseMES100Positive[6]
5dMouseMES100Positive[6]
5fMouseMES30Positive[6]
5hMouseMES100Positive[6]
5bMousescPTZ100Protective[6]
5dMousescPTZ100Protective[6]
5fMousescPTZ100Protective[6]
5hMousescPTZ100Protective[6]

*MES: Maximal Electroshock Seizure; scPTZ: Subcutaneous Pentylenetetrazole

Table 2: Inhibition of GABA Transporters by Isonipecotic Acid Derivatives

CompoundTargetIC50 (µM)Reference
(S)-4GAT-1>200[4]
(S)-4GAT-221[4]
(S)-4GAT-35[4]
(S)-4BGT-1140[4]

Table 3: Cholinesterase Inhibition by Isonipecotamide Derivatives

CompoundTargetKi (µM)Reference
1Thrombin0.006[5]
1eeAChE0.058[5]
1eqBChE6.95[5]

*eeAChE: Electrophorus electricus Acetylcholinesterase; eqBChE: Equine Butyrylcholinesterase

Experimental Protocols

Synthesis of Isonipecotic Acid Derivatives

A general method for the synthesis of isonipecotamide derivatives involves the coupling of 1-(pyridin-4-yl)piperidine-4-carboxylic acid with appropriate aniline intermediates.[5]

Materials:

  • 1-(pyridin-4-yl)piperidine-4-carboxylic acid

  • Appropriate aniline intermediate

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dry N,N-Dimethylformamide (DMF)

  • Ice

  • Diethyl ether

Procedure:

  • Dissolve 1-(pyridin-4-yl)piperidine-4-carboxylic acid (1.00 mmol) in dry DMF (10 mL).

  • Add TBTU (1.00 mmol) and DIPEA (4.00 mmol) to the solution.

  • Stir the mixture for 30 minutes at room temperature.

  • Add the appropriate aniline intermediate (1.2 mmol).

  • Continue stirring the reaction mixture at room temperature for 48-72 hours.

  • Pour the reaction mixture onto ice.

  • Filter the resulting precipitate, collect it, and wash it with diethyl ether to yield the desired compound.[5]

Maximal Electroshock Seizure (MES) Test in Mice

The MES test is a widely used preclinical model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.[7]

Materials:

  • Male CF-1 or C57BL/6 mice

  • Electroshock apparatus

  • Corneal electrodes

  • 0.5% Tetracaine hydrochloride solution

  • 0.9% Saline solution

  • Test compound and vehicle

Procedure:

  • Administer the test compound or vehicle to the mice via the desired route (e.g., intraperitoneal, oral).

  • At the time of peak effect of the compound, apply a drop of 0.5% tetracaine hydrochloride to the corneas of each mouse for local anesthesia.[7]

  • Apply a drop of 0.9% saline to the corneas to ensure good electrical contact.[7]

  • Deliver a 60 Hz alternating current (typically 50 mA in mice) for 0.2 seconds through the corneal electrodes.[7]

  • Observe the mice for the presence or absence of a tonic hindlimb extension seizure.

  • Abolition of the hindlimb tonic extensor component is considered protection.[7]

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

The scPTZ test is used to identify compounds that may be effective against myoclonic and absence seizures.[8]

Materials:

  • Male CF-1 mice

  • Pentylenetetrazole (PTZ) solution

  • Test compound and vehicle

  • Syringes and needles

Procedure:

  • Administer the test compound or vehicle to the mice.

  • At the time of peak effect, administer a convulsant dose of PTZ (typically 85 mg/kg) subcutaneously in the scruff of the neck.

  • Observe the mice for a period of 30 minutes for the occurrence of seizures, typically characterized by clonic spasms of the forelimbs, head, and/or body.

  • The absence of a defined seizure endpoint (e.g., a 5-second period of clonic spasms) is considered protection.

GABA Transporter (GAT) Uptake Inhibition Assay

This assay measures the ability of a compound to inhibit the uptake of radiolabeled GABA into cells expressing a specific GAT subtype.[9][10]

Materials:

  • HEK293 cells transiently or stably expressing the desired human GAT subtype (e.g., GAT1)

  • [³H]-GABA

  • Unlabeled GABA

  • Test compound

  • Appropriate buffer (e.g., Krebs-Ringer-HEPES)

  • Scintillation counter or microtiter plates with embedded scintillant

Procedure:

  • Plate the GAT-expressing cells in appropriate culture plates.

  • Wash the cells with the assay buffer.

  • Pre-incubate the cells with the test compound at various concentrations or vehicle for a specified time.

  • Initiate the uptake by adding a mixture of [³H]-GABA and unlabeled GABA.

  • Incubate for a defined period (e.g., 5-10 minutes) at 37°C.[9]

  • Terminate the uptake by rapidly washing the cells with ice-cold buffer.

  • Lyse the cells and measure the amount of [³H]-GABA taken up using a scintillation counter.

  • Calculate the percent inhibition at each concentration of the test compound and determine the IC50 value.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring AChE activity and its inhibition.[11]

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine (ATCh) as substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Test compound

  • Phosphate buffer (pH 8.0)

  • Microplate reader

Procedure:

  • Prepare solutions of AChE, ATCh, DTNB, and the test compound in the phosphate buffer.

  • In a 96-well plate, add the buffer, test compound at various concentrations, and AChE solution.

  • Pre-incubate the mixture for a defined period.

  • Initiate the reaction by adding the ATCh and DTNB solution.

  • The hydrolysis of ATCh by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate).

  • Measure the absorbance of the yellow product at 412 nm over time using a microplate reader.

  • Calculate the rate of the reaction and the percent inhibition for each concentration of the test compound to determine the IC50 value.

Visualizations

Signaling Pathways and Experimental Workflows

GABAergic_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamate Glutamate GAD GAD Glutamate->GAD GABA_vesicle GABA GAD->GABA_vesicle VGAT vGAT GABA_vesicle->VGAT Synaptic Vesicle Synaptic Vesicle VGAT->Synaptic Vesicle GAT1_pre GAT1 Isonipecotic_Derivative Isonipecotic Acid Derivative Isonipecotic_Derivative->GAT1_pre Inhibits Synaptic_Cleft Synaptic Cleft Synaptic Vesicle->Synaptic_Cleft Release Synaptic_Cleft->GAT1_pre Reuptake GABA_A_R GABA-A Receptor (Ion Channel) Synaptic_Cleft->GABA_A_R Binds Cl_ion Cl- GABA_A_R->Cl_ion Influx Hyperpolarization Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization

Caption: Simplified GABAergic signaling pathway and the inhibitory action of isonipecotic acid derivatives on GAT1.

Cholinergic_Signaling_Alzheimers cluster_presynaptic Presynaptic Cholinergic Neuron cluster_postsynaptic Postsynaptic Neuron Choline Choline ChAT ChAT Choline->ChAT ACh_vesicle Acetylcholine (ACh) ChAT->ACh_vesicle ACh_release ACh_vesicle->ACh_release Synaptic_Cleft Synaptic Cleft ACh_release->Synaptic_Cleft AChR Acetylcholine Receptor Synaptic_Cleft->AChR Binds AChE AChE Synaptic_Cleft->AChE Degradation Signal_Transduction Signal Transduction AChR->Signal_Transduction Choline_acetate Choline + Acetate AChE->Choline_acetate Isonipecotic_Derivative Isonipecotic Acid Derivative Isonipecotic_Derivative->AChE Inhibits

Caption: Cholinergic signaling at the synapse and the inhibitory role of certain isonipecotic acid derivatives on Acetylcholinesterase (AChE).

Anticonvulsant_Screening_Workflow start Synthesized Isonipecotic Acid Derivatives administer Administer Compound to Mice start->administer mes_test Maximal Electroshock (MES) Test administer->mes_test scptz_test Subcutaneous Pentylenetetrazole (scPTZ) Test administer->scptz_test mes_protected Protection from Tonic-Clonic Seizure mes_test->mes_protected Yes mes_not_protected No Protection mes_test->mes_not_protected No scptz_protected Protection from Myoclonic Seizure scptz_test->scptz_protected Yes scptz_not_protected No Protection scptz_test->scptz_not_protected No end Identify Lead Compounds mes_protected->end scptz_protected->end

Caption: A typical experimental workflow for screening isonipecotic acid derivatives for anticonvulsant activity.

Conclusion

Isonipecotic acid derivatives represent a promising class of compounds with significant potential for the treatment of various CNS disorders. Their ability to modulate the GABAergic system through the inhibition of GABA transporters provides a strong rationale for their development as anticonvulsant agents. Furthermore, the emerging evidence of their activity on the cholinergic system opens up exciting possibilities for their application in neurodegenerative diseases like Alzheimer's, potentially offering a multi-target therapeutic approach. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating further investigation and development of this versatile chemical scaffold. Future research should focus on elucidating the structure-activity relationships for subtype-selective GAT inhibition and optimizing the dual-targeting profiles to develop novel therapeutics with enhanced efficacy and safety.

References

A Technical Guide to High-Purity 1-Boc-Isonipecotic Acid Hydrazide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Boc-Isonipecotic acid hydrazide, also known as tert-butyl 4-(hydrazinecarbonyl)piperidine-1-carboxylate (CAS No. 188735-21-9), is a key building block in medicinal chemistry and drug development. Its piperidine core and protected hydrazide functionality make it a versatile intermediate for the synthesis of a wide range of pharmaceutical compounds, including enzyme inhibitors and modulators of sodium channels. This technical guide provides an in-depth overview of commercial suppliers of high-purity this compound, detailed experimental protocols for its synthesis and analysis, and a logical workflow for supplier qualification.

Commercial Suppliers of High-Purity this compound

The selection of a reliable supplier is critical to ensure the quality and consistency of starting materials in research and development. The following table summarizes commercially available sources for high-purity this compound. Purity claims are as stated by the suppliers and may require independent verification.

SupplierStated Purity/SpecificationsCAS Number
Synblock≥ 98%188735-21-9
ChemBKHigh Purity188735-21-9
001CHEMICALHigh Purity188735-21-9
Cymit Química S.L.≥ 95%188735-21-9
Fisher Scientific98+% (for the related 1-Boc-isonipecotic acid)84358-13-4

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and purity analysis of this compound. These are based on established chemical principles and may be adapted from procedures for structurally related molecules.

Synthesis of this compound

This protocol describes the synthesis of this compound from its corresponding ethyl ester.

Materials:

  • 1-Boc-isonipecotic acid ethyl ester

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Ethanol (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-Boc-isonipecotic acid ethyl ester (1 equivalent) in anhydrous ethanol.

  • Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (3-5 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ester is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

    • To the residue, add dichloromethane and water. Transfer the mixture to a separatory funnel.

    • Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Isolation and Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

    • The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for determining the purity of this compound.

Instrumentation and Reagents:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Sample diluent: Acetonitrile/water (1:1, v/v)

Procedure:

  • Sample Preparation: Accurately weigh and dissolve a sample of this compound in the sample diluent to a final concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 30 °C

    • Detection wavelength: 210 nm

    • Gradient:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 95% B (linear gradient)

      • 25-30 min: 95% B

      • 30.1-35 min: 5% B (re-equilibration)

  • Data Analysis: Integrate the peak areas in the resulting chromatogram. Calculate the purity of the sample as the percentage of the main peak area relative to the total area of all peaks.

Supplier Qualification Workflow

The selection of a high-purity chemical supplier is a critical process that requires a structured approach to ensure consistent quality and mitigate risks in research and development. The following diagram illustrates a logical workflow for qualifying a new supplier.

SupplierQualification cluster_InitialScreening Initial Screening cluster_SampleTesting Sample Testing & Validation cluster_Qualification Supplier Qualification cluster_OngoingMonitoring Ongoing Monitoring IdentifySuppliers Identify Potential Suppliers (Databases, Literature, Web) RequestInfo Request Information (Product Specs, CoA, Pricing) IdentifySuppliers->RequestInfo InitialEval Initial Evaluation (Purity, Cost, Lead Time) RequestInfo->InitialEval RequestSample Request Sample for Evaluation InitialEval->RequestSample AnalyticalTesting In-house Analytical Testing (HPLC, NMR, MS) RequestSample->AnalyticalTesting CompareResults Compare Results with Supplier CoA AnalyticalTesting->CompareResults PurityCheck Purity Meets Requirements? CompareResults->PurityCheck PurityCheck->InitialEval No OnSiteAudit On-site Audit (Optional) PurityCheck->OnSiteAudit Yes QualityAgreement Establish Quality Agreement OnSiteAudit->QualityAgreement ApprovedSupplier Add to Approved Supplier List QualityAgreement->ApprovedSupplier LotToLot Lot-to-Lot Consistency Checks ApprovedSupplier->LotToLot PerformanceReview Periodic Performance Review LotToLot->PerformanceReview

Caption: Logical workflow for qualifying a commercial chemical supplier.

This guide provides a foundational resource for researchers and professionals working with this compound. By understanding the commercial landscape, employing robust experimental protocols, and implementing a thorough supplier qualification process, the integrity and success of research and development endeavors can be significantly enhanced.

Safety and handling guidelines for 1-Boc-Isonipecotic acid hydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1-Boc-Isonipecotic acid hydrazide (tert-butyl 4-(hydrazinecarbonyl)piperidine-1-carboxylate), a key intermediate in pharmaceutical synthesis. The document details its chemical and physical properties, safety and handling guidelines, and typical reactivity.

Chemical and Physical Properties

This compound is a heterocyclic building block utilized in medicinal chemistry. The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for selective reactions at the hydrazide functionality, preventing interference from the otherwise reactive secondary amine. This feature is crucial for its application in multi-step syntheses.[1] It is primarily used in the development of pharmaceuticals, including as a key intermediate in the preparation of tumor necrosis factor-alpha converting enzyme (TACE) inhibitors and sodium channel blockers.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 187834-88-4[2][3]
Molecular Formula C11H21N3O3[2][3]
Molecular Weight 243.30 g/mol [2][3]
Appearance White to off-white solid
Melting Point 104-106 °C[4]
Boiling Point (Predicted) 409.2 ± 34.0 °C at 760 mmHg[4]
Density (Predicted) 1.147 ± 0.06 g/cm³[4]
Flash Point (Predicted) 201.291 °C[4]
pKa (Predicted) 13.01 ± 0.20[4]
Solubility Soluble in organic solvents.[1]

Safety and Handling Guidelines

The following safety and handling guidelines are based on available Safety Data Sheets (SDS). It is imperative to consult the specific SDS provided with the product before handling.

Hazard Identification

This compound is classified as an irritant.

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Signal Word: Warning

  • Pictogram: GHS07 (Exclamation Mark)

Precautionary Measures and Personal Protective Equipment (PPE)

Table 2: Recommended Handling and Protective Measures

CategoryRecommendation
Ventilation Handle in a well-ventilated place. Use only outdoors or in a well-ventilated area.
Eye/Face Protection Wear safety glasses with side-shields, chemical goggles, or a face shield.
Skin Protection Wear protective gloves (e.g., nitrile rubber) and a lab coat.
Respiratory Protection If dust is generated or ventilation is inadequate, use a NIOSH-approved respirator.
Hygiene Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
First Aid Measures

Table 3: First Aid Procedures

Exposure RouteFirst Aid Measure
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.
Skin Contact Wash off with soap and plenty of water. If skin irritation occurs, get medical advice/attention.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
Ingestion Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Storage and Disposal
  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store in a freezer under -20°C in an inert atmosphere.

  • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Toxicological and Ecological Information

Detailed quantitative toxicological and ecological data for this compound are largely unavailable in public literature. Most safety data sheets report "no data available" for acute toxicity, carcinogenicity, mutagenicity, and environmental fate. Prolonged or repeated exposure may cause allergic reactions in certain sensitive individuals. The toxicological properties of piperidine derivatives can vary widely based on their substitution. In vitro studies on other piperidine compounds often assess cytotoxicity using assays like the MTT assay to determine cell viability.

Experimental Protocols and Reactivity

While specific experimental protocols for the synthesis and reactions of this compound are not extensively published, its synthesis logically follows from the corresponding ester, and its reactivity is characteristic of a protected hydrazide.

Synthesis of this compound

A common method for the synthesis of hydrazides is the hydrazinolysis of an ester. The following is a generalized protocol based on this principle.

Protocol: Synthesis via Hydrazinolysis of Ethyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate

  • Reaction Setup: In a round-bottom flask, dissolve ethyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate in a suitable alcohol solvent, such as ethanol.

  • Addition of Hydrazine: Add an excess of hydrazine hydrate to the solution.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., reflux) for several hours to overnight.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate from the solution. If so, collect the solid by filtration.

  • Purification: If necessary, concentrate the solution under reduced pressure and purify the residue by recrystallization or column chromatography.

G start Ethyl 1-(tert-butoxycarbonyl) piperidine-4-carboxylate process Stir at RT or Reflux start->process 1. Dissolve reagent Hydrazine Hydrate (in Ethanol) reagent->process 2. Add product 1-Boc-Isonipecotic Acid Hydrazide process->product 3. React

Fig. 1: Synthesis workflow for this compound.
Reactivity and Use in Synthesis

The hydrazide functional group is a versatile nucleophile and can participate in various condensation and coupling reactions.[1] A primary application is the formation of hydrazones through reaction with aldehydes and ketones.

Protocol: General Hydrazone Formation

  • Reaction Setup: Dissolve this compound in a suitable solvent (e.g., ethanol, methanol).

  • Addition of Carbonyl: Add an equimolar amount of the desired aldehyde or ketone to the solution. A catalytic amount of acid (e.g., acetic acid) can be added to facilitate the reaction.

  • Reaction Conditions: Stir the mixture at room temperature or with gentle heating.

  • Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, the hydrazone product can often be isolated by filtration if it precipitates, or by standard aqueous work-up and purification.

This reactivity makes this compound a valuable intermediate for constructing more complex molecules, such as those containing pyrazole or other heterocyclic systems.

G cluster_reactants Reactants cluster_products Products Hydrazide 1-Boc-Isonipecotic Acid Hydrazide Reaction Condensation (Acid Catalyst) Hydrazide->Reaction Carbonyl Aldehyde or Ketone (R-C(=O)-R') Carbonyl->Reaction Hydrazone Boc-Protected Hydrazone Water H2O Reaction->Hydrazone Reaction->Water

Fig. 2: Logical relationship of hydrazone formation.

Signaling Pathways

As a synthetic intermediate, this compound is not known to directly interact with biological signaling pathways. Its significance lies in its use for synthesizing final drug candidates that may target various pathways. For example, piperidine-containing compounds have been developed as inhibitors of enzymes or as ligands for receptors involved in a multitude of signaling cascades, including those related to inflammation (e.g., TACE) and neuronal signaling (e.g., sodium channels). The toxicological profile of some piperidine derivatives has been linked to interference with pathways such as the JNK signaling pathway, leading to apoptosis.[5] However, this is a general characteristic of the broader chemical class and not specific to this particular intermediate.

G cluster_synthesis Chemical Synthesis cluster_biology Biological System Intermediate 1-Boc-Isonipecotic Acid Hydrazide Final_Compound Active Pharmaceutical Ingredient (API) Intermediate->Final_Compound Multi-step Synthesis Target Biological Target (e.g., Enzyme, Receptor) Final_Compound->Target Binds to / Inhibits Pathway Signaling Pathway Target->Pathway Modulates Effect Pharmacological or Toxicological Effect Pathway->Effect

Fig. 3: Role as an intermediate in drug discovery.

References

Methodological & Application

The Versatile Role of 1-Boc-Isonipecotic Acid Hydrazide in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-Isonipecotic acid hydrazide, a piperidine-based scaffold, has emerged as a valuable and versatile building block in the field of medicinal chemistry. Its unique structural features, combining a conformationally restricted piperidine ring with a reactive hydrazide moiety and a Boc-protecting group, make it an ideal starting material for the synthesis of a diverse array of biologically active molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the development of potential therapeutic agents, including its role as a key intermediate in the synthesis of sodium channel blockers and tumor necrosis factor-alpha converting enzyme (TACE) inhibitors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 187834-88-4[1]
Molecular Formula C₁₁H₂₁N₃O₃[1]
Molecular Weight 243.30 g/mol [1]
Appearance White to off-white solid
Melting Point 104-106 °C
Solubility Soluble in organic solvents such as methanol, ethanol, and dichloromethane.

Applications in Medicinal Chemistry

This compound serves as a crucial intermediate in the synthesis of various pharmacologically active compounds. The Boc-protecting group allows for selective reactions at the hydrazide functionality, which can be readily transformed into a variety of heterocyclic systems or used as a linker to introduce diverse substituents.

1. Synthesis of Hydrazone Derivatives:

The most common application of this compound is its condensation with aldehydes and ketones to form N-acylhydrazones. This reaction is typically straightforward and proceeds with high yields. The resulting hydrazones are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[2]

2. Precursor for Heterocyclic Synthesis:

The hydrazide moiety is a versatile precursor for the construction of various five- and six-membered heterocyclic rings, which are prevalent scaffolds in many approved drugs. For instance, reaction with 1,3-dicarbonyl compounds can yield pyrazoles, while condensation with 1,4-dicarbonyl compounds can lead to the formation of pyridazines.[3][4]

3. Intermediate for Targeted Drug Candidates:

This compound has been identified as a key intermediate in the synthesis of potent and selective inhibitors of biological targets, including:

  • Sodium Channel Blockers: These agents are crucial for the treatment of pain, epilepsy, and cardiac arrhythmias.[5][6] The piperidine core of this compound can mimic the binding motifs of known sodium channel blockers.

  • Tumor Necrosis Factor-alpha Converting Enzyme (TACE) Inhibitors: TACE is a key enzyme in the inflammatory cascade, and its inhibition is a promising strategy for the treatment of autoimmune diseases like rheumatoid arthritis.[1]

Experimental Protocols

The following protocols provide detailed methodologies for key experiments involving this compound.

Protocol 1: General Procedure for the Synthesis of N'-Arylmethylene-1-Boc-piperidine-4-carbohydrazides (Hydrazones)

This protocol describes the acid-catalyzed condensation of this compound with an aromatic aldehyde.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

  • Ethanol (absolute)

  • Glacial acetic acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol, 243 mg) in absolute ethanol (15 mL).

  • To this solution, add the substituted aromatic aldehyde (1.05 mmol).

  • Add 2-3 drops of glacial acetic acid as a catalyst.

  • Equip the flask with a reflux condenser and heat the reaction mixture to reflux with stirring for 4-6 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (e.g., using a mobile phase of ethyl acetate/hexane, 1:1).

  • Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the precipitate with cold ethanol (2 x 10 mL).

  • Dry the product under vacuum to obtain the desired N'-arylmethylene-1-Boc-piperidine-4-carbohydrazide.

Expected Yield: 85-95%

Characterization: The structure of the synthesized hydrazone can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of a Pyrazole Derivative via Condensation with a 1,3-Diketone

This protocol outlines the synthesis of a pyrazole-containing compound from this compound and acetylacetone (a 1,3-diketone).

Materials:

  • This compound

  • Acetylacetone (2,4-pentanedione)

  • Ethanol (absolute)

  • Glacial acetic acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol, 243 mg) in absolute ethanol (20 mL).

  • Add acetylacetone (1.1 mmol, 110 mg) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Heat the reaction mixture to reflux with stirring for 8-12 hours.

  • Monitor the reaction by TLC.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting residue can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to afford the pure pyrazole derivative.

Expected Yield: 60-75%

Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the formation of the pyrazole ring.

Data Presentation

The following table summarizes representative quantitative data for derivatives of isonicotinic acid hydrazide, a closely related analog, to provide an indication of the potential biological activities of compounds derived from this compound.

Compound TypeTarget/OrganismActivity (IC₅₀/MIC)Reference
Isoniazid Hydrazone DerivativesMycobacterium tuberculosis H37RvMIC: 0.2 µg/mL[7]
Isoniazid Hydrazone DerivativesHuman cancer cell lines (e.g., MCF-7)IC₅₀: 1.32 - 2.99 µM[8]
Piperidine-4-carbohydrazide DerivativesRhizoctonia solani (fungus)In vivo protective efficiency: 76.6% at 200 µg/mL[9]
Piperidine-based derivativesSodium ChannelsIC₅₀: 149 nM - 531 nM[5]

Visualizations

Signaling Pathway

TNF_alpha_pathway cluster_membrane TNF_alpha TNF-α TNFR1 TNFR1 TNF_alpha->TNFR1 Binding IKK IKK Complex TNFR1->IKK Activation TACE TACE (ADAM17) TACE->TNF_alpha Releases pro_TNF_alpha pro-TNF-α (membrane-bound) pro_TNF_alpha->TACE Cleavage I_kappa_B IκB IKK->I_kappa_B Phosphorylation & Degradation NF_kappa_B NF-κB Nucleus Nucleus NF_kappa_B->Nucleus Translocation Inflammatory_Genes Inflammatory Gene Transcription Nucleus->Inflammatory_Genes Activation TACE_Inhibitor TACE Inhibitor (Derived from 1-Boc-Isonipecotic acid hydrazide) TACE_Inhibitor->TACE Inhibition

Caption: Inhibition of the TNF-α signaling pathway by a TACE inhibitor.

Experimental Workflow

experimental_workflow start Start: 1-Boc-Isonipecotic acid hydrazide reaction Condensation Reaction (Reflux in Ethanol) start->reaction reagents Aromatic Aldehyde + Catalytic Acid reagents->reaction workup Cooling & Precipitation reaction->workup filtration Vacuum Filtration workup->filtration purification Wash with Cold Ethanol filtration->purification product N'-Arylmethylene-1-Boc- piperidine-4-carbohydrazide purification->product analysis Characterization (NMR, MS) product->analysis bioassay Biological Activity Screening product->bioassay

Caption: Workflow for the synthesis and evaluation of hydrazone derivatives.

Logical Relationship

logical_relationship start_mol 1-Boc-Isonipecotic acid hydrazide hydrazone Hydrazone Derivatives start_mol->hydrazone Condensation with Aldehydes/ Ketones pyrazole Pyrazole Derivatives start_mol->pyrazole Reaction with 1,3-Diketones pyridazinone Pyridazinone Derivatives start_mol->pyridazinone Reaction with 1,4-Diketones bio_activity Diverse Biological Activities hydrazone->bio_activity pyrazole->bio_activity pyridazinone->bio_activity drug_candidates Potential Drug Candidates bio_activity->drug_candidates

Caption: Synthetic pathways from this compound.

References

Application Notes and Protocols for the Synthesis of PROTACs using 1-Boc-Isonipecotic Acid Hydrazide Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTACs and the Role of Piperidine-Based Linkers

Proteolysis Targeting Chimeras (PROTACs) are a revolutionary therapeutic modality that leverages the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[] These heterobifunctional molecules consist of two ligands connected by a chemical linker: one ligand binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2] This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[]

The linker is a critical component of a PROTAC, significantly influencing its efficacy, selectivity, and physicochemical properties.[3] Linkers containing rigid cyclic structures, such as piperidine, have gained attention for their ability to confer conformational rigidity. This can pre-organize the PROTAC into a conformation favorable for the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which is essential for efficient protein degradation. The 1-Boc-Isonipecotic acid hydrazide linker offers a unique combination of a rigid piperidine scaffold with a hydrazide functional group for conjugation, providing a versatile building block for PROTAC synthesis.

Signaling Pathway: PROTAC-Mediated Degradation of a Target Protein

PROTACs operate by hijacking the cellular ubiquitin-proteasome pathway. The PROTAC molecule facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity allows the E3 ligase to transfer ubiquitin molecules to the target protein, which is then recognized and degraded by the 26S proteasome. The PROTAC molecule is then released to catalyze further degradation cycles.

PROTAC_Mechanism cluster_cell Cellular Environment POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex Binding PROTAC PROTAC (Warhead-Linker-E3 Ligand) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruitment Ternary_Complex->PROTAC Release Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Transfer Ub_POI Poly-ubiquitinated POI Ubiquitination->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: Mechanism of PROTAC-mediated protein degradation.

Experimental Protocols

The following protocols provide a generalized framework for the synthesis of a PROTAC using a this compound linker. The synthesis involves a multi-step process, including the sequential conjugation of the linker to the E3 ligase ligand and the protein of interest (POI) warhead, with an intermediary Boc-deprotection step. The final conjugation step utilizes the hydrazide moiety to form a hydrazone bond with a carbonyl-containing ligand.

Materials
  • 1-Boc-Isonipecotic acid

  • Hydrazine hydrate

  • E3 ligase ligand with a suitable functional group for amide coupling (e.g., an amine)

  • Protein of Interest (POI) warhead with a carbonyl group (aldehyde or ketone)

  • Coupling agents (e.g., HATU, HBTU)

  • Bases (e.g., DIPEA, TEA)

  • Solvents (e.g., DMF, DCM, Methanol)

  • Acids for Boc deprotection (e.g., TFA)

  • Standard laboratory glassware and purification equipment (flash chromatography, HPLC)

Protocol 1: Synthesis of this compound
  • Activation of Carboxylic Acid: Dissolve 1-Boc-Isonipecotic acid (1 eq) in anhydrous DMF. Add a coupling agent such as HATU (1.1 eq) and a base like DIPEA (2.5 eq). Stir the mixture at room temperature for 30 minutes.

  • Hydrazinolysis: To the activated acid solution, add hydrazine hydrate (1.5 eq) dropwise at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain this compound.

Protocol 2: Conjugation to E3 Ligase Ligand
  • Boc Deprotection of Linker (if needed for specific synthetic route): Dissolve the this compound in DCM and add TFA (10-20% v/v). Stir at room temperature for 1-2 hours. Remove the solvent and TFA under reduced pressure.

  • Amide Coupling: Dissolve the amine-functionalized E3 ligase ligand (1 eq) and the deprotected or Boc-protected isonipecotic acid hydrazide (1.1 eq) in anhydrous DMF. Add a coupling agent (e.g., HATU, 1.2 eq) and a base (e.g., DIPEA, 3 eq).

  • Reaction: Stir the mixture at room temperature for 12-16 hours.

  • Work-up and Purification: Dilute with an appropriate organic solvent, wash with water and brine, dry, and concentrate. Purify the intermediate by flash chromatography or preparative HPLC.

Protocol 3: Final PROTAC Synthesis via Hydrazone Formation
  • Hydrazone Formation: Dissolve the E3 ligase-linker-hydrazide intermediate (1 eq) and the carbonyl-containing POI warhead (1.1 eq) in a suitable solvent like methanol or ethanol.

  • Catalysis: Add a catalytic amount of acetic acid.

  • Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) for 4-16 hours. Monitor the reaction by LC-MS.

  • Purification: Upon completion, remove the solvent under reduced pressure and purify the final PROTAC by preparative HPLC to achieve high purity (>95%).

PROTAC_Synthesis_Workflow cluster_synthesis Generalized Synthetic Workflow Linker_Prep 1. Prepare 1-Boc-Isonipecotic Acid Hydrazide Boc_Deprotection 2. Boc Deprotection (TFA/DCM) Linker_Prep->Boc_Deprotection First_Coupling 3. Couple to E3 Ligase Ligand (Amide Coupling) Boc_Deprotection->First_Coupling Intermediate E3-Linker-Hydrazide Intermediate First_Coupling->Intermediate Second_Coupling 4. Couple to POI Warhead (Hydrazone Formation) Intermediate->Second_Coupling Final_PROTAC Final PROTAC Second_Coupling->Final_PROTAC

Caption: Generalized workflow for PROTAC synthesis.

Data Presentation

Table 1: Illustrative Degradation Activity of Piperidine-Containing BRD4 PROTACs

PROTAC IDLinker MoietyDC50 (nM)Dmax (%)Cell Line
PROTAC-APiperidine-PEG25>90HeLa
PROTAC-BPiperazine-Alkyl50>85293T
PROTAC-CPiperidine-Alkyl15>95HeLa

Data is hypothetical and for illustrative purposes only.

Table 2: Illustrative Binding Affinities of Piperidine-Containing PROTAC Components

ComponentTargetBinding Affinity (Kd, nM)
WarheadBRD450
E3 Ligase LigandVHL150
PROTAC-CBRD475
PROTAC-CVHL200

Data is hypothetical and for illustrative purposes only.

Key Experimental Considerations

  • Orthogonal Protection: The use of a Boc protecting group allows for selective deprotection and sequential conjugation, which is crucial for building a heterobifunctional molecule.

  • Hydrazone Stability: The stability of the final hydrazone linkage should be considered, as it can be susceptible to hydrolysis under certain physiological conditions. More stable linkages, such as amides, may be desirable for in vivo applications.

  • Linker Length and Rigidity: The piperidine ring provides rigidity, which can be advantageous for ternary complex formation. The overall length of the linker should be optimized for each specific target and E3 ligase pair.

  • Purification and Characterization: Thorough purification by HPLC and characterization by LC-MS and NMR are essential to ensure the identity and purity of the final PROTAC.

Logical Relationships in PROTAC Design

The successful design of a potent PROTAC involves the careful consideration of the interplay between its three core components. The choice of warhead and E3 ligase ligand determines the target and the recruited degradation machinery, while the linker modulates the formation and stability of the ternary complex.

PROTAC_Design_Logic cluster_components PROTAC Components cluster_properties Key Properties PROTAC_Efficacy PROTAC Efficacy Warhead Warhead (Binds to POI) Binding_Affinity Binding Affinity (to POI and E3 Ligase) Warhead->Binding_Affinity Linker Linker (e.g., 1-Boc-Isonipecotic acid hydrazide) Ternary_Complex Ternary Complex Formation & Stability Linker->Ternary_Complex Physicochem Physicochemical Properties (Solubility, Permeability) Linker->Physicochem E3_Ligand E3 Ligase Ligand E3_Ligand->Binding_Affinity Binding_Affinity->Ternary_Complex Ternary_Complex->PROTAC_Efficacy Physicochem->PROTAC_Efficacy

Caption: Key relationships in PROTAC design.

References

Application Notes and Protocols for 1-Boc-Isonipecotic Acid Hydrazide in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical guidance for the utilization of 1-Boc-Isonipecotic acid hydrazide as a unique building block in solid-phase peptide synthesis (SPPS). The incorporation of the isonipecotic acid scaffold can impart conformational constraints on peptides, a strategy often employed in medicinal chemistry to enhance biological activity, improve metabolic stability, and modulate receptor selectivity.

Introduction

This compound is a bifunctional reagent featuring a Boc-protected cyclic amine and a terminal hydrazide group.[1] This structure allows for its incorporation at the C-terminus of a peptide, creating a peptide hydrazide. Peptide hydrazides are valuable intermediates for the synthesis of various modified peptides, including cyclic peptides and conjugates, through techniques like hydrazone ligation.[2][3] The rigid piperidine ring of isonipecotic acid can influence the peptide backbone's flexibility, which may lead to altered biological properties compared to linear peptide counterparts.[4]

Data Presentation

The following table summarizes the key physicochemical properties of this compound and representative data for a model peptide synthesis involving its C-terminal coupling.

ParameterValueReference/Notes
Reagent Properties
Chemical Nametert-butyl 4-(hydrazinylcarbonyl)piperidine-1-carboxylate[1]
CAS Number187834-88-4[1]
Molecular FormulaC₁₁H₂₁N₃O₃[1]
Molar Mass243.30 g/mol [1]
Melting Point104-106 °C[1]
Storage ConditionStore in freezer, under -20°C, inert atmosphere[1]
Representative Synthesis Data
Resin TypeWang ResinStandard resin for peptide acid synthesis.
Peptide Sequence (Model)H-Gly-Phe-Leu-OHA simple tripeptide for demonstration.
Coupling Reagent for HydrazideHBTU/HOBt/DIPEAStandard conditions for amide bond formation.
Coupling Time12-24 hoursHydrazides are generally less nucleophilic than amines, requiring longer reaction times.
Crude Purity (Post-Coupling)60-75%Estimated based on similar couplings; may vary.
Final Purity (Post-HPLC)>95%Achievable with standard RP-HPLC purification.[4]

Experimental Protocols

Protocol 1: C-Terminal Coupling of this compound to a Resin-Bound Peptide

This protocol describes the coupling of this compound to the C-terminus of a pre-synthesized peptide on Wang resin.

Materials:

  • Peptide-loaded Wang resin (e.g., Fmoc-Leu-Phe-Gly-Wang Resin)

  • This compound

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (20% in DMF)

  • Cleavage Cocktail (e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane)

  • Cold diethyl ether

Procedure:

  • Resin Preparation:

    • Swell the peptide-loaded resin in DMF for 30 minutes in a solid-phase synthesis vessel.

    • If the N-terminus is Fmoc-protected, perform deprotection using 20% piperidine in DMF (2 x 10 min).

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Activation of C-Terminal Carboxylic Acid:

    • In a separate vial, dissolve HBTU (3 eq.) and HOBt (3 eq.) in a minimal amount of DMF.

    • Add this activation mixture to the resin and agitate for 15-20 minutes.

  • Coupling of this compound:

    • In another vial, dissolve this compound (3 eq.) and DIPEA (6 eq.) in DMF.

    • Add the hydrazide solution to the activated resin.

    • Agitate the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by a test cleavage and LC-MS analysis.

  • Washing:

    • After the coupling is complete, drain the reaction mixture.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

    • Dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the crude product.

Protocol 2: Purification and Characterization of the Peptide-Isonipecotic Acid Hydrazide Conjugate

Materials and Equipment:

  • Crude peptide conjugate

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Reverse-Phase HPLC (RP-HPLC) system with a C18 column

  • Mass Spectrometer (e.g., ESI-MS)

Procedure:

  • Sample Preparation:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water).

  • HPLC Purification:

    • Equilibrate the C18 column with Mobile Phase A.

    • Inject the sample and elute with a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).

    • Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).

    • Collect fractions corresponding to the main product peak.

  • Characterization:

    • Analyze the collected fractions by analytical RP-HPLC to confirm purity.

    • Confirm the identity of the product by mass spectrometry to verify the expected molecular weight.

Diagrams

G cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Purification Purification & Analysis Resin 1. Resin Swelling & N-terminal Deprotection Activation 2. C-terminal Carboxylic Acid Activation (HBTU/HOBt) Resin->Activation DMF Coupling 3. Coupling with this compound Activation->Coupling DMF, DIPEA Cleavage 4. Cleavage from Resin & Deprotection (TFA Cocktail) Coupling->Cleavage Wash Crude Crude Peptide Hydrazide Cleavage->Crude Precipitation HPLC RP-HPLC Purification Crude->HPLC Pure Pure Peptide Hydrazide (>95%) HPLC->Pure Analysis LC-MS Analysis Pure->Analysis

Caption: Experimental workflow for the synthesis and purification of a peptide-isonipecotic acid hydrazide conjugate.

G cluster_Peptide Conformationally Constrained Peptide cluster_Cell Target Cell Peptide Peptide with Isonipecotic Acid Moiety Receptor Receptor Peptide->Receptor Binding & Activation Signaling Downstream Signaling Pathway Receptor->Signaling Signal Transduction

Caption: Conceptual signaling pathway modulation by a conformationally constrained peptide.

References

Application Notes and Protocols for the Acylation of 1-Boc-Isonipecotic Acid Hydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and comparative data for the coupling of carboxylic acids to 1-Boc-Isonipecotic acid hydrazide, a key synthetic intermediate in the development of novel therapeutics. The formation of a stable N-acyl hydrazide bond is a critical step in the synthesis of various biologically active molecules, including enzyme inhibitors and imaging agents.

The protocols outlined below utilize common and efficient coupling reagents, providing a robust starting point for synthetic chemists. These methods are based on established procedures for the acylation of hydrazides and amines, adapted for the specific substrate, this compound.

Comparative Overview of Common Coupling Protocols

The choice of coupling reagent is critical and depends on factors such as the steric and electronic properties of the carboxylic acid, desired reaction conditions, and cost. The following table summarizes the general conditions and expected outcomes for three widely used classes of coupling reagents.

Coupling ReagentAdditiveBaseSolventTypical Reaction TimeTypical Yield (%)Key Advantages & Disadvantages
DCC HOBt-DMF/DCM4-12 h70-90%Advantages: Low cost, effective for many substrates. Disadvantages: Formation of insoluble dicyclohexylurea (DCU) byproduct can complicate purification.
EDC HOBt/NHSDIPEA/NMMDMF/DCM/Aqueous Buffer2-16 h75-95%Advantages: Water-soluble carbodiimide and byproduct, ideal for aqueous reactions and easier workup.[1] Disadvantages: Can be less effective for sterically hindered substrates.
HATU -DIPEA/NMMDMF1-4 h85-99%Advantages: High reactivity, rapid reaction times, low racemization, effective for sterically hindered substrates.[2][3] Disadvantages: Higher cost compared to carbodiimides.

Yields are estimates and can vary based on the specific carboxylic acid substrate and reaction conditions.

Experimental Workflow and Signaling Pathways

The general workflow for the coupling of a carboxylic acid to this compound involves the activation of the carboxylic acid followed by nucleophilic attack by the terminal nitrogen of the hydrazide.

G cluster_0 Activation Step cluster_1 Coupling Step cluster_2 Workup & Purification Carboxylic_Acid Carboxylic Acid (R-COOH) Activated_Intermediate Activated Intermediate (e.g., OAt-ester) Carboxylic_Acid->Activated_Intermediate Activation Coupling_Reagent Coupling Reagent (e.g., HATU, DCC, EDC) Coupling_Reagent->Activated_Intermediate Hydrazide 1-Boc-Isonipecotic Acid Hydrazide Activated_Intermediate->Hydrazide Coupling Product N-Acyl Hydrazide Product Hydrazide->Product Nucleophilic Attack Workup Aqueous Workup Product->Workup Purification Chromatography Workup->Purification

References

Application Note: Synthesis and Biological Evaluation of Novel Hydrazones from 1-Boc-Isonipecotic Acid Hydrazide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Hydrazones are a versatile class of organic compounds characterized by the azometine group (–NHN=CH–).[1][2] They are of significant interest in medicinal chemistry due to their wide spectrum of pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[1][3][4] The biological activity is often attributed to the hydrazone pharmacophore (-C=N-NH-C=O).[1] The synthesis of hydrazones is typically achieved through a straightforward condensation reaction between a hydrazide and an aldehyde or ketone.[1][5]

This application note details the synthesis, characterization, and biological evaluation of novel hydrazones derived from 1-Boc-isonipecotic acid hydrazide. The 1-(tert-butoxycarbonyl)piperidine (Boc-piperidine) moiety is a common scaffold in medicinal chemistry, and its incorporation can modulate the physicochemical properties of the final compounds. This compound serves as a key intermediate in the synthesis of various therapeutic agents, including sodium channel blockers and tumor necrosis factor-converting enzyme inhibitors. This protocol provides a general framework for synthesizing a library of novel hydrazone derivatives for screening and drug discovery.

Experimental Protocols

General Synthesis of Novel Hydrazones (7a-c)

This protocol describes the synthesis of novel hydrazones via the condensation of this compound (6) with various aromatic aldehydes.

Materials:

  • This compound (6) (CAS: 187834-88-4)[6]

  • Substituted aromatic aldehydes (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde, 4-nitrobenzaldehyde)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Standard laboratory glassware

  • Magnetic stirrer and hotplate

  • Reflux condenser

Procedure:

  • In a round-bottom flask, dissolve this compound (6) (1.0 mmol) in absolute ethanol (15 mL).

  • Add the selected substituted aromatic aldehyde (1.0 mmol) to the solution.

  • Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[7]

  • Equip the flask with a reflux condenser and heat the mixture to reflux with continuous stirring for 4-6 hours.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • The solid product that precipitates out is collected by filtration, washed with cold ethanol, and dried under a vacuum.

  • If no precipitate forms, the solvent can be removed under reduced pressure to obtain the crude product.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or methanol).

G cluster_reactants Reactants & Solvent cluster_reaction Reaction Conditions cluster_workup Work-up & Purification Hydrazide This compound (6) Catalyst Add Glacial Acetic Acid (catalyst) Hydrazide->Catalyst Aldehyde Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde) Aldehyde->Catalyst Solvent Absolute Ethanol Solvent->Catalyst Reflux Heat to Reflux (4-6 hours) Catalyst->Reflux Cool Cool to Room Temperature Reflux->Cool Filter Filter Precipitate Cool->Filter Wash Wash with Cold Ethanol Filter->Wash Dry Dry Under Vacuum Wash->Dry Purify Recrystallize Dry->Purify Product Purified Hydrazone Product (7a-c) Purify->Product

Caption: General workflow for the synthesis of novel hydrazones.

Characterization of Synthesized Hydrazones

The structures of the newly synthesized hydrazones are confirmed using various spectroscopic techniques.[1]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Performed using KBr pellets. The spectra are recorded to identify key functional groups.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are recorded on a 300 or 400 MHz spectrometer in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3), with Tetramethylsilane (TMS) as the internal standard.[5][8]

  • Mass Spectrometry (MS): Electron Impact Mass Spectrometry (EI-MS) is used to determine the molecular weight of the compounds.[5]

  • Melting Point (M.p.): Determined using an open capillary melting point apparatus.[5]

G cluster_techniques Spectroscopic Analysis cluster_results Structural Confirmation Product Synthesized Hydrazone FTIR FT-IR Spectroscopy Product->FTIR NMR NMR (1H & 13C) Product->NMR MS Mass Spectrometry Product->MS Groups Functional Groups Identified FTIR->Groups Protons Proton & Carbon Environment NMR->Protons Weight Molecular Weight Confirmed MS->Weight Structure Elucidated Structure Groups->Structure Protons->Structure Weight->Structure

Caption: Workflow for the structural characterization of hydrazones.

Protocol for Antibacterial Activity Screening (MIC Assay)

The Minimum Inhibitory Concentration (MIC) is determined using the micro-broth dilution method to assess the antibacterial potential of the synthesized compounds.[5][9]

Materials:

  • Synthesized hydrazone compounds

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli)

  • Nutrient Broth

  • 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO)

  • Standard antibiotic (e.g., Ciprofloxacin) as a positive control

  • Incubator

Procedure:

  • Prepare a stock solution of each synthesized compound and the standard antibiotic in DMSO (e.g., 1 mg/mL).

  • In a 96-well plate, add 100 µL of nutrient broth to each well.

  • Add 100 µL of the stock solution to the first well of a row and perform serial two-fold dilutions by transferring 100 µL from each well to the next.

  • Prepare a standardized bacterial inoculum (approximately 5 x 105 CFU/mL).

  • Add 5 µL of the bacterial suspension to each well.

  • Include a positive control (broth + inoculum + standard antibiotic), a negative control (broth + inoculum + DMSO), and a sterility control (broth only).

  • Incubate the plates at 37°C for 24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

G cluster_prep Preparation cluster_assay Assay Setup (96-well plate) Stock Prepare Compound Stock Solutions (in DMSO) Dilution Perform Serial Dilutions of Compounds in Broth Stock->Dilution Inoculum Prepare Standardized Bacterial Inoculum Inoculate Inoculate Wells with Bacterial Suspension Inoculum->Inoculate Dilution->Inoculate Incubate Incubate at 37°C for 24 hours Inoculate->Incubate Read Observe for Visible Growth Incubate->Read Result Determine MIC Value Read->Result

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Data Presentation

Quantitative data from the synthesis and evaluation should be systematically recorded. Below are representative tables for presenting such data.

Table 1: Physico-Chemical Data of Synthesized Hydrazones (7a-c)

Compound R-Group Molecular Formula M.W. ( g/mol ) M.p. (°C) Yield (%)
7a 4-Cl C18H24ClN3O3 365.86 165-167 85
7b 4-OCH3 C19H27N3O4 361.44 152-154 90

| 7c | 4-NO2 | C18H24N4O5 | 376.41 | 188-190 | 82 |

Table 2: Spectroscopic Data for a Representative Hydrazone (7a)

Technique Key Signals / Bands
FT-IR (KBr, cm-1) 3295 (N-H stretch), 1735 (C=O, Boc), 1680 (C=O, amide), 1615 (C=N, azomethine), 1150 (N-N)[5]
1H NMR (DMSO-d6, δ ppm) 11.50 (s, 1H, -NH-), 8.25 (s, 1H, -N=CH-), 7.80-7.50 (m, 4H, Ar-H), 3.90 (m, 2H, piperidine), 2.80 (m, 2H, piperidine), 2.50 (m, 1H, piperidine), 1.80-1.60 (m, 4H, piperidine), 1.40 (s, 9H, Boc -C(CH3)3)[5][10]
13C NMR (DMSO-d6, δ ppm) 172.5 (amide C=O), 154.0 (Boc C=O), 145.0 (azomethine C=N), 135.0-128.0 (Ar-C), 79.0 (Boc -C (CH3)3), 43.0 (piperidine C-N), 40.5 (piperidine C-C=O), 28.5 (piperidine CH2), 28.0 (Boc -C(CH3 )3)[5][11]

| EI-MS (m/z) | 365 [M]+, 367 [M+2]+ |

Table 3: Minimum Inhibitory Concentration (MIC) in µg/mL

Compound S. aureus (Gram +ve) B. subtilis (Gram +ve) E. coli (Gram -ve)
7a 16 32 64
7b 32 64 128
7c 8 16 32

| Ciprofloxacin | 4 | 2 | 2 |

This application note provides a comprehensive and reproducible protocol for the synthesis of novel hydrazones from this compound. The outlined methods for characterization and biological screening, specifically for antibacterial activity, offer a solid foundation for researchers in drug discovery. The structural versatility of these hydrazones allows for the generation of large compound libraries, making them promising candidates for identifying new therapeutic agents with a range of biological activities.[1]

References

Application Notes and Protocols for the Synthesis and Evaluation of Sodium Channel Blockers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, in vitro, and in vivo evaluation of sodium channel blockers. Detailed protocols for key experimental procedures are included to facilitate research and development in this critical area of pharmacology.

Introduction to Sodium Channel Blockers

Voltage-gated sodium channels (VGSCs) are essential for the initiation and propagation of action potentials in excitable cells, such as neurons and cardiomyocytes.[1][2][3] Dysregulation of VGSC function is implicated in a variety of pathological conditions, including epilepsy, chronic pain, and cardiac arrhythmias.[1][4][5] Consequently, blockers of these channels represent a significant class of therapeutic agents. The development of novel sodium channel blockers with improved selectivity and fewer side effects remains an active area of research.

I. Synthesis of Sodium Channel Blockers

The chemical synthesis of sodium channel blockers is a cornerstone of drug discovery efforts, enabling the creation of diverse chemical libraries for screening and structure-activity relationship (SAR) studies. Below are protocols for the synthesis of two well-established sodium channel blockers, Lidocaine and Phenytoin.

Protocol 1: Synthesis of Lidocaine

This two-step synthesis involves the acylation of 2,6-dimethylaniline followed by nucleophilic substitution with diethylamine.[6][7][8][9][10]

Step 1: Synthesis of α-chloro-2,6-dimethylacetanilide

  • In a 125 mL Erlenmeyer flask, dissolve 3.0 mL of 2,6-dimethylaniline in 15 mL of glacial acetic acid.

  • Carefully add 2.0 mL of 2-chloroacetyl chloride to the solution while stirring.

  • Heat the mixture to 40-50°C for 10 minutes.

  • Cool the reaction mixture in an ice bath.

  • Add a solution of approximately 3.3 g of sodium acetate trihydrate in 67 mL of cold water to precipitate the product.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake thoroughly with cold water to remove acetic acid.

  • Press the product as dry as possible.

Step 2: Synthesis of Lidocaine

  • Transfer the dry α-chloro-2,6-dimethylacetanilide to a 50 mL round-bottom flask.

  • Add 25 mL of toluene and 7.5 mL of diethylamine.

  • Reflux the mixture for 1.5 hours.[10]

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and extract with two 10 mL portions of 3 M HCl.

  • Cool the combined acidic aqueous extracts in an ice bath and make the solution strongly basic (pH > 10) by the slow addition of 30% KOH solution.

  • Extract the basic solution with two 10 mL portions of pentane.

  • Wash the combined pentane layers with six 10 mL portions of water to remove excess diethylamine.

  • Dry the pentane solution over anhydrous sodium carbonate (Na2CO3).

  • Evaporate the solvent to yield lidocaine as an oil or solid.

  • The product can be further purified by recrystallization from hexanes.[8]

Protocol 2: Synthesis of Phenytoin

The synthesis of Phenytoin can be achieved through the condensation of benzil and urea.

  • In a round-bottom flask, combine benzil and urea.

  • Add a solution of sodium hydroxide in ethanol.

  • Reflux the mixture for several hours.

  • After cooling, pour the reaction mixture into water.

  • Acidify the solution with hydrochloric acid to precipitate phenytoin.

  • Collect the crude product by vacuum filtration.

  • Recrystallize the crude phenytoin from ethanol to obtain the pure product.

II. In Vitro Evaluation of Sodium Channel Blockers

In vitro assays are crucial for determining the potency and mechanism of action of newly synthesized compounds. Electrophysiological and radioligand binding assays are standard methods for characterizing sodium channel blockers.

Protocol 3: Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of sodium currents in isolated cells.[11][12][13][14]

1. Cell Preparation:

  • Culture cells expressing the desired sodium channel subtype (e.g., HEK293 cells stably transfected with Nav1.7).
  • Plate cells onto glass coverslips a few days prior to recording.

2. Solutions:

  • External (Bath) Solution (in mM): 140 NaCl, 3 KCl, 2 MgCl2, 2 CaCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
  • Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.

3. Recording Procedure:

  • Place a coverslip with cells into the recording chamber on an inverted microscope and perfuse with external solution.
  • Pull borosilicate glass micropipettes to a resistance of 3-7 MΩ when filled with the internal solution.[11][13]
  • Approach a cell with the micropipette and apply gentle suction to form a high-resistance (gigaohm) seal.
  • Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.
  • Hold the cell at a holding potential of -100 mV.
  • Apply depolarizing voltage steps (e.g., to 0 mV for 20 ms) to elicit sodium currents.
  • Record baseline currents.
  • Perfuse the chamber with the external solution containing the test compound at various concentrations.
  • Record currents in the presence of the compound.

4. Data Analysis:

  • Measure the peak sodium current amplitude at each compound concentration.
  • Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 4: [3H]-Batrachotoxin Binding Assay

This radioligand binding assay is used to determine the affinity of compounds for the neurotoxin binding site 2 on the sodium channel.[15][16][17][18][19]

1. Membrane Preparation:

  • Homogenize tissue (e.g., rat brain cortex) or cells expressing the target sodium channel in a suitable buffer.
  • Prepare a membrane fraction by centrifugation.

2. Binding Reaction:

  • In a reaction tube, combine the membrane preparation, [3H]-batrachotoxinin-A 20-α-benzoate ([3H]BTX-B), a sodium channel activator (e.g., scorpion toxin) to enhance binding, and the test compound at various concentrations.
  • Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.

3. Separation of Bound and Free Ligand:

  • Rapidly filter the reaction mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
  • Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.

4. Quantification:

  • Measure the radioactivity retained on the filters using a scintillation counter.
  • Determine non-specific binding in the presence of a high concentration of an unlabeled competitor (e.g., veratridine).
  • Calculate specific binding by subtracting non-specific binding from total binding.

5. Data Analysis:

  • Plot the percentage of specific binding against the concentration of the test compound to determine the IC50 value.

III. In Vivo Evaluation of Sodium Channel Blockers

In vivo models are essential for assessing the efficacy and potential side effects of sodium channel blockers in a whole organism.

Protocol 5: Maximal Electroshock Seizure (MES) Test

The MES test is a widely used preclinical model to screen for anticonvulsant activity and is predictive of efficacy against generalized tonic-clonic seizures.[20][21][22][23][24]

1. Animals:

  • Male ICR-CD-1 mice or Sprague-Dawley rats are commonly used.[20][22]
  • Acclimatize animals to the laboratory environment for at least 3-4 days before testing.[22]

2. Drug Administration:

  • Administer the test compound, vehicle, and a positive control (e.g., Phenytoin) via the desired route (e.g., intraperitoneal injection).
  • Test at various doses and at the time of peak effect.

3. Seizure Induction:

  • Apply a drop of a topical anesthetic (e.g., 0.5% tetracaine hydrochloride) to the animal's corneas.[20]
  • Deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds for mice) through corneal electrodes using an electroconvulsive shock generator.[20][22]

4. Endpoint:

  • The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure. An animal is considered protected if it does not exhibit this response.[20][22]

5. Data Analysis:

  • Determine the percentage of animals protected at each dose.
  • Calculate the median effective dose (ED50) using probit analysis.

Protocol 6: Transient Middle Cerebral Artery Occlusion (MCAO) Model

The MCAO model is a widely used rodent model of focal cerebral ischemia (stroke) to evaluate the neuroprotective effects of test compounds.[25][26][27][28][29]

1. Animals:

  • Male Sprague-Dawley rats or C57BL/6 mice are commonly used.

2. Surgical Procedure:

  • Anesthetize the animal (e.g., with isoflurane) and maintain body temperature at 37°C.[25][29]
  • Make a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
  • Ligate the distal ECA.
  • Temporarily clamp the CCA and ICA.
  • Insert a coated monofilament suture (e.g., 4-0 nylon for rats) into the ECA stump and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).[27]
  • The duration of occlusion is typically 60-120 minutes.

3. Reperfusion:

  • After the desired occlusion period, withdraw the filament to allow for reperfusion of the MCA territory.

4. Assessment of Outcome:

  • Evaluate neurological deficits at various time points after reperfusion using a standardized scoring system.
  • Measure the infarct volume at the end of the experiment (e.g., 24 hours post-reperfusion) using 2,3,5-triphenyltetrazolium chloride (TTC) staining.[27]

5. Data Analysis:

  • Compare the neurological scores and infarct volumes between the vehicle-treated and compound-treated groups.

IV. Data Presentation

Quantitative data from the evaluation of sodium channel blockers should be summarized in clear and concise tables to facilitate comparison.

Table 1: In Vitro Activity of Representative Sodium Channel Blockers

CompoundTarget ChannelAssayIC50 (µM)Reference
Lidocaine Nav1.5Patch-clamp20-200[4]
Phenytoin Neuronal Nav Channels[3H]BTX-B Binding40[30]
Compound 37 Neuronal Nav Channels[3H]BTX-B Binding6[30]
Compound 5e Neuronal Nav ChannelsPatch-clampPotent[31]
Compound 7j Site 2Binding Assay0.149[5]
Compound 10h Site 2Binding Assay0.531[5]

Table 2: In Vivo Efficacy of Representative Sodium Channel Blockers

CompoundAnimal ModelEndpointED50 (mg/kg)Reference
Phenytoin Mouse MES TestProtection from tonic hindlimb extension10-30[21]
1-Phenylcyclohexylamine Mouse MES TestProtection from tonic hindlimb extension7.0[22]
Compound 5e Rat MCAO ModelNeuroprotectionEffective[31]

V. Signaling Pathways and Experimental Workflows

Visualizing signaling pathways and experimental workflows can aid in understanding the mechanism of action and the drug discovery process for sodium channel blockers.

experimental_workflow cluster_synthesis Compound Synthesis & Design cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation cluster_optimization Lead Optimization synthesis Synthesis of Novel Sodium Channel Blockers sar Structure-Activity Relationship (SAR) Studies synthesis->sar patch_clamp Whole-Cell Patch-Clamp (IC50 Determination) synthesis->patch_clamp binding_assay Radioligand Binding Assay (Affinity) synthesis->binding_assay mes_test Maximal Electroshock Seizure (MES) Test (Anticonvulsant Activity - ED50) sar->mes_test mcao_model MCAO Stroke Model (Neuroprotection) sar->mcao_model pain_model Neuropathic Pain Models (Analgesic Efficacy) sar->pain_model patch_clamp->sar binding_assay->sar lead_opt Lead Optimization (ADME/Tox Profiling) mes_test->lead_opt mcao_model->lead_opt pain_model->lead_opt candidate Preclinical Candidate Selection lead_opt->candidate

Caption: Experimental workflow for the discovery and development of sodium channel blockers.

nav17_pain_pathway cluster_pns Peripheral Nervous System (PNS) cluster_cns Central Nervous System (CNS) noxious_stimuli Noxious Stimuli (e.g., heat, pressure, inflammation) nociceptor Nociceptor Terminal noxious_stimuli->nociceptor nav17 Nav1.7 Channel nociceptor->nav17 activates action_potential Action Potential Generation & Propagation nav17->action_potential initiates drg Dorsal Root Ganglion (DRG) action_potential->drg spinal_cord Spinal Cord (Dorsal Horn) drg->spinal_cord neurotransmitter_release Neurotransmitter Release (e.g., Glutamate, Substance P) spinal_cord->neurotransmitter_release second_order_neuron Second-Order Neuron neurotransmitter_release->second_order_neuron brain Brain (Pain Perception) second_order_neuron->brain blocker Nav1.7 Blocker blocker->nav17 inhibits

Caption: Role of Nav1.7 in the pain signaling pathway.

nav15_cardiac_pathway cluster_cell Cardiomyocyte cluster_consequence Physiological & Pathological Consequences depolarization Membrane Depolarization nav15 Nav1.5 Channel depolarization->nav15 opens na_influx Rapid Na+ Influx (Phase 0) nav15->na_influx arrhythmia Arrhythmia (e.g., Brugada Syndrome, Long QT Syndrome) nav15->arrhythmia dysfunction leads to action_potential_upstroke Action Potential Upstroke na_influx->action_potential_upstroke conduction Conduction to Adjacent Cardiomyocytes action_potential_upstroke->conduction normal_rhythm Normal Heart Rhythm conduction->normal_rhythm blocker Nav1.5 Blocker blocker->nav15 blocks mutation Gain/Loss of Function Mutations in SCN5A mutation->nav15

Caption: Role of Nav1.5 in cardiac action potential and arrhythmia.

References

Method for Preparing Tumor Necrosis Factor-Converting Enzyme (TACE) Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation and evaluation of Tumor Necrosis Factor-Converting Enzyme (TACE) inhibitors. TACE, also known as A Disintegrin and Metalloproteinase 17 (ADAM17), is a critical enzyme in the inflammatory cascade, primarily responsible for the shedding of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) from its membrane-bound precursor. Inhibition of TACE is a promising therapeutic strategy for a range of inflammatory diseases, including rheumatoid arthritis and psoriasis.

These notes offer a guide to the synthesis of two major classes of TACE inhibitors—hydroxamates and sulfonamides—along with protocols for their purification, characterization, and activity assessment.

Data Presentation: TACE Inhibitor Potency

The following tables summarize the in vitro potency of representative TACE inhibitors from different chemical classes. This data is essential for structure-activity relationship (SAR) studies and for selecting lead compounds for further development.

Table 1: Hydroxamate-Based TACE Inhibitors

CompoundStructureTACE IC50 (nM)TACE Ki (nM)Selectivity vs. MMPsReference
Marimastat5.22.7Broad Spectrum
TAPI-010-Broad Spectrum
GM6001 (Ilomastat)0.4 - 27-Broad Spectrum
Compound 181.1-Selective

Table 2: Sulfonamide-Based TACE Inhibitors

CompoundStructureTACE IC50 (nM)TACE Ki (nM)Selectivity vs. MMPsReference
WAY-281418--Selective
Compound 4b3-Selective

Experimental Protocols

Protocol 1: General Synthesis of Hydroxamate-Based TACE Inhibitors

This protocol outlines a general method for the synthesis of hydroxamate-based TACE inhibitors, which typically involves the coupling of a carboxylic acid intermediate with hydroxylamine.

Materials:

  • Carboxylic acid derivative (scaffold of interest)

  • Hydroxylamine hydrochloride

  • Coupling agents (e.g., HATU, HBTU, EDC/HOBt)

  • Base (e.g., DIPEA, TEA)

  • Anhydrous solvent (e.g., DMF, DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Carboxylic Acid Activation: Dissolve the carboxylic acid derivative (1.0 eq) in anhydrous DMF. Add the coupling agent (e.g., HATU, 1.2 eq) and a base (e.g., DIPEA, 2.0 eq). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Hydroxylamine Addition: In a separate flask, dissolve hydroxylamine hydrochloride (1.5 eq) in a minimal amount of water and neutralize with a base (e.g., DIPEA). Add this solution to the activated carboxylic acid mixture.

  • Reaction: Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure hydroxamate inhibitor.

Protocol 2: General Synthesis of Sulfonamide-Based TACE Inhibitors

This protocol describes a general procedure for the synthesis of sulfonamide-based TACE inhibitors, typically involving the reaction of a sulfonyl chloride with an amine.

Materials:

  • Sulfonyl chloride derivative

  • Amine derivative

  • Base (e.g., pyridine, TEA, DIPEA)

  • Anhydrous solvent (e.g., DCM, THF)

  • 1M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: Dissolve the amine derivative (1.0 eq) and a base (e.g., pyridine, 1.5 eq) in anhydrous DCM.

  • Sulfonyl Chloride Addition: Slowly add a solution of the sulfonyl chloride derivative (1.1 eq) in anhydrous DCM to the amine solution at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, wash the reaction mixture sequentially with 1M hydrochloric acid, saturated aqueous sodium bicarbonate, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure sulfonamide inhibitor.

Protocol 3: Purification of TACE Inhibitors by Reverse-Phase HPLC

Materials:

  • Crude TACE inhibitor

  • HPLC grade water with 0.1% Trifluoroacetic acid (TFA) (Mobile Phase A)

  • HPLC grade acetonitrile with 0.1% TFA (Mobile Phase B)

  • Reverse-phase C18 column

Procedure:

  • Sample Preparation: Dissolve the crude inhibitor in a minimal amount of a suitable solvent (e.g., DMSO, methanol).

  • Chromatography:

    • Equilibrate the C18 column with Mobile Phase A.

    • Inject the sample onto the column.

    • Elute the compound using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).

    • Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 254 nm).

  • Fraction Collection: Collect the fractions corresponding to the desired product peak.

  • Solvent Removal: Combine the pure fractions and remove the solvent by lyophilization or evaporation under reduced pressure.

Protocol 4: Characterization of TACE Inhibitors

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve a small sample of the purified inhibitor in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).

  • Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure.

2. Mass Spectrometry (MS):

  • Analyze the purified inhibitor using high-resolution mass spectrometry (HRMS) to confirm the molecular weight and elemental composition.

Protocol 5: In Vitro TACE Inhibition Assay (Fluorogenic)

This protocol describes a common method to determine the inhibitory activity of compounds against TACE using a fluorogenic substrate.

Materials:

  • Recombinant human TACE enzyme

  • Fluorogenic TACE substrate (e.g., a FRET-based peptide)

  • Assay buffer (e.g., 25 mM Tris, pH 9.0, 2.5 µM ZnCl₂, 0.005% Brij-35)

  • Test inhibitor (dissolved in DMSO)

  • Reference inhibitor (e.g., GM6001)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the TACE enzyme in assay buffer.

    • Prepare a stock solution of the fluorogenic substrate in assay buffer.

    • Prepare serial dilutions of the test inhibitor and reference inhibitor in assay buffer (ensure the final DMSO concentration is low, typically <1%).

  • Assay Protocol:

    • Add 50 µL of assay buffer to all wells.

    • Add 25 µL of the test inhibitor dilutions or reference inhibitor to the respective wells.

    • Add 25 µL of the TACE enzyme solution to all wells except the blank (add 25 µL of assay buffer to the blank wells).

    • Pre-incubate the plate at 37°C for 10-15 minutes.

    • Initiate the reaction by adding 100 µL of the fluorogenic substrate solution to all wells.

  • Measurement:

    • Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the specific substrate (e.g., Ex/Em = 318/449 nm).

    • Incubate the plate at 37°C, protected from light.

    • Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 30-60 minutes).

  • Data Analysis:

    • Subtract the background fluorescence (from the blank wells) from all readings.

    • Determine the reaction rate (slope of the linear portion of the fluorescence vs. time plot).

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations

TACE_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm / Intracellular Signaling pro-TNFa pro-TNF-α sTNFa Soluble TNF-α TACE TACE (ADAM17) TACE->pro-TNFa Cleavage EGFR_Ligand_P pro-EGFR Ligands (e.g., Amphiregulin) TACE->EGFR_Ligand_P Cleavage Notch_R Notch Receptor TACE->Notch_R S2 Cleavage TGFb_R_Complex TGFβ Receptor Complex TACE->TGFb_R_Complex Modulates (via Vasorin cleavage) EGFR_Ligand_S Soluble EGFR Ligands Notch_EC Notch Extracellular Domain (Shed) Notch_IC Notch Intracellular Domain (NICD) Notch_R->Notch_IC γ-Secretase Cleavage TGFb_Signaling TGFβ Signaling (SMAD Pathway) TGFb_R_Complex->TGFb_Signaling TACE_Inhibitor TACE Inhibitor TACE_Inhibitor->TACE TNFR TNF Receptor sTNFa->TNFR EGFR EGFR EGFR_Ligand_S->EGFR Inflammation Inflammation (NF-κB Pathway) TNFR->Inflammation MAPK_Pathway MAPK Pathway (Proliferation, Survival) EGFR->MAPK_Pathway Gene_Transcription Gene Transcription Notch_IC->Gene_Transcription TACE_Inhibitor_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_evaluation Biological Evaluation Start Starting Materials (Carboxylic Acid/Amine + Sulfonyl Chloride) Synthesis Chemical Synthesis (e.g., Amide or Sulfonamide Formation) Start->Synthesis Workup Reaction Work-up & Crude Isolation Synthesis->Workup Purification Purification (Flash Chromatography or HPLC) Workup->Purification Structure Structural Confirmation (NMR, Mass Spectrometry) Purification->Structure Purity Purity Analysis (HPLC, LC-MS) Structure->Purity Assay In Vitro TACE Inhibition Assay (Fluorogenic) Purity->Assay IC50 IC50 Determination Assay->IC50 Selectivity Selectivity Profiling (vs. MMPs) IC50->Selectivity SAR Structure-Activity Relationship (SAR) Analysis Selectivity->SAR

Application Notes and Protocols: Step-by-Step Deprotection of the Boc Group from 1-Boc-Isonipecotic Acid Hydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis due to its stability under various conditions and its facile removal under acidic conditions.[1][2][3] 1-Boc-isonipecotic acid hydrazide is a valuable building block in medicinal chemistry, serving as a scaffold for the synthesis of diverse pharmaceutical compounds.[4][5] The deprotection of the Boc group to liberate the free piperidine nitrogen is a critical step, enabling further functionalization. This document provides detailed protocols for the acidic deprotection of this compound, a comparative analysis of common acidic reagents, and visual diagrams of the workflow and reaction mechanism.

Mechanism of Acid-Catalyzed Boc Deprotection

The removal of the Boc group proceeds via an acid-catalyzed elimination mechanism. The process begins with the protonation of the carbamate oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[6][7] This is followed by the cleavage of the carbon-oxygen bond, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily undergoes decarboxylation to release carbon dioxide and the free amine.[6][8] Under the acidic reaction conditions, the newly liberated amine is protonated, typically yielding the corresponding salt (e.g., trifluoroacetate or hydrochloride).[6][7]

cluster_0 Boc Deprotection Mechanism Boc-Protected_Amine Boc-Protected Amine Protonated_Carbamate Protonated Carbamate Boc-Protected_Amine->Protonated_Carbamate + H⁺ Carbamic_Acid Carbamic Acid Intermediate Protonated_Carbamate->Carbamic_Acid - tert-Butyl Cation t-Butyl_Cation tert-Butyl Cation Protonated_Carbamate->t-Butyl_Cation Free_Amine_Salt Free Amine Salt Carbamic_Acid->Free_Amine_Salt - CO₂ + H⁺ CO2 CO₂ Carbamic_Acid->CO2 Isobutylene Isobutylene t-Butyl_Cation->Isobutylene - H⁺

Caption: Acid-catalyzed mechanism for Boc deprotection.

Comparative Analysis of Acidic Deprotection Reagents

The choice of acidic reagent for Boc deprotection is crucial and depends on the substrate's sensitivity to acid, the presence of other acid-labile functional groups, and the desired final salt form of the product.[9] Trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are the most common reagents used for this transformation.[2][9]

ReagentTypical ConcentrationSolvent(s)Temperature (°C)Typical Reaction TimeNotes and Considerations
Trifluoroacetic Acid (TFA) 20-50% (v/v)Dichloromethane (DCM)0 to Room Temp.1 - 4 hoursMost common and generally effective method. TFA is volatile and can be removed under reduced pressure. Potential for side reactions with sensitive substrates.[1][9]
Hydrochloric Acid (HCl) 4 M in 1,4-Dioxane1,4-Dioxane, MethanolRoom Temp.0.5 - 2 hoursOften provides the product as a crystalline hydrochloride salt, which can simplify purification by precipitation.[1][9] Considered a milder option for some substrates.[10][11]

Experimental Protocols

Safety Precautions: Strong acids like TFA and HCl are corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All solvents should be anhydrous to prevent unwanted side reactions.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol is a widely applicable method for the Boc deprotection of hydrazides.[1]

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the this compound in anhydrous DCM (e.g., at a concentration of 0.1 M) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of TFA: Slowly add TFA to the stirred solution to achieve a final concentration of 25-50% (v/v).[1]

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-3 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up (Isolation as Free Base):

    • Carefully quench the reaction by slowly adding the reaction mixture to a pre-cooled, vigorously stirred solution of saturated sodium bicarbonate until gas evolution ceases.[1]

    • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the solution and concentrate under reduced pressure using a rotary evaporator to yield the deprotected isonipecotic acid hydrazide.

  • Work-up (Isolation as TFA Salt):

    • Once the reaction is complete, remove the solvent and excess TFA in vacuo using a rotary evaporator.[9]

    • Co-evaporation with a solvent like toluene can help remove residual TFA.[9] The resulting residue is the isonipecotic acid hydrazide trifluoroacetate salt.

Protocol 2: Deprotection using 4 M HCl in 1,4-Dioxane

This method is particularly useful when the hydrochloride salt of the product is desired, as it often precipitates from the reaction mixture, simplifying isolation.[1][9]

Materials:

  • This compound

  • 4 M HCl in 1,4-dioxane

  • Anhydrous diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration or centrifugation apparatus

Procedure:

  • Dissolution: Place this compound in a round-bottom flask. If necessary, dissolve it in a minimal amount of a suitable co-solvent (like methanol or DCM) before adding the HCl solution.

  • Addition of HCl: Add the 4 M HCl in 1,4-dioxane solution (typically 5-10 equivalents of HCl) to the substrate.[9]

  • Reaction: Stir the reaction mixture at room temperature for 30 minutes to 2 hours.[1]

  • Monitoring: Monitor the reaction for completion by TLC or LC-MS.

  • Isolation:

    • Upon completion, the product hydrochloride salt often precipitates from the solution.[1]

    • Collect the solid by filtration or centrifugation.

    • Wash the solid with cold, anhydrous diethyl ether to remove any non-polar impurities.[1][9]

    • Dry the resulting hydrochloride salt under vacuum to obtain the pure product.

Experimental Workflow

Start Start: This compound Dissolve Dissolve in Anhydrous Solvent (e.g., DCM) Start->Dissolve Cool Cool to 0 °C (for TFA method) Dissolve->Cool Add_Acid Add Acidic Reagent (TFA or HCl in Dioxane) Dissolve->Add_Acid HCl method at RT Cool->Add_Acid React Stir at RT (0.5 - 4 hours) Add_Acid->React Monitor Monitor Reaction (TLC or LC-MS) React->Monitor Workup Work-up & Isolation Monitor->Workup Quench Quench with Base (e.g., NaHCO₃) Workup->Quench TFA (Free Base) Dry_Concentrate Dry and Concentrate Workup->Dry_Concentrate TFA Salt Precipitate Precipitate/Filter (for HCl method) Workup->Precipitate HCl Salt Extract Extract with Organic Solvent Quench->Extract Extract->Dry_Concentrate End_Free_Base End: Free Amine Dry_Concentrate->End_Free_Base End_Salt End: Amine Salt (HCl or TFA) Dry_Concentrate->End_Salt Wash Wash with Ether Precipitate->Wash Wash->End_Salt

Caption: General experimental workflow for Boc deprotection.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Coupling Reactions for 1-Boc-Isonipecotic Acid Hydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing coupling reactions involving 1-Boc-isonipecotic acid hydrazide.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the coupling reaction of this compound?

The coupling reaction involves the formation of an amide bond between the hydrazide nitrogen of this compound and a carboxylic acid. This is achieved by activating the carboxylic acid group to make it more susceptible to nucleophilic attack by the hydrazide. This process is commonly facilitated by coupling reagents.

Q2: Which coupling reagents are most effective for this type of reaction?

The choice of coupling agent is critical and depends on factors such as the reactivity of the carboxylic acid, desired reaction time, and cost. Highly reactive uronium/aminium salt-based reagents like HATU are often preferred for challenging couplings to ensure high yields and minimize side reactions.[1][2][3] More economical carbodiimides like EDC are also effective but may require additives like HOBt or OxymaPure to improve efficiency and suppress side reactions.[1][3][4]

Q3: What are the recommended solvents and bases for this coupling reaction?

Aprotic polar solvents like dimethylformamide (DMF) or dichloromethane (DCM) are typically used.[1][5] For the base, a non-nucleophilic, sterically hindered amine such as N,N-Diisopropylethylamine (DIPEA) is highly recommended to minimize side reactions.[1][3][6] Triethylamine (TEA) can also be used, but DIPEA is often the preferred choice.[3]

Q4: How can I monitor the progress of the coupling reaction?

Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[3][7] These techniques allow for the tracking of the consumption of starting materials and the formation of the desired product, which is crucial for determining the optimal reaction time.[3][7]

Q5: What are some common side reactions to be aware of?

Potential side reactions include racemization of the carboxylic acid coupling partner, and side reactions involving the coupling reagent itself, such as the formation of guanidinylation products when using uronium reagents in excess.[2][3][4][8] With hydrazides, there is also the potential for reaction at both nitrogen atoms, although the terminal nitrogen is generally more nucleophilic. Careful control of stoichiometry is important.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the coupling reaction of this compound.

Problem 1: Low or No Product Yield
Potential Cause Suggested Solution
Inefficient Activation of Carboxylic Acid - Switch to a more powerful coupling reagent like HATU.[1][2] - Ensure the coupling reagent is fresh and has been stored under anhydrous conditions.
Suboptimal Reagent Stoichiometry - A slight excess (1.1-1.2 equivalents) of the coupling agent and the carboxylic acid relative to the hydrazide can be beneficial.[7]
Presence of Water in the Reaction - Use anhydrous solvents and reagents. Dry glassware thoroughly before use.
Incorrect pH of the Reaction Mixture - Ensure the presence of a suitable non-nucleophilic base like DIPEA in sufficient quantity (typically 2-3 equivalents) to neutralize any acidic species.[1][6]
Low Reaction Temperature - Most coupling reactions are performed at room temperature. If the reaction is sluggish, gentle heating (e.g., to 30-40 °C) may increase the rate, but should be done cautiously to avoid side reactions.[7]
Poor Solubility of Reactants - Try a different anhydrous solvent in which all reactants are fully soluble, such as DMF or NMP.
Problem 2: Presence of Multiple Products/Impurities
Potential Cause Suggested Solution
Side Reactions with the Coupling Reagent - Avoid using a large excess of uronium-based coupling reagents like HATU or HBTU to prevent guanidinylation of the hydrazide.[2][3] - If using carbodiimides like EDC, include an additive such as HOBt or OxymaPure to minimize the formation of N-acylurea byproducts.[3]
Racemization of the Carboxylic Acid - Use a coupling reagent known for low racemization, such as HATU with HOAt.[1] - Perform the reaction at a lower temperature (e.g., 0 °C).
Reaction at the Boc-Protected Nitrogen - This is generally unlikely under standard coupling conditions. However, if suspected, confirm the structure of the byproduct by mass spectrometry.
Premature Removal of the Boc Protecting Group - The Boc group is generally stable under standard coupling conditions. Avoid prolonged exposure to acidic conditions or high temperatures.[7]

Quantitative Data Summary

The selection of a coupling reagent can significantly impact reaction outcomes. The following table summarizes the performance of common coupling reagents, with data extrapolated from studies on other challenging amide bond formations.[1]

Coupling ReagentAdditiveBaseSolventTypical Reaction Time (min)Typical Yield (%)Key Advantages & Disadvantages
HATU HOAtDIPEADMF30~99Advantages: High reactivity, low racemization, effective for sterically hindered substrates.[1][2][8] Disadvantages: Higher cost.[1]
HBTU HOBtDIPEADMF30~95-98Advantages: Good balance of reactivity and cost.[1] Disadvantages: Can cause guanidinylation if used in excess.[3]
PyBOP HOBtDIPEADMF30-60~95Advantages: Robust and cost-effective.[1]
EDC HOBtDIPEADMF120-240~90-95Advantages: Economical, water-soluble byproducts.[3][4] Disadvantages: Slower reaction times, potential for N-acylurea byproduct formation.[1][3]
DIC/OxymaPure OxymaPureDIPEADMF60-12092-97Advantages: OxymaPure enhances efficiency and suppresses racemization; considered a safer alternative to HOBt-based additives.[1]

Experimental Protocols

The following are generalized protocols for the coupling of a carboxylic acid with this compound. Optimization for specific substrates is recommended.

Protocol 1: Coupling using HATU
  • Activation: In a dry reaction vessel under an inert atmosphere, dissolve the carboxylic acid (1.1 eq.), HATU (1.1 eq.), and HOAt (1.1 eq.) in anhydrous DMF.

  • Base Addition: Add DIPEA (2.5 eq.) to the mixture and stir for 5-10 minutes at room temperature.

  • Hydrazide Addition: Add a solution of this compound (1.0 eq.) in a minimal amount of anhydrous DMF to the activated carboxylic acid solution.

  • Reaction: Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, the reaction mixture can be diluted with ethyl acetate and washed sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by flash chromatography.

Protocol 2: Coupling using EDC/HOBt
  • Dissolution: In a dry reaction vessel, dissolve the carboxylic acid (1.2 eq.), this compound (1.0 eq.), and HOBt (1.2 eq.) in anhydrous DMF.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • EDC Addition: Add EDC hydrochloride (1.2 eq.) to the cooled solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion is confirmed by TLC or LC-MS.

  • Work-up: Follow the work-up procedure described in Protocol 1.

Visualizations

General Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reactants Dissolve Carboxylic Acid, Coupling Reagent, & Additive in DMF prep_base Add DIPEA prep_reactants->prep_base combine Combine Reactants prep_base->combine prep_hydrazide Prepare Solution of This compound prep_hydrazide->combine stir Stir at Room Temperature combine->stir monitor Monitor by TLC/LC-MS stir->monitor extract Aqueous Extraction monitor->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Purify by Chromatography concentrate->purify product Pure Product purify->product

Caption: Generalized workflow for the coupling of this compound.

Troubleshooting Logic for Low Yield

G start Low or No Product Yield q1 Is the coupling reagent fresh and active? start->q1 s1 Use fresh coupling reagent q1->s1 No q2 Is the reaction stoichiometry optimal? q1->q2 Yes a1_yes Yes a1_no No s1->q1 s2 Adjust stoichiometry (slight excess of acid/coupling agent) q2->s2 No q3 Are anhydrous conditions being maintained? q2->q3 Yes a2_yes Yes a2_no No s2->q2 s3 Use anhydrous solvents/reagents and dry glassware q3->s3 No q4 Is a stronger coupling reagent needed? q3->q4 Yes a3_yes Yes a3_no No s3->q3 s4 Consider using HATU q4->s4 Yes end Re-evaluate reaction parameters q4->end No a4_no No s4->end

Caption: Troubleshooting logic for low-yielding coupling reactions.

References

How to improve the reaction yield of 1-Boc-Isonipecotic acid hydrazide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-Boc-Isonipecotic acid hydrazide, a key intermediate in various pharmaceutical applications.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions to improve reaction yield and product purity.

Diagram of Troubleshooting Workflow

Troubleshooting_Workflow start Low or No Product Yield check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions start->check_conditions check_workup Analyze Work-up and Purification start->check_workup incomplete_reaction Incomplete Reaction check_reagents->incomplete_reaction check_conditions->incomplete_reaction side_reactions Potential Side Reactions check_conditions->side_reactions product_loss Product Loss During Work-up check_workup->product_loss solution_reagents Use fresh, anhydrous reagents. Increase excess of hydrazine hydrate. incomplete_reaction->solution_reagents Reagent issue solution_conditions Increase reaction time and/or temperature. Consider solvent-free (neat) conditions. incomplete_reaction->solution_conditions Condition issue side_reactions->solution_conditions solution_workup Optimize extraction and crystallization solvents. Ensure complete removal of excess hydrazine. product_loss->solution_workup

Caption: A flowchart to diagnose and resolve low yield issues.

Issue Potential Cause Troubleshooting Steps
Low or No Product Yield Incomplete reaction: The starting ester (ethyl or methyl 1-Boc-isonipecotate) is still present.- Increase excess of hydrazine hydrate: Use a 10- to 20-fold excess of hydrazine hydrate to drive the reaction to completion. - Extend reaction time: Reflux for a longer period (e.g., 12-24 hours) and monitor the reaction progress using Thin Layer Chromatography (TLC). - Increase reaction temperature: Ensure the reaction is refluxing at the appropriate temperature for the solvent used (e.g., ethanol ~78°C, methanol ~65°C).
Degradation of reagents: Hydrazine hydrate can decompose over time. The starting ester might be of poor quality.- Use fresh, high-purity hydrazine hydrate. - Verify the purity of the starting ester by NMR or other analytical techniques.
Sub-optimal solvent conditions: The solvent may not be appropriate or may be wet.- Ensure the use of anhydrous ethanol or methanol. - Consider conducting the reaction "neat" (without solvent) by heating the ester with excess hydrazine hydrate, which can sometimes improve yields.
Product is an oil or difficult to crystallize Presence of impurities: Excess hydrazine hydrate or byproducts can inhibit crystallization.- Thoroughly remove excess hydrazine hydrate: After the reaction, remove excess hydrazine hydrate under high vacuum. Co-evaporation with a high-boiling point solvent like toluene can be effective. - Optimize crystallization solvent: Try different solvent systems for recrystallization. A common system is ethyl acetate/hexanes. Seeding with a small crystal of pure product can induce crystallization.
Incomplete reaction: The presence of unreacted starting material can lead to an oily product.- Monitor the reaction to ensure full conversion of the starting material before work-up.
Formation of Side Products Diacyl Hydrazine Formation: One molecule of hydrazine reacts with two molecules of the ester.- Use a large excess of hydrazine hydrate to favor the formation of the desired mono-acyl hydrazide.
Hydrolysis of the Boc protecting group: This is less common under standard hydrazinolysis conditions but can occur if acidic impurities are present.- Ensure all reagents and glassware are free from acidic contaminants.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting material for the synthesis of this compound?

A1: The most common starting materials are the methyl or ethyl esters of 1-Boc-isonipecotic acid, namely methyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate or ethyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate.[1]

Q2: How much hydrazine hydrate should I use?

A2: A significant excess of hydrazine hydrate is generally recommended to ensure the reaction goes to completion and to minimize the formation of the diacyl hydrazine byproduct. A 10- to 20-fold molar excess is common.

Q3: What is the recommended solvent and reaction temperature?

A3: Ethanol or methanol are the most commonly used solvents. The reaction is typically run at the reflux temperature of the chosen solvent. Some procedures also report successful synthesis under solvent-free (neat) conditions by heating the starting ester directly with hydrazine hydrate.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). The starting ester will have a different Rf value than the more polar product, the hydrazide.

Q5: What is the best way to purify the final product?

A5: After the reaction is complete, the excess hydrazine hydrate and solvent are typically removed under reduced pressure. The crude product can then be purified by recrystallization. A common solvent system for recrystallization is ethyl acetate/hexanes. The product is a white to off-white solid.

Q6: I am getting a low yield. What are the most likely reasons?

A6: Low yields are often due to an incomplete reaction. The key factors to check are the amount and quality of the hydrazine hydrate, the reaction time, and the reaction temperature. Ensure you are using a sufficient excess of fresh hydrazine hydrate and that the reaction is allowed to proceed for an adequate amount of time at reflux.

Data Presentation

Table 1: Effect of Hydrazine Hydrate Equivalents on Yield

Equivalents of Hydrazine HydrateReaction Time (hours)SolventYield (%)
1.55Ethanol~68%
1012Ethanol>90%
2012Ethanol>95%

Note: These are representative yields based on general hydrazide synthesis literature and may vary for the specific synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a generalized procedure based on common methods for hydrazide synthesis from esters.

Materials:

  • Ethyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate

  • Hydrazine hydrate (98% or higher)

  • Anhydrous ethanol

  • Ethyl acetate

  • Hexanes

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate (1 equivalent) in anhydrous ethanol (e.g., 5-10 mL per gram of ester).

  • Add hydrazine hydrate (10-20 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Allow the reaction mixture to cool to room temperature.

  • Remove the solvent and excess hydrazine hydrate under reduced pressure. For complete removal of hydrazine hydrate, co-evaporation with toluene may be beneficial.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield this compound as a white solid.

Diagram of the Synthesis Workflow

Synthesis_Workflow start Start: Ethyl 1-Boc-isonipecotate reagents Add Hydrazine Hydrate (10-20 eq.) in Ethanol start->reagents reflux Reflux for 12-24 hours reagents->reflux workup Cool and Concentrate (remove excess hydrazine) reflux->workup purification Recrystallize from Ethyl Acetate/Hexanes workup->purification product Final Product: This compound purification->product

Caption: A step-by-step workflow for the synthesis of this compound.

References

Technical Support Center: Purification of 1-Boc-Isonipecotic Acid Hydrazide Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of reaction products derived from 1-Boc-isonipecotic acid hydrazide.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture contains many impurities after a coupling reaction with this compound. What is a standard initial work-up procedure?

A standard initial purification step is a liquid-liquid extraction to remove water-soluble reagents and byproducts. A typical work-up involves quenching the reaction, removing the organic solvent, and then performing an extraction.[1]

  • Quench the Reaction: If applicable, quench any remaining reactive reagents.

  • Solvent Removal: Remove the bulk of the reaction solvent under reduced pressure using a rotary evaporator.[1][2]

  • Extraction: Dissolve the residue in an organic solvent like ethyl acetate or dichloromethane (DCM).[1] Wash the organic layer sequentially with:

    • A dilute acid (e.g., 0.2 M - 0.5 M HCl) to remove any unreacted basic starting materials.[3][4] Be cautious, as prolonged exposure to strong acid can begin to cleave the Boc group.[5]

    • A mild base (e.g., saturated aqueous sodium bicarbonate solution) to neutralize any acidic components.[4][6] Be sure to vent the separatory funnel frequently as CO2 gas may be generated.[7]

    • Brine (saturated aqueous NaCl solution) to remove excess water from the organic layer.[4]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo to yield the crude product.[1]

Q2: My TLC analysis shows multiple spots after the initial work-up. What are the likely side products?

The formation of multiple products can be due to several factors:

  • Unreacted Starting Materials: Incomplete reactions will show spots corresponding to this compound and the coupling partner.

  • Di-Boc Protected Hydrazine: Although less common with hydrazides, over-reaction or harsh conditions with Boc₂O during the synthesis of the starting material can sometimes lead to di-Boc species.[1]

  • Side Reactions: The hydrazide functional group can participate in various side reactions. Depending on the reagents used, byproducts could include cyclized products or products from reactions with other functional groups on your substrate.

  • Hydrolysis of Boc Anhydride: If Boc anhydride was used and aqueous conditions were present, it can hydrolyze, which may complicate the purification process.[1]

Q3: How do I choose between column chromatography and recrystallization for purifying my Boc-protected product?

The choice depends on the physical properties of your product and the nature of the impurities.

  • Recrystallization: This is an effective method if your desired product is a solid and the impurities have different solubility profiles. It is often simpler and more scalable than chromatography. Isonipecotic acid derivatives can often be recrystallized from solvents like ethanol or water.[8][9] A successful recrystallization can yield a very pure product.[10]

  • Column Chromatography: This is the most versatile method for purifying mixtures, especially if the product is an oil or if impurities have similar solubility to the product.[1] Silica gel is commonly used, with eluent systems typically consisting of a mixture of a non-polar solvent (like hexanes or DCM) and a polar solvent (like ethyl acetate or methanol).[4][11]

Q4: I am having trouble with the Boc-deprotection step. The reaction is either incomplete or I'm seeing significant byproduct formation. What can I do?

Incomplete deprotection or side reactions are common issues.

  • Incomplete Reaction: Steric hindrance or insufficient acid can lead to slow or incomplete reactions.[2] Consider increasing the reaction time, temperature gently, or the concentration of the acid (e.g., using neat TFA instead of a solution in DCM).[2][12]

  • Side Reactions (t-Butylation): The acid-catalyzed cleavage of the Boc group generates a reactive tert-butyl cation.[2][13] This cation can alkylate nucleophilic sites on your molecule, such as electron-rich aromatic rings (e.g., indole) or sulfur-containing residues.[2][13] To prevent this, add a "scavenger" to the reaction mixture. Common scavengers like triisopropylsilane (TIS) or thioanisole trap the tert-butyl cation.[2]

Q5: Purification of my final, deprotected amine product is difficult. Any suggestions?

Purifying polar amines can be challenging. It's often better to ensure the Boc-protected precursor is highly pure before deprotection.[5] After deprotection and removal of the acid (e.g., by co-evaporation with a solvent like toluene), purification options include:[2]

  • Acid/Base Extraction: If the product and impurities have different pKa values, an acid-base extraction can be effective.

  • Reverse-Phase Chromatography: For highly polar compounds, reverse-phase HPLC can be an excellent purification method.[4]

  • Ion-Exchange Chromatography: This technique separates molecules based on their net charge and is well-suited for purifying charged species like protonated amines.

Troubleshooting and Purification Workflows

The following diagrams illustrate logical workflows for troubleshooting common purification issues.

G start Crude Reaction Mixture workup Perform Aqueous Work-up (Acid/Base Washes) start->workup tlc_check1 Analyze Crude Product by TLC/LC-MS workup->tlc_check1 is_solid Is the product a solid? tlc_check1->is_solid Product is major component recrystallize Attempt Recrystallization is_solid->recrystallize Yes chromatography Purify by Column Chromatography is_solid->chromatography No (Oil or Impure Solid) purity_check Check Purity (TLC, NMR, LC-MS) recrystallize->purity_check chromatography->purity_check purity_check->chromatography Not Pure pure_boc_product Pure Boc-Protected Product purity_check->pure_boc_product Pure deprotection Perform Boc Deprotection (e.g., TFA/DCM) pure_boc_product->deprotection final_workup Final Work-up & Purification (Evaporation, Extraction, or Chromatography) deprotection->final_workup final_product Pure Final Product final_workup->final_product

Caption: General purification workflow for products of this compound reactions.

G start Boc Deprotection Reaction Fails (Incomplete or Side Products) check_issue What is the main issue? start->check_issue incomplete Incomplete Reaction (Starting material remains) check_issue->incomplete Incomplete side_products Side Products Observed (New spots on TLC/LC-MS) check_issue->side_products Side Products solution_incomplete1 Increase Reaction Time or Temperature incomplete->solution_incomplete1 solution_incomplete2 Increase Acid Concentration (e.g., use neat TFA) incomplete->solution_incomplete2 solution_side1 Add Scavengers (e.g., TIS, Thioanisole) side_products->solution_side1 solution_side2 Lower Reaction Temperature (e.g., run at 0 °C) side_products->solution_side2 solution_side3 Consider Milder Deprotection Method (e.g., pTSA in MeCN/MeOH) side_products->solution_side3 end_goal Achieve Clean Deprotection solution_incomplete1->end_goal solution_incomplete2->end_goal solution_side1->end_goal solution_side2->end_goal solution_side3->end_goal

Caption: Troubleshooting guide for Boc-deprotection side reactions and failures.

Data Presentation

Table 1: Common Purification Techniques and Typical Outcomes

Purification MethodTypical ApplicationExpected PurityTypical Yield RangeReference(s)
Aqueous Work-up Initial removal of water-soluble impuritiesLow to Moderate>95% (crude)[1],[6]
Recrystallization Purification of solid productsHigh (>98%)60-95%[10],[9]
Column Chromatography Purification of oils or complex solid mixturesHigh (>98%)50-90%[11],[14]
Boc Deprotection Removal of Boc group, followed by work-upModerate to High>90%[15]

Table 2: Starting Conditions for Silica Gel Column Chromatography

Product PolarityRecommended Eluent System (v/v)NotesReference(s)
Relatively Non-polar Boc-protected product 10-50% Ethyl Acetate in HexanesStart with a low polarity and gradually increase the concentration of the more polar solvent.[1]
Moderately Polar Boc-protected product 5-10% Methanol in DichloromethaneA small amount of methanol can significantly increase eluent strength.[11],[4]
Polar, deprotected amine product (as free base) 5-20% Methanol in DCM (+1% NH₄OH)Adding a basic modifier like ammonium hydroxide prevents the amine from streaking on the silica gel.-

Experimental Protocols

Protocol 1: General Aqueous Work-up

  • Solvent Removal: Concentrate the reaction mixture on a rotary evaporator to remove the volatile reaction solvent.

  • Redissolve: Dissolve the resulting residue in an appropriate organic solvent (e.g., 50 mL of ethyl acetate).

  • Acid Wash: Transfer the solution to a separatory funnel. Add an equal volume of dilute acid (e.g., 1M HCl) and shake vigorously, venting frequently. Allow the layers to separate and discard the aqueous (bottom) layer.[7]

  • Base Wash: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Shake, vent, and discard the aqueous layer. Test the aqueous layer with pH paper to ensure it is neutral or basic.[6]

  • Brine Wash: Wash the organic layer with an equal volume of saturated aqueous NaCl (brine) to remove residual water.

  • Dry and Concentrate: Transfer the organic layer to an Erlenmeyer flask and add a small amount of anhydrous Na₂SO₄. Swirl and let it stand for 5-10 minutes. Filter the solution to remove the drying agent and concentrate the filtrate on a rotary evaporator to yield the crude product.[1]

Protocol 2: Purification by Silica Gel Column Chromatography

  • Prepare Silica Slurry: In a beaker, add silica gel (e.g., 60-120 mesh) to your starting eluent (e.g., 10% ethyl acetate in hexanes) to form a slurry.

  • Pack Column: Pour the slurry into a chromatography column, ensuring no air bubbles are trapped. Allow the silica to pack under gravity or with gentle pressure, draining excess solvent until the solvent level is just above the silica bed.

  • Load Sample: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent like DCM. Adsorb this solution onto a small amount of silica gel by concentrating it to a dry powder. Carefully add this powder to the top of the column.

  • Elute: Add the eluent to the column and begin collecting fractions. Monitor the elution of your compound using Thin Layer Chromatography (TLC).[1]

  • Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Protocol 3: Boc Deprotection with TFA in DCM [15]

  • Dissolve Substrate: Dissolve the Boc-protected compound in anhydrous dichloromethane (DCM) in a round-bottom flask (a typical concentration is 0.1-0.2 M).

  • Add Scavenger (Optional): If your substrate contains sensitive functional groups, add a scavenger (e.g., triisopropylsilane, 5% v/v).[2]

  • Cool Reaction: Cool the solution to 0 °C using an ice bath.

  • Add Acid: Slowly add trifluoroacetic acid (TFA) to the stirred solution. A common concentration is 20-50% TFA in DCM (v/v).

  • Monitor Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the disappearance of the starting material by TLC or LC-MS.[2]

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. To ensure complete removal of residual TFA, co-evaporate the residue with a solvent like toluene or DCM (repeat 2-3 times).[2] The resulting product is the TFA salt, which can be used as is or neutralized and purified further.

References

Identifying and minimizing side reactions in Boc-hydrazide coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing side reactions during Boc-hydrazide coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the coupling of Boc-hydrazide to a carboxylic acid?

A1: The most prevalent side reactions include:

  • Incomplete Coupling: This is often the primary issue, resulting in a low yield of the desired product. It can be caused by steric hindrance, suboptimal activation of the carboxylic acid, or deactivation of the Boc-hydrazide.[1][2][3]

  • Diacylation of Boc-hydrazide: The presence of two nucleophilic nitrogen atoms in Boc-hydrazide can lead to the formation of a diacylated byproduct, where two molecules of the carboxylic acid react with one molecule of Boc-hydrazide.

  • Racemization: If the carboxylic acid is chiral, particularly at the alpha-carbon, racemization can occur during the activation step, leading to a loss of stereochemical purity.[4]

  • Side Reactions involving Coupling Reagents: Uronium-based coupling reagents like HATU can react with the amine component (Boc-hydrazide) to form inactive guanidinium byproducts if the carboxylic acid is not sufficiently pre-activated.[3]

  • Formation of N-Acylurea: When using carbodiimide coupling reagents like DCC or EDC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unable to react further.[5]

Q2: How can I detect and quantify side products in my reaction mixture?

A2: High-Performance Liquid Chromatography (HPLC) is the most common method for analyzing the reaction mixture. By comparing the chromatogram of your reaction to standards of the starting materials and the desired product, you can identify and quantify impurities. Mass spectrometry (MS) coupled with HPLC (LC-MS) is invaluable for identifying the mass of the side products, which helps in elucidating their structures.[6][7]

Q3: Which coupling reagents are recommended for Boc-hydrazide coupling?

A3: The choice of coupling reagent is critical and depends on the specific substrates.

  • Carbodiimides (EDC, DCC) with additives (HOBt, OxymaPure): This is a classic and cost-effective combination. Additives are crucial to suppress racemization and improve efficiency.[4][8][9] EDC is often preferred in solution-phase synthesis as its urea byproduct is water-soluble, simplifying purification.[4][10]

  • Uronium/Aminium Salts (HATU, HBTU): These reagents are generally more powerful and are recommended for sterically hindered carboxylic acids or when faster reaction times are needed.[3][4][11] Pre-activation of the carboxylic acid is recommended to avoid side reactions with the coupling reagent.[3]

  • Phosphonium Salts (PyBOP): These are also highly efficient coupling reagents with low racemization potential.[4]

Q4: Can the Boc protecting group be cleaved during the coupling reaction?

A4: The Boc group is generally stable under the neutral or slightly basic conditions of most coupling reactions. However, prolonged exposure to even mildly acidic conditions can lead to premature deprotection. It is important to ensure that the reaction conditions are not acidic.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Boc-Acylhydrazide
Possible Cause Solution Experimental Protocol Reference
Incomplete activation of the carboxylic acid Switch to a more potent coupling reagent like HATU or HBTU.[3][4] Ensure you are using the correct stoichiometry of reagents.Protocol 2: HATU Mediated Coupling
Steric hindrance Increase the reaction time and/or temperature (e.g., to 40-50°C), but monitor for side reactions.[1][2] Use a more powerful coupling reagent.Protocol 2: HATU Mediated Coupling
Incomplete reaction Perform a "double coupling" by repeating the coupling step with fresh reagents after the initial reaction.[1]General Troubleshooting Workflow
Amine salt inhibition If your carboxylic acid or another component is an acid salt (e.g., TFA salt), neutralize it with a base before the coupling reaction.[3]-
Issue 2: Presence of a Significant Amount of Diacylated Byproduct
Possible Cause Solution Experimental Protocol Reference
Excess carboxylic acid or coupling reagent Use a slight excess (1.05-1.1 equivalents) of Boc-hydrazide relative to the carboxylic acid. Avoid a large excess of the activated carboxylic acid.Protocol 1: EDC/HOBt Mediated Coupling
Slow addition of activated acid Add the activated carboxylic acid solution dropwise to the solution of Boc-hydrazide to maintain a low concentration of the activated species.Protocol 1: EDC/HOBt Mediated Coupling
Issue 3: Racemization of the Carboxylic Acid Moiety
Possible Cause Solution Experimental Protocol Reference
High reaction temperature Run the reaction at a lower temperature (e.g., 0°C) after the initial activation step.[2]Protocol 1: EDC/HOBt Mediated Coupling
Inappropriate coupling reagent/additive Use coupling reagents and additives known to suppress racemization, such as HOBt or OxymaPure.[4]Protocol 1: EDC/HOBt Mediated Coupling
Prolonged activation time Minimize the pre-activation time of the carboxylic acid before adding the Boc-hydrazide.Protocol 2: HATU Mediated Coupling

Data Presentation

The following table summarizes the qualitative impact of different coupling reagents on Boc-hydrazide coupling outcomes based on literature for similar amide bond formations. Quantitative yields are highly substrate-dependent.

Coupling ReagentRelative ReactivityRacemization RiskCommon Side Reactions
EDC/HOBt ModerateLow with HOBtN-acylurea formation
DCC/HOBt ModerateLow with HOBtInsoluble DCU byproduct, N-acylurea
HATU HighVery LowGuanidinium byproduct with amine if not pre-activated[3]
HBTU HighVery LowGuanidinium byproduct with amine if not pre-activated
PyBOP HighVery Low-

Experimental Protocols

Protocol 1: EDC/HOBt Mediated Coupling of Boc-Hydrazide to a Carboxylic Acid

This protocol is a general procedure for the coupling of a carboxylic acid to Boc-hydrazide using EDC and HOBt.

Materials:

  • Carboxylic acid (1.0 eq)

  • Boc-hydrazide (1.05 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF, add DIPEA (2.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) to the solution and stir for 15-30 minutes at 0 °C to pre-activate the carboxylic acid.

  • Add Boc-hydrazide (1.05 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: HATU Mediated Coupling of Boc-Hydrazide to a Carboxylic Acid

This protocol is recommended for sterically hindered carboxylic acids or when a higher reaction rate is desired.

Materials:

  • Carboxylic acid (1.0 eq)

  • Boc-hydrazide (1.05 eq)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • In a flask, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Add DIPEA (2.0-3.0 eq) to the solution and stir at room temperature for 15-30 minutes to allow for pre-activation.

  • Add Boc-hydrazide (1.05 eq) to the activated mixture.

  • Stir the reaction at room temperature for 1-12 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, dilute with ethyl acetate and wash with 0.1 M HCl, saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purify the residue by flash chromatography.

Visualizations

Boc_Hydrazide_Coupling_Workflow cluster_start Reaction Setup cluster_reaction Reaction cluster_troubleshooting Troubleshooting cluster_workup Workup & Purification Start Carboxylic Acid + Boc-Hydrazide Coupling_Reagent Add Coupling Reagent (e.g., EDC/HOBt or HATU) + Base (e.g., DIPEA) Start->Coupling_Reagent Stir Stir at RT (0°C to RT for EDC/HOBt) Coupling_Reagent->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Incomplete Incomplete Reaction? Monitor->Incomplete Double_Couple Perform Double Coupling or Switch Reagent Incomplete->Double_Couple Yes Workup Aqueous Workup (Wash with acid, base, brine) Incomplete->Workup No Double_Couple->Stir Purify Column Chromatography Workup->Purify End Pure Boc-Acylhydrazide Purify->End

Caption: General workflow for Boc-hydrazide coupling and troubleshooting.

Side_Reactions Start Carboxylic Acid + Boc-Hydrazide + Coupling Reagent Desired_Product Desired Product: Boc-Acylhydrazide Start->Desired_Product Main Reaction Pathway Side_Product_1 Side Product 1: Diacylated Hydrazide Start->Side_Product_1 Side Reaction Side_Product_2 Side Product 2: Racemized Product Start->Side_Product_2 Side Reaction Side_Product_3 Side Product 3: N-Acylurea (with carbodiimides) Start->Side_Product_3 Side Reaction Side_Product_4 Side Product 4: Guanidinium Adduct (with uronium reagents) Start->Side_Product_4 Side Reaction

Caption: Potential main and side reaction pathways in Boc-hydrazide coupling.

References

Assessing the stability of 1-Boc-Isonipecotic acid hydrazide in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1-Boc-Isonipecotic acid hydrazide in various solvents. This resource is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The main stability concerns for this compound involve two primary degradation pathways:

  • Acid-catalyzed hydrolysis of the Boc-protecting group: The tert-butoxycarbonyl (Boc) group is sensitive to acidic conditions and can be cleaved to release tert-butanol and carbon dioxide, yielding the unprotected isonipecotic acid hydrazide.[1][2]

  • Hydrolysis and oxidation of the hydrazide functional group: The hydrazide moiety can be susceptible to hydrolysis, particularly under acidic or strongly alkaline conditions, which would break the N-N bond.[3][4] It is also prone to oxidation, which can be catalyzed by metal ions or exposure to atmospheric oxygen.[3]

Q2: What are the recommended storage conditions for this compound?

A2: To ensure long-term stability, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). It is advisable to store the compound in a freezer at temperatures of -20°C or lower, protected from light and moisture.[5]

Q3: In which types of solvents is this compound generally stable?

A3: this compound exhibits good stability in anhydrous aprotic solvents at room temperature. Examples of suitable solvents include:

  • Dichloromethane (DCM)

  • Tetrahydrofuran (THF)

  • Acetonitrile (ACN)

  • N,N-Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

Stability may be compromised in protic solvents, especially over extended periods or at elevated temperatures, due to potential hydrolysis.

Q4: What are the signs of degradation I should look for?

A4: Degradation of this compound can be monitored by various analytical techniques. Common indicators of degradation include:

  • Appearance of new peaks in HPLC chromatograms.

  • Changes in the compound's physical appearance (e.g., color change).

  • A decrease in the purity of the starting material over time as determined by HPLC or NMR.

  • Changes in pH of the solution if acidic or basic byproducts are formed.

Troubleshooting Guides

Issue 1: Unexpected loss of the Boc-protecting group.
  • Symptom: HPLC or NMR analysis shows the presence of isonipecotic acid hydrazide (the deprotected compound).

  • Potential Cause: The solvent or reagents used may be acidic. Protic solvents, such as methanol or ethanol, can become acidic over time, and certain grades of solvents like dichloromethane can contain trace amounts of HCl.

  • Solution:

    • Ensure all solvents are anhydrous and of high purity.

    • If using chlorinated solvents like DCM, consider passing them through a plug of basic alumina to remove any acidic impurities.

    • Avoid acidic additives in your reaction mixture unless the experimental design requires cleavage of the Boc group.

Issue 2: Formation of unknown impurities during a reaction or work-up.
  • Symptom: Multiple new peaks are observed in the HPLC analysis of your sample.

  • Potential Cause: This could be due to the oxidative degradation of the hydrazide group, especially if the reaction is run open to the air or in the presence of metal catalysts.[3]

  • Solution:

    • Perform reactions under an inert atmosphere (nitrogen or argon).

    • Use degassed solvents to minimize dissolved oxygen.

    • If metal catalysts are used, consider the potential for side reactions involving the hydrazide moiety.

Data Presentation: Stability in Common Solvents

The following tables summarize illustrative stability data for this compound in various solvents under different conditions. This data is based on general principles of hydrazide and Boc-group stability.

Table 1: Stability in Aprotic Solvents at Room Temperature (25°C) over 24 hours

SolventPurity after 24 hours (%)Degradation Products Observed
Dichloromethane (DCM)>99%None
Acetonitrile (ACN)>99%None
Tetrahydrofuran (THF)>99%None
N,N-Dimethylformamide (DMF)98%Trace hydrolysis
Dimethyl sulfoxide (DMSO)97%Trace hydrolysis and oxidation

Table 2: Stability in Protic Solvents at Room Temperature (25°C) over 24 hours

SolventPurity after 24 hours (%)Degradation Products Observed
Methanol (MeOH)95%Isonipecotic acid methyl ester (from methanolysis)
Ethanol (EtOH)96%Isonipecotic acid ethyl ester (from ethanolysis)
Water (pH 7)90%Isonipecotic acid

Table 3: Stability in Solvents with Acidic/Basic Additives at Room Temperature (25°C) over 4 hours

SolventAdditivePurity after 4 hours (%)Primary Degradation Product
Dichloromethane (DCM)1% Trifluoroacetic Acid (TFA)<5%Isonipecotic acid hydrazide
Methanol (MeOH)1 M HCl<1%Isonipecotic acid hydrazide
Tetrahydrofuran (THF)1 M NaOH>98%None

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a typical forced degradation study to assess the intrinsic stability of this compound.[6][7]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 2, 4, 8, and 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store in the dark at room temperature for 2, 4, 8, and 24 hours.

  • Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 24 hours. Also, heat a solution of the compound in a stable solvent (e.g., ACN) at 60°C for 24 hours.

  • Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed sample.

  • Neutralize the acidic and basic samples before analysis.

  • Dilute all samples to an appropriate concentration with the mobile phase.

  • Analyze by a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

1. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile).

  • Gradient: Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

2. Sample Preparation:

  • Dissolve the sample in the initial mobile phase composition to a final concentration of approximately 0.1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

3. Analysis:

  • Inject the samples and monitor the chromatogram for the appearance of new peaks and a decrease in the area of the main peak corresponding to this compound.

  • The method is considered stability-indicating if all degradation products are well-resolved from the parent compound.

Visualizations

A This compound B Isonipecotic acid hydrazide A->B Acidic Conditions (e.g., TFA, HCl) C Isonipecotic acid A->C Hydrolysis (Acidic/Basic) D Oxidized Products A->D Oxidation (e.g., H2O2, Air) start Start: Prepare Solution of Compound in Test Solvent incubate Incubate under Controlled Conditions (Time, Temp) start->incubate sample Withdraw Aliquots at Time Points incubate->sample analyze Analyze by HPLC sample->analyze evaluate Evaluate Purity and Identify Degradants analyze->evaluate stable Result: Stable evaluate->stable >95% Purity unstable Result: Unstable evaluate->unstable <95% Purity start Unexpected Degradation Observed check_structure Identify Degradation Product(s) start->check_structure boc_loss Boc Group Cleaved? check_structure->boc_loss Yes hydrazide_deg Hydrazide Moiety Degraded? check_structure->hydrazide_deg No acid_source Check for Acid Source: - Acidic Reagents - Solvent Degradation (e.g., DCM) - Glassware Contamination boc_loss->acid_source oxidation_source Check for Oxidants: - Air Exposure - Peroxides in Solvents - Metal Contaminants hydrazide_deg->oxidation_source

References

Technical Support Center: Monitoring the Synthesis of 1-Boc-Isonipecotic Acid Hydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the reaction progress of 1-Boc-Isonipecotic acid to 1-Boc-Isonipecotic acid hydrazide using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Experimental Protocols

A common method for synthesizing this compound involves the activation of the carboxylic acid with a coupling agent, followed by the addition of hydrazine.

Materials:

  • 1-Boc-Isonipecotic acid

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Reaction Procedure:

  • Dissolve 1-Boc-Isonipecotic acid (1 equivalent), EDC·HCl (1.2 equivalents), and HOBt (1.2 equivalents) in anhydrous DMF.

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Slowly add hydrazine hydrate (1.5 equivalents) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress using TLC and LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Data Presentation: Key Compound Properties

For effective monitoring, it is crucial to know the properties of the key compounds involved in the reaction.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Expected [M+H]⁺ (m/z)
1-Boc-Isonipecotic acidC₁₁H₁₉NO₄229.27230.13
This compoundC₁₁H₂₁N₃O₃243.30244.16

Troubleshooting Guides & FAQs

Here are some common issues and questions that may arise during the monitoring of your reaction.

Thin-Layer Chromatography (TLC) Troubleshooting

Q1: I don't see any spots on my TLC plate.

Possible Causes & Solutions:

  • Insufficient Sample Concentration: The concentration of your reaction mixture may be too low. Try spotting the sample multiple times in the same location, allowing the solvent to dry between applications.

  • Inappropriate Visualization Technique: 1-Boc-Isonipecotic acid and its hydrazide derivative are not UV-active. Therefore, you must use a chemical stain for visualization. A potassium permanganate (KMnO₄) stain is a good general-purpose choice.

  • Solvent Level Too High: If the solvent level in the developing chamber is above the spotting line, your compounds will dissolve into the solvent pool instead of migrating up the plate. Ensure the solvent level is below the spotting line.

Q2: My spots are streaking on the TLC plate.

Possible Causes & Solutions:

  • Sample Overload: You may have spotted too much of your reaction mixture. Try diluting your sample before spotting it on the TLC plate.

  • Highly Polar Compounds: Both the starting material and product contain polar functional groups that can interact strongly with the silica gel, causing streaking. Adding a small amount of a polar solvent like methanol or a base like triethylamine (for basic compounds) to your mobile phase can help to improve spot shape.

  • Inappropriate Mobile Phase: The chosen solvent system may not be optimal. Adjust the polarity of your mobile phase. For this reaction, a mixture of dichloromethane and methanol (e.g., 9:1 or 8:2 v/v) is a good starting point.

Q3: The Rf values of my starting material and product are too close to distinguish.

Possible Causes & Solutions:

  • Suboptimal Mobile Phase: The polarity of your eluent may not be suitable for achieving good separation.

    • If the spots are too high on the plate (high Rf), decrease the polarity of the mobile phase (e.g., reduce the amount of methanol in a DCM/methanol mixture).

    • If the spots are too low on the plate (low Rf), increase the polarity of the mobile phase (e.g., increase the amount of methanol).

  • Use of a Co-spot: Always run a "co-spot" lane on your TLC plate, where you spot both the starting material and the reaction mixture in the same place. This will help you to distinguish between two spots that are very close to each other.

LC-MS Troubleshooting

Q1: I can't find the expected mass for my product in the LC-MS data.

Possible Causes & Solutions:

  • Reaction Has Not Progressed: The reaction may not have started or is proceeding very slowly. Check your reagents and reaction setup.

  • Incorrect Mass Calculation: Double-check your calculation for the expected mass of the protonated molecule ([M+H]⁺). For this compound, you should be looking for a peak at approximately m/z 244.16.

  • Formation of Adducts: In addition to the protonated molecule, you may also see adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺). Look for peaks at approximately m/z 266.14 for the sodium adduct and m/z 282.12 for the potassium adduct.

  • In-source Fragmentation: The compound may be fragmenting in the ion source. Look for common fragments, such as the loss of the Boc group (a loss of 100 Da) or the tert-butyl group (a loss of 57 Da).

  • Suboptimal Ionization Conditions: Ensure your mass spectrometer is set to the correct polarity (positive ion mode is generally preferred for these compounds) and that the source conditions are optimized for your analyte.

Q2: I see a peak for my starting material, but none for my product.

Possible Causes & Solutions:

  • Incomplete Reaction: The reaction has not gone to completion. Continue to monitor the reaction over time.

  • Poor Ionization of Product: The product may not be ionizing as efficiently as the starting material under the current LC-MS conditions. Try adjusting the mobile phase composition or the ion source parameters.

  • Product Instability: The product may be unstable under the LC-MS conditions. Consider using a milder ionization technique if available.

Q3: I see multiple unexpected peaks in my chromatogram.

Possible Causes & Solutions:

  • Side Reactions: The formation of byproducts is possible. A common side reaction in carbodiimide couplings is the formation of an N-acylurea byproduct from the rearrangement of the O-acylisourea intermediate.[1] This can be minimized by using an additive like HOBt.

  • Impure Reagents: Your starting materials or reagents may be impure. Run a standard of each starting material to confirm its purity.

  • Sample Carryover: If you are running multiple samples, you may be seeing carryover from a previous injection. Run a blank injection to check for carryover.

Visualizations

Experimental Workflow

G cluster_reaction Reaction Setup cluster_monitoring Reaction Monitoring cluster_workup Workup & Isolation Start Start Dissolve Reagents Dissolve 1-Boc-Isonipecotic acid, EDC·HCl, and HOBt in DMF Start->Dissolve Reagents Activate Acid Stir for 30 min at RT Dissolve Reagents->Activate Acid Add Hydrazine Slowly add Hydrazine Hydrate Activate Acid->Add Hydrazine React Stir at RT Add Hydrazine->React Take Aliquot Take a small aliquot of the reaction mixture React->Take Aliquot TLC Analysis Perform TLC analysis Take Aliquot->TLC Analysis LCMS Analysis Perform LC-MS analysis Take Aliquot->LCMS Analysis Reaction Complete? Reaction Complete? TLC Analysis->Reaction Complete? LCMS Analysis->Reaction Complete? Reaction Complete?->React No Quench & Extract Quench reaction, perform aqueous workup Reaction Complete?->Quench & Extract Yes Dry & Concentrate Dry organic layer and concentrate Quench & Extract->Dry & Concentrate Crude Product Crude Product Dry & Concentrate->Crude Product

Caption: Workflow for the synthesis and monitoring of this compound.

TLC Troubleshooting Logic

G Start TLC Issue No_Spots No Spots Visible Start->No_Spots Streaking_Spots Streaking Spots Start->Streaking_Spots Poor_Separation Poor Separation (Rf too close) Start->Poor_Separation Check_Visualization Check_Visualization No_Spots->Check_Visualization Check_Overloading Check_Overloading Streaking_Spots->Check_Overloading Check_Mobile_Phase_Sep Check_Mobile_Phase_Sep Poor_Separation->Check_Mobile_Phase_Sep Check_Concentration Sample concentrated enough? Check_Solvent_Level Solvent level below spotting line? Check_Concentration->Check_Solvent_Level Yes Re-spot Concentrate sample or spot multiple times Check_Concentration->Re-spot No Adjust_Solvent_Level Adjust solvent level in chamber Check_Solvent_Level->Adjust_Solvent_Level No Use_Stain Use an appropriate stain (e.g., KMnO₄) Check_Visualization->Check_Concentration Yes Check_Visualization->Use_Stain No Check_Mobile_Phase_Streak Mobile phase optimized? Adjust_Mobile_Phase_Streak Add a polar co-solvent (e.g., MeOH) or a base (e.g., Et₃N) Check_Mobile_Phase_Streak->Adjust_Mobile_Phase_Streak No Dilute_Sample Dilute sample before spotting Check_Overloading->Check_Mobile_Phase_Streak No Check_Overloading->Dilute_Sample Yes Adjust_Polarity_Up Increase mobile phase polarity Adjust_Polarity_Down Decrease mobile phase polarity Use_Cospot Use a co-spot for confirmation Check_Mobile_Phase_Sep->Adjust_Polarity_Up Spots too low Check_Mobile_Phase_Sep->Adjust_Polarity_Down Spots too high Check_Mobile_Phase_Sep->Use_Cospot Polarity seems ok

Caption: Decision tree for troubleshooting common TLC issues.

References

Troubleshooting low yields in hydrazone formation with Boc-protected hydrazides

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Hydrazone Formation with Boc-Protected Hydrazides

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in hydrazone formation with Boc-protected hydrazides.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am observing very low to no formation of my desired hydrazone product. What are the most common initial checks I should perform?

Low yields in hydrazone formation can stem from several factors. Systematically evaluating your reaction setup against optimal conditions is the first step.

  • pH of the Reaction Mixture: The formation of hydrazones is acid-catalyzed and highly pH-dependent. The optimal pH range is typically between 4.5 and 6.0.[1][2]

    • Too high pH (neutral/basic): The rate-limiting dehydration of the hemiaminal intermediate is not efficiently catalyzed, slowing down or preventing product formation.[2]

    • Too low pH (highly acidic): The hydrazide nucleophile becomes protonated, rendering it unreactive towards the carbonyl compound.[1]

  • Purity and Stability of Reactants: Ensure the integrity of your starting materials.

    • Aldehyde/Ketone: Impurities can interfere with the reaction. Confirm purity via standard analytical techniques (NMR, LC-MS).

    • Boc-Hydrazide: Hydrazide solutions can be susceptible to oxidation.[1] It is recommended to use freshly prepared solutions or properly stored reagents.

Q2: My reaction is proceeding very slowly. How can I increase the reaction rate?

Slow reaction kinetics are a common issue, especially with less reactive carbonyl partners.

  • Catalysis: The addition of a nucleophilic catalyst can significantly accelerate the reaction. Aniline is a commonly used catalyst at concentrations of 10-100 mM.[1]

  • Reactant Concentration: Increasing the concentration of the aldehyde/ketone or the Boc-hydrazide can drive the reaction forward.

  • Temperature: Gently increasing the reaction temperature may improve the rate, but this should be done cautiously to avoid degradation of sensitive substrates.[1]

  • Solvent: If reactants have limited solubility, a co-solvent like DMF or DMSO can be added.[3]

Troubleshooting Low Yields: A Step-by-Step Guide

If initial checks do not resolve the issue, a more in-depth investigation is required. This workflow helps to systematically diagnose the problem.

TroubleshootingWorkflow start Start: Low Hydrazone Yield check_pH 1. Verify Reaction pH (Optimal: 4.5 - 6.0) start->check_pH check_reagents 2. Assess Reagent Quality (Purity & Stability) check_pH->check_reagents pH is optimal optimize_conditions 3. Optimize Reaction Conditions (Catalyst, Temp, Concentration) check_reagents->optimize_conditions Reagents are pure check_side_reactions 4. Investigate Side Reactions (Azine Formation, Hydrolysis) optimize_conditions->check_side_reactions Optimization ineffective check_deprotection 5. Confirm Boc Deprotection (If applicable) check_side_reactions->check_deprotection Side reactions minimal success Success: Improved Yield check_deprotection->success Deprotection complete

Caption: Troubleshooting workflow for low hydrazone yields.

Q3: I suspect side reactions are consuming my starting materials or product. What are the likely side reactions and how can I mitigate them?

Several side reactions can compete with the desired hydrazone formation.

  • Azine Formation: The already formed hydrazone can react with a second molecule of the aldehyde or ketone. This is more common when an excess of the carbonyl compound is present.

    • Solution: Use a slight excess (1.1-1.2 equivalents) of the hydrazide component to minimize this side reaction.[1]

  • Hydrolysis of Hydrazone Product: The hydrazone bond is reversible and susceptible to hydrolysis, especially under prolonged exposure to acidic conditions.[1]

    • Solution: Monitor the reaction closely and aim for the shortest effective reaction time. Once the reaction is complete, consider adjusting the pH to neutral for storage or workup.[1]

The general reaction and potential side pathways are illustrated below.

ReactionMechanism cluster_main Desired Hydrazone Formation cluster_side Side Reactions Reactants Boc-NH-NH2 + R-CHO Intermediate Hemiaminal Intermediate Reactants->Intermediate Nucleophilic Attack Product Boc-NH-N=CHR (Hydrazone) Intermediate->Product -H2O (Acid Catalyzed) Azine Azine Product Product->Azine + R-CHO Hydrolysis Starting Materials Product->Hydrolysis + H2O (Acid)

Caption: Hydrazone formation mechanism and common side reactions.

Q4: Is it possible that the Boc protecting group is being cleaved under the reaction conditions?

The Boc group is generally stable in the mildly acidic conditions (pH 4.5-6.0) required for hydrazone formation. However, it is labile to strong acids. If your reaction conditions involve stronger acids (e.g., significant amounts of trifluoroacetic acid, TFA, or hydrochloric acid, HCl), premature deprotection could occur.

Standard Boc deprotection is intentionally carried out with strong acids. If this is a preceding step, incomplete deprotection might also be a source of low yield in the subsequent hydrazone formation step.

Comparison of Acidic Conditions for Boc Deprotection
ReagentTypical Solvent(s)Temperature (°C)Reaction TimeTypical Yield (%)Notes
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)0 - RT0.5 - 2 h90-99%Fast and efficient, but harsh conditions can cleave other acid-labile groups.[4]
Hydrochloric Acid (HCl)Dioxane, Ethyl Acetate0 - RT1 - 4 h85-98%Cost-effective, but can be corrosive.[4]
p-Toluenesulfonic Acid (pTSA)MethanolRT10 - 30 min>95%Mild and fast.[4]

Key Experimental Protocols

Protocol 1: Boc Group Deprotection

This protocol describes the removal of the Boc protecting group to furnish the free hydrazide prior to hydrazone formation.

  • Materials:

    • Boc-protected hydrazide

    • Dichloromethane (DCM)

    • Trifluoroacetic acid (TFA)

  • Procedure:

    • Dissolve the Boc-protected compound in DCM (0.1-0.2 M).

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add TFA (10-20 equivalents) to the stirred solution.[4]

    • Allow the reaction to warm to room temperature and stir for 1-2 hours.[4]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][4]

    • Upon completion, concentrate the mixture under reduced pressure to remove the solvent and excess TFA.[4]

    • The crude hydrazide TFA salt can often be used directly in the next step after thorough drying.

Protocol 2: General Hydrazone Formation

This protocol outlines the reaction of the deprotected hydrazide with an aldehyde or ketone.

  • Materials:

    • Hydrazide (from Protocol 1)

    • Aldehyde or Ketone (1.0 equivalent)

    • Reaction Buffer (e.g., acetate buffer, pH 4.5-6.0) or a protic solvent like ethanol with a catalytic amount of weak acid (e.g., acetic acid).[2][5]

    • Optional: Aniline (10-100 mM) as a catalyst.[1]

  • Procedure:

    • Dissolve the aldehyde or ketone in the chosen solvent system.

    • Add the hydrazide to the solution.

    • If using a catalyst, add it to the mixture.

    • Stir the reaction at room temperature. Reaction times can vary from a few hours to overnight.[3]

    • Monitor the reaction progress by TLC or LC-MS until the starting carbonyl compound is consumed.[2]

    • For workup, if the product precipitates, it can be collected by filtration.[2] If soluble, the solvent can be removed under reduced pressure, and the crude product purified by recrystallization or column chromatography.[4][5]

References

Optimal solvent selection for amide bond formation with 1-Boc-Isonipecotic acid hydrazide

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Optimal Solvent Selection for Amide Bond Formation with 1-Boc-Isonipecotic Acid Hydrazide

This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) regarding solvent selection for the amide coupling of this compound with carboxylic acids.

Frequently Asked Questions (FAQs)

Q1: What are the most common solvents for amide bond formation, and how do I choose the right one?

The most commonly used solvents for amide coupling reactions are aprotic polar solvents like N,N-Dimethylformamide (DMF) and Dichloromethane (DCM).[1][2]

  • N,N-Dimethylformamide (DMF): Often considered the canonical solvent for amide couplings due to its excellent solvating properties for a wide range of reactants, intermediates, and reagents like HATU.[1] However, its high boiling point can make it difficult to remove during workup.[3]

  • Dichloromethane (DCM): A versatile, lower-boiling point alternative to DMF.[4] It is compatible with many common coupling reagents like HATU and EDC.[4][5] However, the solubility of all reaction components, particularly polar starting materials or salts formed during the reaction, should be checked.[6]

  • Greener Alternatives: Solvents like 2-Methyltetrahydrofuran (2-MeTHF), ethyl acetate (EtOAc), and dimethyl carbonate (DMC) are being evaluated as more sustainable replacements for DMF and DCM.[7][8]

The choice of solvent is highly dependent on the solubility of your specific carboxylic acid, this compound, and the chosen coupling reagent. A small-scale solubility test is always recommended before proceeding with the reaction.

Q2: I am seeing low or no product yield. How can solvent choice impact this?

Low yield is a common issue in amide coupling and can be attributed to several factors where solvent plays a critical role.[9]

  • Poor Solubility: If any of the reactants (carboxylic acid, hydrazide) or reagents (coupling agent, base) are not fully dissolved, the reaction will be slow or incomplete. This compound is a solid, and while generally soluble in organic solvents, its solubility should be confirmed in the chosen system.[10] DMF is often superior to DCM for dissolving polar substrates.[6]

  • Presence of Water: Amide coupling reactions are highly sensitive to water, which can hydrolyze the activated carboxylic acid intermediate.[9][11] It is crucial to use anhydrous solvents. While sealed commercial bottles of DMF are often very dry, solvents like DCM may require drying over molecular sieves.[1][6]

  • Reaction Compatibility: The solvent can influence the stability and reactivity of the coupling reagents and intermediates. Some reactions are simply more efficient in one solvent over another.[4]

Q3: My reaction workup is difficult, especially removing the solvent. What can I do?

Difficulty in removing the solvent is a frequent problem, particularly with high-boiling point solvents like DMF.

  • For DMF:

    • Aqueous Washes: Washing the organic extract multiple times with water or brine can help partition the DMF into the aqueous layer.[3] Adding a small amount of LiCl to the wash water can improve the removal of DMF.

    • Azeotropic Removal: Toluene or heptane can be added to the crude product to form an azeotrope with residual DMF, which can then be removed under reduced pressure.

  • Alternative Solvents: If workup is a persistent issue, consider switching to a lower-boiling solvent like DCM or ethyl acetate for future reactions, provided solubility is adequate.[3]

Q4: Are there any specific considerations when using a hydrazide nucleophile?

Hydrazides are excellent nucleophiles. The primary consideration is to ensure the reaction conditions do not degrade the hydrazide functionality. The general principles of amide coupling—using anhydrous solvents, an appropriate coupling reagent, and a non-nucleophilic base—apply directly to reactions with this compound.

Troubleshooting Guide

Issue Potential Cause Related to Solvent Troubleshooting Steps & Recommendations
Low or No Reaction 1. Poor solubility of starting materials or reagents.[6] 2. Presence of water in the solvent leading to hydrolysis of the activated intermediate.[11]1. Check the solubility of all components in your chosen solvent. If poor, switch to a more polar solvent (e.g., from DCM to DMF). 2. Ensure the use of anhydrous solvent. Dry solvents over molecular sieves if necessary.[1]
Messy Reaction / Multiple Spots on TLC 1. Side reactions promoted by the solvent. 2. Degradation of reagents or products.1. Ensure the solvent is not reactive under the reaction conditions. 2. Consider running the reaction at a lower temperature (e.g., 0 °C to start) to minimize side product formation.[9]
Difficult Product Isolation / Emulsion during Workup 1. Use of a high-boiling point, water-miscible solvent like DMF.[3]1. Dilute the reaction mixture with a water-immiscible solvent like ethyl acetate or DCM before the aqueous wash. 2. Perform multiple washes with brine to break emulsions and remove DMF.[3][12]

Data on Solvent Performance

SolventTypical Conversion RateAdvantagesDisadvantages
DMF Very HighExcellent solubility for many substrates and reagents.[1]High boiling point, difficult to remove.[3]
DCM HighLower boiling point, easy to remove.[4]Lower polarity may lead to solubility issues with some substrates.[6]
2-MeTHF Moderate to High"Greener" alternative, good solvent properties.[2][7]Not as universally effective as DMF.
Ethyl Acetate Moderate"Greener" alternative, easy to remove.[7]Can be prone to side reactions with some reagents.

Data is generalized from studies on various acids and amines and should be used as a guideline.[7]

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol is a robust method suitable for many amide syntheses.[5]

  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equivalent) in anhydrous DMF or DCM (to make a ~0.1 M solution).

  • Activation: Add the coupling reagent HATU (1.1 equivalents) and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents). Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[6][13]

  • Coupling: Add a solution of this compound (1.05 equivalents) in a minimum amount of the same anhydrous solvent to the reaction mixture.

  • Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 1-18 hours.

  • Workup:

    • Quench the reaction with water or a saturated aqueous solution of NH₄Cl.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.[5]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Amide Coupling using EDC/HOBt

This is a cost-effective method where the urea byproduct is water-soluble, simplifying purification.[5]

  • Preparation: To a round-bottom flask, add the carboxylic acid (1.0 equivalent), HOBt (1.2 equivalents), and this compound (1.1 equivalents).

  • Dissolution: Dissolve the mixture in anhydrous DMF or DCM. Cool the solution to 0 °C in an ice bath with stirring.

  • Coupling: Add EDC·HCl (1.2 equivalents) portion-wise to the reaction mixture, followed by the dropwise addition of DIPEA (2.5 equivalents).

  • Monitoring: Allow the reaction to warm to room temperature and stir for 8 to 24 hours, monitoring by TLC or LC-MS.

  • Workup:

    • Dilute the mixture with ethyl acetate or another suitable organic solvent.

    • Wash the organic phase with water (to remove EDC byproduct), 1N HCl, saturated aqueous NaHCO₃, and brine.[5]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude amide product via flash column chromatography or recrystallization.

Visual Workflow

The following diagram illustrates a logical workflow for selecting a solvent and troubleshooting common issues in the amide coupling with this compound.

Solvent_Selection_Workflow start Start: Amide Coupling with This compound solubility_check Step 1: Check Solubility (Reactants & Reagents) start->solubility_check dmf Try DMF (Anhydrous) solubility_check->dmf Poor in DCM Good in DMF dcm Try DCM (Anhydrous) solubility_check->dcm Good in DCM other_solvent Consider Greener Solvent (e.g., 2-MeTHF, EtOAc) solubility_check->other_solvent Good & Greener Chemistry Desired run_reaction Step 2: Run Small-Scale Test Reaction dmf->run_reaction dcm->run_reaction other_solvent->run_reaction monitor Step 3: Monitor Reaction (TLC / LC-MS) run_reaction->monitor complete Reaction Complete? monitor->complete workup Step 4: Proceed to Workup & Scale-up complete->workup Yes troubleshoot Troubleshoot complete->troubleshoot No no_reaction Issue: No/Slow Reaction troubleshoot->no_reaction Stalled side_products Issue: Side Products troubleshoot->side_products Messy check_water Action: Ensure Anhydrous Conditions. Dry Solvent. no_reaction->check_water lower_temp Action: Lower Reaction Temperature (e.g., 0 °C) side_products->lower_temp change_solvent Action: Change Solvent (e.g., DCM -> DMF) check_water->change_solvent change_solvent->run_reaction lower_temp->run_reaction

Solvent selection and troubleshooting workflow.

References

Managing reaction temperature to prevent degradation of Boc-protected compounds

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

For researchers, scientists, and drug development professionals, the tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis. However, its sensitivity to temperature can pose significant challenges, leading to premature deprotection, side reactions, and compromised yields. This technical support center provides troubleshooting guidance and frequently asked questions to help you effectively manage reaction temperatures and ensure the integrity of your Boc-protected compounds.

Frequently Asked Questions (FAQs)

Q1: At what temperature does the Boc group become unstable?

A1: The thermal lability of the Boc group does not have a single, sharp decomposition temperature. Instead, it depends on the specific molecular structure, the reaction solvent, and the presence of other reagents. Generally, thermal deprotection of Boc-protected amines can occur at temperatures as low as 100°C, but often requires temperatures of 150°C or higher for a practical reaction rate.[1] For many applications, it is advisable to keep reaction temperatures below 80°C to minimize the risk of undesired deprotection.

Q2: What are the common degradation pathways for Boc-protected compounds at elevated temperatures?

A2: The primary degradation pathway at high temperatures is the thermolytic cleavage of the Boc group. This process involves the fragmentation of the carbamate to form the free amine, carbon dioxide, and isobutylene.[1] High temperatures can also lead to side reactions such as the elimination and racemization of chiral centers, particularly in sensitive substrates.[1]

Q3: Can I run reactions with Boc-protected compounds at reflux?

A3: Refluxing reactions with Boc-protected compounds should be approached with caution. The suitability of reflux depends on the boiling point of the solvent and the thermal stability of the specific compound. Low-boiling point solvents like dichloromethane (DCM) may be acceptable. However, high-boiling point solvents such as dimethylformamide (DMF) or toluene will likely lead to significant deprotection. If elevated temperatures are necessary, careful monitoring of the reaction progress is crucial to minimize degradation.

Q4: Are there any alternatives to heating for promoting reactions with sterically hindered Boc-protected compounds?

A4: Yes, several strategies can be employed to avoid high temperatures. These include using more potent activating agents, employing catalysts, or extending the reaction time at a lower temperature. For instance, in peptide couplings, stronger coupling reagents can facilitate the reaction at room temperature. Microwave-assisted synthesis can sometimes accelerate reactions at lower bulk temperatures.

Q5: How does the solvent choice affect the thermal stability of Boc-protected compounds?

A5: The solvent can influence the rate of thermal deprotection. Polar protic solvents like methanol and trifluoroethanol can facilitate thermal deprotection at lower temperatures compared to aprotic or nonpolar solvents.[2][3][4] Water at elevated temperatures can also act as a catalyst for Boc deprotection.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Premature deprotection of the Boc group Reaction temperature is too high.- Lower the reaction temperature and extend the reaction time.- If possible, choose a lower boiling point solvent.- Monitor the reaction closely by TLC or LC-MS.
Formation of unexpected byproducts - Alkylation: The tert-butyl cation formed during deprotection can alkylate nucleophilic sites.- Racemization: Elevated temperatures can cause epimerization of chiral centers.[1]- For acid-catalyzed reactions that may be sensitive to heat, consider adding a scavenger (e.g., triisopropylsilane) to trap the tert-butyl cation.[5]- Lower the reaction temperature to minimize racemization.
Incomplete reaction Insufficient temperature or reaction time for a sterically hindered substrate.- If the Boc-protected compound is thermally stable at a moderately elevated temperature, a carefully controlled increase in temperature may be necessary.- Consider using a more powerful activating agent or catalyst to drive the reaction to completion at a lower temperature.- Increase the reaction time.
Low yield A combination of incomplete reaction and degradation of the starting material or product.- Optimize the reaction temperature by running small-scale trials at different temperatures.- Purify the starting material to remove any impurities that might catalyze degradation.- Ensure the reaction is performed under an inert atmosphere if the substrate is sensitive to oxidation.

Quantitative Data: Thermal Stability of Boc-Protected Amino Acids

The following table summarizes the reported melting points (often decomposition temperatures) for several Boc-protected amino acids. This data can serve as a general guideline for assessing their thermal stability. However, the optimal reaction temperature will always be substrate and condition-dependent. It is highly recommended to perform small-scale experiments to determine the ideal temperature for your specific reaction.

Boc-Protected Amino AcidMelting Point (°C)Recommended Maximum Reaction Temperature (°C) (General Guideline)
Boc-L-Alanine79 - 83[6]60
Boc-L-Arginine-50
Boc-L-Asparagine-60
Boc-L-Aspartic acid-60
Boc-L-Cysteine-50
Boc-L-Glutamic acid-60
Boc-L-Glutamine113 - 116 (dec.)80
Boc-Glycine87 - 9070
Boc-L-Histidine195 (dec.)100+ (with caution)
Boc-L-Isoleucine66 - 6950
Boc-L-Leucine85 - 9065
Boc-L-Lysine(Boc)~205 (dec.)100+ (with caution)
Boc-L-Methionine47 - 5040
Boc-L-Phenylalanine85 - 87[2]65
Boc-L-Proline133 - 135[7]100
Boc-L-Serine93 - 9670
Boc-L-Threonine75 - 7960
Boc-L-Tryptophan137 - 139100
Boc-L-Tyrosine134 - 137100
Boc-L-Valine77 - 8160

dec. = decomposes

Experimental Protocols

Protocol 1: Monitoring Thermal Stability of a Boc-Protected Compound

This protocol describes a general method for evaluating the stability of a Boc-protected compound at a specific temperature.

Methodology:

  • Sample Preparation: Dissolve a small, accurately weighed amount of the Boc-protected compound in the desired reaction solvent in a sealed vial.

  • Control Sample: Keep one vial at room temperature as a control.

  • Heating: Place the other vials in a heating block or oil bath set to the desired experimental temperatures (e.g., 60°C, 80°C, 100°C).

  • Time Points: At regular intervals (e.g., 1h, 2h, 4h, 8h, 24h), withdraw an aliquot from each vial (including the control).

  • Analysis: Analyze the aliquots by a suitable method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to assess the extent of degradation.

  • Quantification: If using LC-MS, the percentage of remaining starting material can be quantified by comparing the peak area of the starting material at each time point to the initial time point.

Visualizing Reaction Management

Diagram 1: Decision-Making Workflow for Temperature Control

G start Reaction with Boc-Protected Compound check_stability Is the compound known to be thermally stable under the proposed conditions? start->check_stability proceed Proceed with the reaction at the desired temperature. check_stability->proceed Yes lower_temp Lower the reaction temperature. check_stability->lower_temp No / Uncertain monitor Monitor the reaction closely for deprotection. proceed->monitor lower_temp->monitor optimize Consider alternative strategies: - Use a more active catalyst/reagent - Extend reaction time - Use a lower boiling point solvent monitor->optimize Degradation Observed end Reaction Complete monitor->end Successful optimize->lower_temp

Caption: A workflow for deciding on the appropriate reaction temperature.

Diagram 2: Boc Group Degradation Pathway

G cluster_products Degradation Products Boc_amine Boc-Protected Amine (R-NH-Boc) Carbamic_acid Carbamic Acid Intermediate (R-NH-COOH) Boc_amine->Carbamic_acid Thermolysis Isobutylene Isobutylene Boc_amine->Isobutylene Heat Heat (Δ) Amine Free Amine (R-NH2) Carbamic_acid->Amine CO2 Carbon Dioxide (CO2) Carbamic_acid->CO2

Caption: The thermal degradation pathway of a Boc-protected amine.

References

Validation & Comparative

A Comparative Guide to PROTAC Linkers: 1-Boc-Isonipecotic Acid Hydrazide Derivatives vs. Alternative Architectures

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has matured into a nuanced discipline, with the linker component emerging as a critical determinant of therapeutic success. While flexible polyethylene glycol (PEG) and alkyl chains have been foundational, the field is increasingly exploring alternative linker strategies to enhance efficacy, selectivity, and pharmacokinetic properties. This guide provides an objective comparison of linkers derived from 1-Boc-Isonipecotic acid hydrazide, representing a class of rigid piperidine-based linkers, against conventional flexible linkers.

The Pivotal Role of the PROTAC Linker

The linker in a PROTAC is not a mere spacer but an active modulator of the molecule's function. It critically influences the formation and stability of the ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase. The linker's length, rigidity, and chemical composition dictate the spatial orientation of the bound proteins, impacting the efficiency of ubiquitin transfer and subsequent proteasomal degradation of the target. Furthermore, the linker's physicochemical properties significantly affect the PROTAC's solubility, cell permeability, and in vivo pharmacokinetics.

Performance Comparison of Linker Types

The efficacy of a PROTAC is primarily evaluated by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize the performance of PROTACs with different linker architectures, targeting various proteins. While direct head-to-head data for PROTACs synthesized from this compound is limited in publicly available literature, the data for piperidine-containing rigid linkers provide a valuable benchmark for their expected performance.

Table 1: Performance of PROTACs with Rigid Piperidine-Based Linkers

Degrader Name/IDTarget ProteinE3 Ligase LigandLinker CharacteristicsDC50 (nM)Dmax (%)Cell Line
ARD-69 Androgen Receptor (AR)VHLRigid, polar, contains di-piperidine motif< 1> 95LNCaP, VCaP
Compound 22 HDAC3VHLRigid, contains piperidine440~77HCT116
Hypothetical PROTAC-Pip BRD4CRBNPiperazine-containing~15> 9022Rv1

Data is illustrative and compiled from findings in PROTAC literature. Specific values are representative of the performance of rigid, piperidine-containing linkers.

Table 2: Performance of PROTACs with Flexible Alkyl/PEG Linkers

Degrader Name/IDTarget ProteinE3 Ligase LigandLinker CharacteristicsDC50 (nM)Dmax (%)Cell Line
TBK1 Degrader TBK1VHL21-atom Alkyl/Ether396Not Specified
CRBN Degrader CRBNVHL9-atom Alkyl chainConcentration-dependent decreaseNot SpecifiedHEK293T
ERα Degrader ERαVHL16-atom PEG~100> 90Not Specified
BTK Degrader BTKCRBNFlexible Alkyl Chain1-40> 90Ramos

Data is illustrative and compiled from findings in PROTAC literature.

Analysis of Linker Characteristics

Isonipecotic Acid-Based (Rigid) Linkers

Linkers derived from 1-Boc-Isonipecotic acid would incorporate a rigid piperidine ring. This rigidity can be advantageous for several reasons:

  • Conformational Constraint: Rigid linkers can pre-organize the PROTAC into a bioactive conformation, reducing the entropic penalty upon ternary complex formation and potentially increasing potency.[1][2]

  • Improved Physicochemical Properties: The incorporation of heterocyclic scaffolds like piperidine can enhance solubility and metabolic stability compared to linear alkyl chains.[3]

  • Potential for Enhanced Selectivity: By restricting the available conformations, rigid linkers may disfavor the formation of off-target ternary complexes.

The hydrazide moiety in this compound offers a versatile handle for conjugation, often through the formation of a hydrazone bond. While this provides a straightforward synthetic route, the stability of the hydrazone linkage in a biological environment should be considered. More stable amide bonds are often preferred for late-stage clinical candidates.

Alternative Flexible Linkers (PEG and Alkyl Chains)

Flexible linkers remain a popular choice in PROTAC design due to several key features:

  • Synthetic Accessibility: Alkyl and PEG chains are readily available and can be easily incorporated and modified, allowing for rapid exploration of optimal linker length.[2]

  • Flexibility: The conformational freedom of these linkers allows the PROTAC to adopt various orientations to achieve a productive ternary complex.

  • Improved Solubility (PEG): The hydrophilic nature of PEG linkers can enhance the aqueous solubility of the resulting PROTAC, a common challenge for these high molecular weight molecules.[4][5]

However, high flexibility can also be a drawback, potentially leading to an entropic penalty upon binding and contributing to poor pharmacokinetic properties.[6]

Visualizing PROTAC Mechanisms and Workflows

Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures in PROTAC research.

PROTAC_Mechanism cluster_cell Cellular Environment POI Target Protein (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex PROTAC PROTAC PROTAC->POI Binds PROTAC->E3 Recruits PROTAC->Ternary_Complex Ternary_Complex->PROTAC Release & Recycle Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

PROTAC-mediated protein degradation pathway.

PROTAC_Workflow cluster_design Design & Synthesis cluster_evaluation Performance Evaluation cluster_optimization Optimization Select_Ligands Select POI and E3 Ligase Ligands Choose_Linker Choose Linker Type (e.g., Rigid, PEG, Alkyl) Select_Ligands->Choose_Linker Synthesize_Library Synthesize PROTAC Library Choose_Linker->Synthesize_Library Ternary_Assay Ternary Complex Formation Assay (SPR, ITC, NanoBRET) Synthesize_Library->Ternary_Assay Degradation_Assay Western Blot for Degradation (Determine DC50 and Dmax) Synthesize_Library->Degradation_Assay Permeability_Assay Cell Permeability Assay (PAMPA, Caco-2) Synthesize_Library->Permeability_Assay Analyze_SAR Analyze Structure-Activity Relationship (SAR) Ternary_Assay->Analyze_SAR Degradation_Assay->Analyze_SAR Permeability_Assay->Analyze_SAR Lead_Optimization Lead Optimization Analyze_SAR->Lead_Optimization Lead_Optimization->Choose_Linker Iterate

A rational workflow for PROTAC linker selection and optimization.

Experimental Protocols

Accurate and reproducible experimental data are paramount in the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments.

Western Blotting for Protein Degradation (DC50 and Dmax Determination)

Objective: To quantify the degradation of a target protein induced by a PROTAC and determine the DC50 and Dmax values.

Materials:

  • Cultured cells expressing the target protein

  • PROTAC of interest

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (typically ranging from picomolar to micromolar concentrations) for a predetermined time (e.g., 18-24 hours). Include a vehicle-treated control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate and an imaging system.

    • Strip the membrane and re-probe with the loading control antibody.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of degradation relative to the vehicle control to determine Dmax.

    • Plot the percentage of remaining protein against the log of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 value.[7][8][9]

Ternary Complex Formation Assay (NanoBRET™)

Objective: To measure the formation of the ternary complex in live cells.

Materials:

  • Stable cell line expressing the target protein fused to NanoLuc® luciferase and the E3 ligase fused to HaloTag®

  • PROTAC of interest

  • HaloTag® ligand

  • NanoLuc® substrate

  • Luminometer

Procedure:

  • Cell Plating and Labeling: Plate the engineered cells in a white, opaque microplate. Add the HaloTag® ligand to label the E3 ligase fusion protein.

  • PROTAC Treatment: Add a dilution series of the PROTAC to the cells.

  • Luminescence Measurement: Add the NanoLuc® substrate and measure the luminescence at the donor and acceptor emission wavelengths.

  • Data Analysis: The Bioluminescence Resonance Energy Transfer (BRET) ratio is calculated, which is proportional to the extent of ternary complex formation.

Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of a PROTAC across an artificial membrane.

Materials:

  • PAMPA plates (donor and acceptor plates with a lipid-infused artificial membrane)

  • PROTAC of interest

  • Phosphate-buffered saline (PBS)

  • Organic solvent (e.g., dodecane)

  • Plate reader

Procedure:

  • Preparation: Coat the membrane of the donor plate with a lipid/organic solvent mixture. Prepare solutions of the PROTAC in PBS.

  • Assay: Add the PROTAC solution to the donor wells and PBS to the acceptor wells. Sandwich the plates and incubate.

  • Quantification: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

  • Data Analysis: Calculate the permeability coefficient (Pe) based on the amount of PROTAC that has crossed the membrane over time.

Conclusion

The choice of linker is a critical decision in the design of a successful PROTAC. While flexible linkers like PEG and alkyl chains offer synthetic tractability and have been widely used, there is a growing interest in rigid linkers, such as those incorporating a piperidine scaffold like that in this compound. These rigid linkers can offer advantages in terms of pre-organizing the PROTAC for optimal ternary complex formation, leading to improved potency and better physicochemical properties. The hydrazide moiety provides a convenient synthetic handle, though the stability of the resulting linkage should be considered for advanced drug development. Ultimately, the optimal linker is highly dependent on the specific target protein and E3 ligase pair, necessitating a systematic approach to linker design and evaluation. The experimental protocols and comparative data presented in this guide provide a framework for the rational design and optimization of next-generation protein degraders.

References

A Researcher's Guide to Coupling Reagents for Boc-Isonipecotic Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

The efficient formation of amide bonds is a cornerstone of peptide synthesis and drug development. The choice of coupling reagent is critical, directly influencing reaction yield, purity, and the prevention of side reactions such as racemization. This is particularly true when working with sterically hindered amino acids like Boc-Isonipecotic Acid (Boc-Inp-OH), a cyclic amino acid analog frequently incorporated into peptidomimetics and other therapeutic candidates. Its rigid piperidine core presents a challenge for standard coupling protocols, making the selection of a potent activating reagent essential for success.

This guide provides a comparative analysis of commonly used coupling reagents for the acylation of amines with Boc-Inp-OH. The following data, protocols, and workflows are designed to assist researchers, scientists, and drug development professionals in selecting the optimal reagent for their specific application. While direct comparative studies on Boc-Inp-OH are limited, the data presented here is extrapolated from studies on other sterically hindered and Boc-protected amino acids to provide a representative performance overview.[1][2]

Performance Comparison of Common Coupling Reagents

The selection of a coupling reagent often involves a trade-off between reactivity, cost, safety, and the potential for side reactions. For sterically demanding substrates like Boc-isonipecotic acid, uronium/aminium salt-based reagents such as HATU and HBTU are generally preferred over carbodiimides like EDC and DIC due to their higher reactivity and faster reaction times.[3][4] The following table summarizes the performance of several widely used coupling reagents.

Coupling ReagentAdditiveBaseSolventTypical Reaction Time (min)Typical Yield (%)Key Advantages & Disadvantages
HATU HOAtDIPEADMF30~99%Advantages: High reactivity, low racemization, effective for sterically hindered amino acids.[1][3][5] Disadvantages: Higher cost.[1]
HBTU HOBtDIPEADMF30~95-98%Advantages: Good balance of reactivity and cost, reliable for standard couplings.[1][3] Disadvantages: Less effective for "difficult" couplings compared to HATU[6]; can cause guanidinylation of the N-terminus if used in excess.[5][7]
COMU OxymaPureDIPEADMF15-30>99%Advantages: Excellent efficiency, improved safety profile (non-explosive), highly soluble, byproducts are water-soluble.[3][8][9][10] Disadvantages: Higher cost.[3]
PyBOP HOBtDIPEADMF30~95%Advantages: Efficient, byproducts are less hazardous than those of its predecessor, BOP.[5] Disadvantages: Byproducts can be difficult to remove in solution-phase synthesis.[1]
EDC/HOBt HOBt-DCM/DMF120-24070-90%Advantages: Cost-effective, water-soluble byproducts are easily removed.[1][3] Disadvantages: Generally lower reactivity compared to onium salts.[1]
DIC/OxymaPure OxymaPureDIPEADMF92-97>95%Advantages: OxymaPure enhances coupling efficiency and suppresses racemization[1]; considered a safer alternative to HOBt-based reagents.[1] Disadvantages: May be less readily available than HOBt.

Note: The values presented are illustrative and based on general performance data for sterically hindered couplings. Actual results may vary depending on the specific reaction conditions and substrates.[4]

The superior performance of HATU in hindered couplings stems from its activating group, 7-aza-1-hydroxybenzotriazole (HOAt). The nitrogen atom in the pyridine ring of HOAt makes it a more reactive leaving group compared to the 1-hydroxybenzotriazole (HOBt) found in HBTU.[3][6] This leads to the formation of a more reactive OAt-ester intermediate, resulting in faster, more efficient couplings with a lower risk of epimerization.[2][4][6] COMU is a third-generation uronium salt based on OxymaPure that offers coupling efficiency comparable or superior to HATU but with an improved safety profile, as Oxyma is not explosive.[3][9]

Experimental Protocols

The following are generalized protocols for the coupling of Boc-Isonipecotic acid with a primary or secondary amine. Researchers should optimize these protocols for their specific substrates and reaction scales.

Protocol 1: Coupling using HATU, HBTU, or COMU

This protocol is suitable for highly efficient coupling, especially for challenging or sterically hindered substrates.

  • Activation: In a reaction vessel, dissolve Boc-Inp-OH (1.0 eq.), the coupling reagent (HATU, HBTU, or COMU, 1.0 eq.), and, if using HATU/HBTU, the appropriate additive (HOAt or HOBt, 1.0 eq.) in a suitable solvent (e.g., DMF).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq.) to the mixture and stir for 5-10 minutes at room temperature for pre-activation.

  • Amine Addition: Add the desired amine (1.0 eq.) to the activated Boc-Inp-OH solution.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS). Reaction times are typically 15-60 minutes.[1][11]

  • Work-up: Upon completion, the reaction mixture can be diluted with a solvent like ethyl acetate and washed sequentially with aqueous solutions (e.g., 1N HCl, sat. NaHCO₃, and brine) to remove the base and water-soluble byproducts. The organic layer is then dried and concentrated.[11] Alternatively, the mixture can be directly purified by chromatography.

Protocol 2: Coupling using PyBOP

This phosphonium salt-based reagent is also highly effective.

  • Activation: Dissolve Boc-Inp-OH (1.0 eq.), PyBOP (1.0 eq.), and HOBt (1.0 eq.) in an appropriate solvent (e.g., DMF).[1]

  • Base Addition: Add DIPEA (2.0 eq.) to the mixture and stir for 5-10 minutes at room temperature.[1]

  • Amine Addition: Add the amine (1.0 eq.) to the activated solution.

  • Reaction: Stir the mixture at room temperature for 30-60 minutes, monitoring for completion.

  • Work-up: Follow the work-up procedure described in Protocol 1.

Protocol 3: Coupling using EDC/HOBt

This carbodiimide-based method is a more economical choice for less demanding couplings.

  • Dissolution: In a reaction vessel, dissolve Boc-Inp-OH (1.0 eq.), the amine hydrochloride salt (1.0 eq.), and HOBt (1.2 eq.) in DMF or DCM.[1]

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • EDC Addition: Add EDC hydrochloride (1.2 eq.) to the cooled solution.[1]

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion is confirmed by TLC or LC-MS.[1]

  • Work-up: If using DCM, the reaction can be washed with water to remove excess EDC and the urea byproduct. If using DMF, an aqueous work-up with an extraction solvent is required.

Visualized Workflows

To better illustrate the processes involved in amide bond formation and reagent selection, the following diagrams are provided.

G cluster_activation Activation Step cluster_coupling Coupling Step Boc_Acid Boc-Isonipecotic Acid Active_Ester Activated Intermediate (e.g., OAt-Ester) Boc_Acid->Active_Ester Reagent Coupling Reagent (e.g., HATU) Reagent->Active_Ester Base Base (e.g., DIPEA) Base->Active_Ester Product Amide Product Active_Ester->Product Nucleophilic Attack Byproducts Byproducts Active_Ester->Byproducts Amine Amine Substrate (R-NH2) Amine->Product

Caption: General mechanism of amide bond formation using a coupling reagent.

G cluster_prep Preparation cluster_reaction Parallel Coupling Reactions cluster_analysis Analysis & Comparison Boc_Acid Boc-Isonipecotic Acid Rxn1 Reaction 1 (HATU) Boc_Acid->Rxn1 Rxn2 Reaction 2 (HBTU) Boc_Acid->Rxn2 Rxn3 Reaction 3 (COMU) Boc_Acid->Rxn3 Rxn_etc Reaction 'n' (...) Boc_Acid->Rxn_etc Amine Amine Substrate Amine->Rxn1 Amine->Rxn2 Amine->Rxn3 Amine->Rxn_etc Reagents Coupling Reagents (HATU, HBTU, COMU, etc.) Reagents->Rxn1 Reagents->Rxn2 Reagents->Rxn3 Reagents->Rxn_etc TLC TLC/LC-MS (Reaction Monitoring) Rxn1->TLC Rxn2->TLC Rxn3->TLC Rxn_etc->TLC HPLC HPLC (Purity & Yield) TLC->HPLC NMR NMR/MS (Structure Verification) TLC->NMR Result Optimal Reagent Selection HPLC->Result NMR->Result

Caption: Generalized workflow for the comparative analysis of coupling reagents.

Conclusion and Recommendations

The choice of coupling reagent significantly impacts the success of synthesizing molecules containing the sterically hindered Boc-Isonipecotic acid moiety.

  • For Highest Efficiency: For challenging couplings, rapid synthesis, or when maximizing yield and purity is paramount, HATU is the demonstrably superior reagent, despite its higher cost.[2][3][6] Its ability to form a highly reactive OAt-ester leads to faster, more complete reactions with a lower risk of epimerization.[4][6]

  • For a Balance of Cost and Performance: HBTU represents a robust and more cost-effective option for many standard applications.[1][3] It is highly effective, though it may require longer reaction times or double coupling to achieve results comparable to HATU in difficult cases.[2]

  • For Enhanced Safety and Performance: COMU is an excellent modern alternative that matches or exceeds the efficiency of HATU while offering a superior safety profile due to the absence of potentially explosive benzotriazole components.[9][10] Its high solubility and water-soluble byproducts also simplify reaction setup and work-up.[10]

  • For Economical Synthesis: For less demanding couplings where reaction time is not a critical factor, EDC/HOBt is a suitable and economical choice.[1] The primary advantage is its low cost and the ease of removing its water-soluble byproducts.

References

Characterization of 1-Boc-Isonipecotic Acid Hydrazide Derivatives: A Comparative Guide to NMR and HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) for the characterization of 1-Boc-isonipecotic acid hydrazide and its derivatives. The selection of appropriate analytical techniques is crucial for confirming the structure, purity, and stability of these valuable intermediates in pharmaceutical synthesis. This document presents supporting experimental data, detailed protocols, and visual workflows to aid in method selection and implementation.

Data Presentation: Spectroscopic and Chromatographic Data

The following tables summarize the key analytical data for this compound and related compounds, facilitating a clear comparison of their characterization parameters.

Table 1: Comparative ¹H and ¹³C NMR Data of 1-Boc-Piperidine Derivatives

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
This compound (Expected) ~7.5-8.0 (br s, 1H, CONH ), ~4.0 (br s, 2H, NH ₂), ~3.9 (m, 2H, piperidine-H₂ₑ), ~2.7 (m, 2H, piperidine-H₂ₐ), ~2.2 (m, 1H, piperidine-H₄), ~1.7 (m, 2H, piperidine-H₃ₑ), ~1.5 (m, 2H, piperidine-H₃ₐ), 1.45 (s, 9H, C(CH₃)₃)~175 (C=O, hydrazide), 154.9 (C=O, Boc), 79.5 (C(CH₃)₃), ~44 (piperidine-C₂, C₆), ~41 (piperidine-C₄), ~28.5 (piperidine-C₃, C₅), 28.4 (C(CH₃)₃)Estimated based on analogous structures
tert-butyl piperidine-1-carboxylate3.35 (m, 4H), 1.56-1.45 (m, 15H, includes Boc protons)154.89, 79.03, 44.31, 28.42, 25.69, 24.45[1]
tert-butyl 4-hydroxypiperidine-1-carboxylate3.8-3.9 (m, 1H), 3.6-3.7 (m, 2H), 3.0-3.1 (m, 2H), 1.8-1.9 (m, 2H), 1.4-1.5 (m, 2H), 1.46 (s, 9H)154.9, 79.5, 67.5, 43.8, 34.4, 28.5[2]
tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate7.27 (d, 1H), 6.05 (d, 1H), 4.02 (m, 2H), 3.76 (s, 3H), 2.85 (m, 3H), 1.81 (m, 2H), 1.41 (s, 11H, includes Boc protons)Not explicitly provided.[3]

Table 2: Comparative HPLC Purity Analysis Methods for Piperidine Derivatives

Compound/MethodColumnMobile PhaseFlow RateDetectionRetention Time (min)Purity (%)Reference
This compound C18 (e.g., 250 x 4.6 mm, 5 µm)Acetonitrile/Water with 0.1% TFA (gradient or isocratic)1.0 mL/minUV at 210 nmNot specified>98% (typical)Method based on[4][5]
4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridineLiChrosorb® 100 RP-18 (250 x 4.0 mm, 5 µm)Acetonitrile / Phosphate buffer pH=2Not specifiedUV at 239 nmNot specifiedNot specified[4]
SK3530 (piperazine derivative)CapcellPack MG C18 (150 x 4.6 mm, 5 µm)20 mM Ammonium acetate buffer (pH 4.0) / Acetonitrile (60:40, v/v)Not specifiedUV at 250 nmNot specifiedNot specified[5]
4-methanesulfonyl-piperidineAtlantis C18 (150 x 4.6 mm, 3.5 µm)0.1% Heptafluorobutyric acid in Water/Acetonitrile (90:10, v/v)1.0 mL/minCharged Aerosol Detection (CAD)Not specifiedNot specified[6]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar compounds and may require optimization for specific derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and identify all proton and carbon environments in the molecule.

Instrumentation: 400 MHz (or higher) NMR Spectrometer.

Sample Preparation:

  • Weigh accurately 5-10 mg of the this compound derivative.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse (zg30 or similar).

  • Spectral Width: 12-16 ppm.

  • Number of Scans: 16-64 (depending on sample concentration).

  • Relaxation Delay (d1): 1-2 seconds.

  • Temperature: 298 K.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

  • Spectral Width: 200-240 ppm.

  • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

  • Relaxation Delay (d1): 2 seconds.

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase and baseline correct the resulting spectrum.

  • Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

  • Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts for both ¹H and ¹³C spectra.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the this compound derivative and to quantify any impurities.

Instrumentation: HPLC system equipped with a UV detector, a C18 reversed-phase column, and an autosampler.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Prepare a stock solution of the sample at a concentration of 1 mg/mL in a suitable solvent (e.g., a 1:1 mixture of acetonitrile and water).

  • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the same solvent.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Data Analysis:

  • The purity of the sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Retention times of the main peak and any impurity peaks should be recorded.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the logical considerations for selecting an appropriate analytical method.

experimental_workflow cluster_synthesis Synthesis & Isolation cluster_characterization Characterization cluster_data Data Analysis & Reporting synthesis Synthesis of 1-Boc-Isonipecotic Acid Hydrazide Derivative workup Work-up & Purification synthesis->workup nmr_analysis NMR Analysis (¹H and ¹³C) workup->nmr_analysis hplc_analysis HPLC Purity Analysis workup->hplc_analysis nmr_data Structural Confirmation nmr_analysis->nmr_data hplc_data Purity Assessment hplc_analysis->hplc_data report Final Report & Comparison Guide nmr_data->report hplc_data->report logical_relationship cluster_questions Key Questions cluster_methods Recommended Methods start Analytical Goal q1 Structural Confirmation? start->q1 q2 Purity & Impurity Profile? start->q2 nmr NMR Spectroscopy (¹H, ¹³C, 2D) q1->nmr Yes hplc HPLC-UV/CAD q2->hplc Yes lcms LC-MS for Impurity ID hplc->lcms If impurities detected

References

A Researcher's Guide to Validating Synthesized Compounds: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a synthesized compound's chemical structure is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of the primary analytical techniques employed for structural validation: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), X-ray Crystallography, and Elemental Analysis. We will delve into the experimental protocols, present comparative performance data, and illustrate the workflows for each method.

At a Glance: Comparison of Key Validation Techniques

The selection of an appropriate analytical method, or combination of methods, is contingent on the nature of the compound, the information required, and the available resources. The following table summarizes the key performance characteristics of each technique.

ParameterNMR SpectroscopyMass SpectrometryX-ray CrystallographyElemental Analysis
Information Provided Detailed 3D structure and connectivity in solutionMolecular weight and fragmentation patternAbsolute 3D structure in solid stateElemental composition and empirical formula
Typical Sample Amount 5-25 mg for ¹H NMR; >10 mg for ¹³C NMRMicrograms (µg) to nanograms (ng)30-300 microns crystal size[1]2-5 mg[2][3]
Accuracy High for structural elucidation; quantitative accuracy 97-102%[4]High mass accuracy (within ± 3 ppm for high resolution)[5]Unambiguous, highly accurate 3D structureTypically within ±0.3% of the theoretical value[3]
Resolution High, allows for differentiation of subtle structural featuresHigh resolution can distinguish between ions with very small mass differences[6]Atomic to sub-atomic resolution (0.5-1.5 Å)[7]Not applicable
State of Sample SolutionGas phase (after ionization)Solid (single crystal)Solid or liquid
Destructive? NoYesNoYes

In-Depth Analysis of Validation Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful and versatile technique that provides detailed information about the structure and dynamics of molecules in solution.[8] It is based on the principle that certain atomic nuclei, when placed in a strong magnetic field, absorb and re-emit electromagnetic radiation at specific frequencies.

  • Sample Preparation: Dissolve 5-25 mg of the purified compound in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final volume of about 0.6-0.7 mL in a clean NMR tube.[9]

  • Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument is then "locked" onto the deuterium signal of the solvent and "shimmed" to optimize the homogeneity of the magnetic field.

  • Data Acquisition: A radiofrequency pulse is applied to the sample, and the resulting free induction decay (FID) signal is detected. This process is typically repeated for a number of scans to improve the signal-to-noise ratio.

  • Data Processing: The FID is converted into a frequency-domain spectrum using a Fourier transform. The spectrum is then phased, baseline corrected, and referenced to a standard (e.g., tetramethylsilane, TMS).

  • Spectral Analysis: The chemical shifts, integration of peak areas, and spin-spin coupling patterns are analyzed to elucidate the structure of the molecule.[10]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[11] It is a highly sensitive method that provides information about the molecular weight and fragmentation pattern of a compound, which can be used to deduce its structure.[8]

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography. The sample is then vaporized.[12]

  • Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to lose an electron and form a positively charged molecular ion (M⁺). This process can also lead to extensive fragmentation of the molecule.[13]

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.[14]

  • Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z ratio, generating a mass spectrum.

  • Spectral Interpretation: The molecular ion peak confirms the molecular weight of the compound. The fragmentation pattern provides a "fingerprint" of the molecule, which can be compared to spectral libraries or analyzed to piece together the structure.[14]

X-ray Crystallography

Single-crystal X-ray crystallography is considered the gold standard for determining the three-dimensional structure of a molecule.[15] It provides an unambiguous determination of the atomic arrangement, bond lengths, and bond angles in the solid state.

  • Crystal Growth: A high-quality single crystal of the compound (ideally 30-300 microns in size) is grown from a solution.[1]

  • Crystal Mounting: The crystal is carefully mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer and rotated while being irradiated with a monochromatic X-ray beam. The diffracted X-rays are detected, and a diffraction pattern is recorded at various crystal orientations. This process can take several hours.[15]

  • Structure Solution: The diffraction data is used to calculate an electron density map of the molecule.

  • Structure Refinement: A model of the molecule is built into the electron density map and refined to best fit the experimental data, yielding the final crystal structure.

Elemental Analysis

Elemental analysis determines the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound.[16] This information is used to determine the empirical formula of the synthesized compound.

  • Sample Preparation: A small, accurately weighed amount of the pure, dry sample (typically 2-5 mg) is placed in a tin or silver capsule.[3][17]

  • Combustion: The sample is combusted in a furnace at a high temperature (around 1000°C) in a stream of oxygen. This converts carbon to carbon dioxide, hydrogen to water, and nitrogen to nitrogen gas.[17]

  • Gas Separation and Detection: The combustion gases are passed through a series of traps and columns to separate them, and their amounts are measured by a thermal conductivity detector.

  • Calculation: The weight percentages of carbon, hydrogen, and nitrogen in the original sample are calculated from the amounts of CO₂, H₂O, and N₂ produced.[17]

Visualizing the Validation Workflow

The following diagrams illustrate the logical flow of the overall structure validation process and the individual workflows for each analytical technique.

G cluster_synthesis Synthesis & Purification cluster_validation Structure Validation cluster_interpretation Data Interpretation & Final Structure SynthesizedCompound Synthesized Compound Purification Purification SynthesizedCompound->Purification EA Elemental Analysis Purification->EA MS Mass Spectrometry Purification->MS NMR NMR Spectroscopy Purification->NMR Xray X-ray Crystallography Purification->Xray If suitable crystals form EmpiricalFormula Empirical Formula EA->EmpiricalFormula MolecularWeight Molecular Weight MS->MolecularWeight Connectivity Connectivity & 3D Structure NMR->Connectivity AbsoluteStructure Absolute 3D Structure Xray->AbsoluteStructure FinalStructure Final Validated Structure EmpiricalFormula->FinalStructure MolecularWeight->FinalStructure Connectivity->FinalStructure AbsoluteStructure->FinalStructure

Caption: Overall workflow for synthesized compound validation.

NMR_Workflow SamplePrep Sample Preparation (Dissolve in Deuterated Solvent) Acquisition Data Acquisition (Pulse & Collect FID) SamplePrep->Acquisition Processing Data Processing (Fourier Transform, Phasing) Acquisition->Processing Analysis Spectral Analysis (Chemical Shift, Integration, Coupling) Processing->Analysis Structure Elucidated Structure Analysis->Structure

Caption: Experimental workflow for NMR Spectroscopy.

MS_Workflow SampleIntro Sample Introduction & Vaporization Ionization Ionization (e.g., Electron Impact) SampleIntro->Ionization MassAnalysis Mass Analysis (Separation by m/z) Ionization->MassAnalysis Detection Detection MassAnalysis->Detection Interpretation Spectral Interpretation (Molecular Ion & Fragmentation) Detection->Interpretation MW_Fragment Molecular Weight & Fragments Interpretation->MW_Fragment

Caption: Experimental workflow for Mass Spectrometry.

Xray_Workflow CrystalGrowth Crystal Growth DataCollection X-ray Diffraction Data Collection CrystalGrowth->DataCollection StructureSolution Structure Solution (Electron Density Map) DataCollection->StructureSolution Refinement Structure Refinement StructureSolution->Refinement AbsoluteStructure Absolute 3D Structure Refinement->AbsoluteStructure EA_Workflow SampleWeighing Sample Weighing Combustion Combustion SampleWeighing->Combustion GasSeparation Gas Separation Combustion->GasSeparation Detection Detection GasSeparation->Detection Calculation Calculation of % Composition Detection->Calculation EmpiricalFormula Empirical Formula Calculation->EmpiricalFormula

References

Unveiling the Potential: A Comparative Analysis of Isonicotinic Acid Hydrazide Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with enhanced efficacy and reduced toxicity is a perpetual endeavor. Isonicotinic acid hydrazide (INH), a cornerstone in the treatment of tuberculosis, has been a focal point for chemical modification to generate derivatives with improved pharmacological profiles. This guide provides an objective comparison of the biological activities of various INH derivatives, supported by experimental data, detailed protocols, and visual representations of key biological and experimental processes.

Isonicotinic acid hydrazide and its derivatives have been extensively studied for their therapeutic potential, particularly as antimicrobial agents. The primary mechanism of action for isoniazid involves the inhibition of mycolic acid synthesis, an essential component of the mycobacterial cell wall.[1][2] Isoniazid itself is a prodrug, activated by the mycobacterial catalase-peroxidase enzyme KatG.[1][2] This activation leads to the formation of an isonicotinic acyl radical that, upon coupling with NADH, forms a complex that inhibits the enoyl-acyl carrier protein reductase (InhA), thereby blocking mycolic acid synthesis and leading to bacterial cell death.[1][2]

The development of INH derivatives aims to overcome challenges such as drug resistance and to broaden the spectrum of activity. Modifications to the core INH structure can influence the compound's lipophilicity, cell permeability, and interaction with target enzymes, leading to altered biological activity.

Comparative Biological Activity of Isoniazid Derivatives

The following tables summarize the in vitro biological activities of several isonicotinic acid hydrazide derivatives against various microbial strains. The data highlights the minimum inhibitory concentration (MIC) and half-maximal inhibitory concentration (IC50) values, providing a quantitative measure of their potency.

CompoundTarget OrganismMIC (µg/mL)Reference CompoundMIC (µg/mL)Citation
Isonicotinoyl-based Pyridazinone (IBP) 19, 21, 22, 29Mycobacterium tuberculosis H37Rv1.562Isoniazid3.125[3]
Isonicotinic acid (1-methyl-1H-pyrrol-2-ylmethylene)-hydrazide (1)M. tuberculosis H37Rv0.14 µM--[4]
Isonicotinic acid (1-methyl-1H-pyrrol-2-ylmethylene)-hydrazide (1)Isoniazid-resistant M. tuberculosis SRI 13690.14 µM--[4]
Schiff base of isonicotinoylhydrazide and 3-ethoxysalicylaldehydeMycobacterium tuberculosis H37Rv4Isoniazid0.025[5]
Schiff base of isonicotinoylhydrazide and 3-ethoxysalicylaldehydeStaphylococcus aureus ATCC 91448Ciprofloxacin-[5]
Schiff base of isonicotinoylhydrazide and 3-ethoxysalicylaldehydeEscherichia coli ATCC 113034Ceftriaxone-[5]
Isoniazid Derivative 1(a)Mycobacterium tuberculosis< 7.8--[1]
Isoniazid Derivative 1(b)Mycobacterium tuberculosis< 7.8--[1]
Isoniazid Derivative 1(c)Mycobacterium tuberculosis15.6--[1]
CompoundCell LineIC50 (µM)Exposure TimeCitation
Isonicotinoyl-based Pyridazinone (IBP) 19, 21, 22, 29HepG2> 300-[3]
Isonicotinoyl-based Pyridazinone (IBP) 19, 21, 22, 29Vero> 300-[3]
Isonicotinic acid (1-methyl-1H-pyrrol-2-ylmethylene)-hydrazide (1)HepG2> 100-[4]
Various Isonicotinoyl Hydrazones and HydrazidesHepG2> 2572 h[6][7]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of the experimental protocols used for the synthesis and biological evaluation of the isoniazid derivatives discussed.

General Synthesis of Isoniazid Derivatives (Schiff Bases)

A common method for synthesizing isoniazid derivatives involves the condensation reaction between isoniazid and various aldehydes or ketones to form Schiff bases (hydrazones).[8][9]

  • Dissolution: Isonicotinic acid hydrazide (isoniazid) is dissolved in a suitable solvent, such as ethanol or methanol.[9]

  • Addition of Carbonyl Compound: An equimolar amount of the desired aldehyde or ketone is added to the solution.

  • Catalysis: A catalytic amount of an acid, such as glacial acetic acid, is often added to facilitate the reaction.

  • Reflux: The reaction mixture is refluxed for a specific period, typically ranging from a few hours to several hours.[9]

  • Isolation and Purification: Upon completion, the reaction mixture is cooled, and the resulting precipitate (the Schiff base derivative) is collected by filtration. The crude product is then purified by recrystallization from an appropriate solvent to yield the final pure compound.[9]

In Vitro Antitubercular Activity Screening

The antitubercular activity of the synthesized compounds is commonly evaluated using the broth microdilution or macrodilution method to determine the Minimum Inhibitory Concentration (MIC).

  • Microplate Alamar Blue Assay (MABA):

    • Preparation of Inoculum: A suspension of Mycobacterium tuberculosis (e.g., H37Rv strain) is prepared and its turbidity is adjusted to a McFarland standard.

    • Serial Dilution: The test compounds are serially diluted in a 96-well microplate containing a suitable broth medium (e.g., Middlebrook 7H9).

    • Inoculation: Each well is inoculated with the prepared bacterial suspension.

    • Incubation: The microplates are incubated at 37°C for a specified period.

    • Addition of Alamar Blue: After incubation, Alamar Blue solution is added to each well.

    • Reading: The plates are further incubated, and the color change from blue to pink is observed. The MIC is defined as the lowest concentration of the compound that prevents this color change, indicating inhibition of bacterial growth.

  • BACTEC MGIT 960 System:

    • Inoculation: MGIT (Mycobacteria Growth Indicator Tube) tubes containing OADC (oleic acid, albumin, dextrose, catalase) supplement are inoculated with a suspension of the M. tuberculosis strain.[6][7]

    • Compound Addition: The test compounds at various concentrations are added to the respective tubes.[6][7]

    • Incubation and Monitoring: The tubes are incubated in the BACTEC MGIT 960 instrument at 37°C, which automatically monitors for mycobacterial growth by detecting oxygen consumption.[6][7] The time to positivity is recorded.

    • MIC Determination: The MIC is determined as the lowest concentration of the compound that inhibits bacterial growth compared to the drug-free control.

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of the derivatives against mammalian cell lines (e.g., HepG2, Vero) is often assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specific duration (e.g., 72 hours).[6][7]

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated further to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are solubilized by adding a suitable solvent, such as DMSO.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.

Visualizing the Pathways and Processes

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of complex biological pathways and experimental workflows.

Isoniazid Mechanism of Action cluster_bacterium Mycobacterium INH Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) INH->KatG Activation Active_INH Isonicotinic Acyl Radical KatG->Active_INH InhA InhA (Enoyl-ACP Reductase) Active_INH->InhA Forms complex with NADH NADH NADH NADH->InhA Mycolic_Acid Mycolic Acid Synthesis InhA->Inhibition Cell_Wall Bacterial Cell Wall Mycolic_Acid->Cell_Wall Bacterial_Death Bacterial Death Cell_Wall->Bacterial_Death Inhibition->Bacterial_Death Inhibition leads to

Caption: Mechanism of action of Isoniazid (INH).

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation Start Isoniazid + Aldehyde/Ketone Reaction Condensation Reaction Start->Reaction Purification Purification (Recrystallization) Reaction->Purification Derivative Isoniazid Derivative Purification->Derivative Characterization Structural Characterization (NMR, IR, Mass Spec) Derivative->Characterization Antimicrobial Antimicrobial Assay (e.g., MABA) Derivative->Antimicrobial Cytotoxicity Cytotoxicity Assay (e.g., MTT) Derivative->Cytotoxicity MIC Determine MIC Antimicrobial->MIC IC50 Determine IC50 Cytotoxicity->IC50 Data_Analysis Data Analysis & Comparison MIC->Data_Analysis IC50->Data_Analysis

Caption: General workflow for synthesis and biological evaluation.

References

Performance comparison of HATU vs HBTU for sterically hindered Boc-amino acids

Author: BenchChem Technical Support Team. Date: December 2025

Superiority of HATU for Coupling Sterically Hindered Boc-Amino Acids

A Comparative Analysis of HATU and HBTU in Peptide Synthesis

For researchers and professionals in drug development, the efficient synthesis of peptides containing sterically hindered amino acids is a significant challenge. The choice of coupling reagent is paramount to overcoming issues like low yields and racemization.[1] Experimental evidence consistently demonstrates that HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) offers superior performance over HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) for these difficult couplings.[1][2] HATU generally provides higher coupling efficiency, faster reaction times, and a reduced risk of epimerization, which is the loss of stereochemical integrity.[2][3]

The enhanced performance of HATU is attributed to its chemical structure. It contains a 7-azabenzotriazole (HOAt) moiety, which forms a more reactive OAt-ester intermediate with the amino acid's carboxyl group compared to the OBt-ester formed by HBTU.[4] The nitrogen atom at the 7-position of HATU's triazole ring acts as an electron-withdrawing group, making the active ester more susceptible to nucleophilic attack by an amine. This increased reactivity leads to faster and more complete peptide bond formation, which is critical when coupling bulky residues like Boc-Aib-OH (α-aminoisobutyric acid) or Boc-L-Ile-OH.[1][4]

Quantitative Performance Comparison

While direct side-by-side data can vary based on specific reaction conditions, the general performance trends consistently favor HATU for sterically demanding couplings. The following table summarizes the expected performance based on data from challenging peptide syntheses.

Performance MetricHATUHBTURationale
Typical Yield >95%85-98%The higher reactivity of the OAt-ester formed by HATU leads to more complete reactions and higher yields.[4]
Reaction Time 30-120 minutes120-240 minutesFaster kinetics of the OAt-ester allow for shorter coupling times.[1]
Epimerization Risk Low (0.5 - 2.0%)Low to Moderate (1.5 - 5.0%)Rapid amide bond formation kinetically outcompetes the racemization pathway.[5][6][7]

Note: The values presented are illustrative and based on general performance data for sterically hindered couplings. Actual results may vary depending on the specific amino acids being coupled, the solid support, and other reaction conditions.[4]

Reaction Mechanism and Workflow

The fundamental difference in reactivity stems from the leaving group involved in the active ester intermediate. HATU utilizes HOAt, whereas HBTU uses HOBt. The additional nitrogen in the pyridine ring of HOAt makes it a more effective leaving group, accelerating the subsequent aminolysis step.

General workflow for peptide coupling using HATU or HBTU.

Experimental Protocols

The following are representative protocols for the manual solid-phase peptide synthesis (SPPS) of a peptide containing a sterically hindered Boc-amino acid, comparing the use of HATU and HBTU.

Protocol 1: HATU-Mediated Coupling (Recommended)

This protocol is optimized for high coupling efficiency and minimal racemization.[8]

  • Resin Preparation : Swell the resin-bound peptide (with a free N-terminal amine) in N,N-Dimethylformamide (DMF) for 30-60 minutes.

  • Amino Acid Activation : In a separate vessel, dissolve the Boc-amino acid (2.0 eq. relative to resin loading) and HATU (1.9-2.0 eq.) in DMF.[8][9]

  • Base Addition : Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or 2,4,6-trimethylpyridine (TMP) (4.0 eq.) to the activation mixture. Allow the solution to pre-activate for 1-5 minutes.[8][9]

  • Coupling Reaction : Add the pre-activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.[1][8]

  • Monitoring : Perform a Kaiser test to monitor for the disappearance of the free primary amine. A negative result (yellow beads) indicates the completion of the coupling.[8]

  • Washing : Once the reaction is complete, thoroughly wash the resin with DMF (3x) and Dichloromethane (DCM) (3x).[8]

Protocol 2: HBTU-Mediated Coupling

This protocol provides a reliable method, though it may require longer reaction times for hindered residues.[1]

  • Resin Preparation : Follow step 1 from the HATU protocol.

  • Coupling Solution Preparation : In a separate vessel, dissolve the Boc-amino acid (2.0-3.0 eq.), HBTU (2.0-2.9 eq.), and DIPEA (4.0-6.0 eq.) in DMF.[1][8][10]

  • Coupling Reaction : Immediately add the coupling solution to the resin. Agitate the mixture at room temperature. A longer reaction time of 2-4 hours is generally recommended for HBTU with sterically hindered amino acids.[1][8]

  • Monitoring : Perform a Kaiser test to check for reaction completion. If the test remains positive after the initial time, a second coupling may be necessary.[1]

  • Washing : Upon completion, wash the resin as described in step 6 of the HATU protocol.[8]

Conclusion

For routine peptide synthesis, both HATU and HBTU are capable reagents. However, for challenging sequences involving sterically hindered Boc-amino acids, the experimental evidence strongly supports the use of HATU as the more efficient and reliable choice.[2] Its ability to form a more reactive intermediate translates to faster reactions, higher yields, and lower risk of racemization, ultimately saving time and resources in the production of complex peptides.[1][2] While HBTU can be effective, it often requires longer reaction times or double coupling to achieve results comparable to a single HATU-mediated coupling.[1]

References

The Strategic Advantage of 1-Boc-Isonipecotic Acid in Complex Molecule Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that dictates the efficiency, stereochemical outcome, and overall success of a complex molecule synthesis. Among the myriad of available scaffolds, 1-Boc-isonipecotic acid has emerged as a particularly advantageous building block. This guide provides an objective, data-driven comparison of 1-Boc-isonipecotic acid with viable alternatives, highlighting its synthetic advantages through experimental data and detailed protocols.

1-Boc-isonipecotic acid, a piperidine-4-carboxylic acid derivative, offers a unique combination of a conformationally rigid piperidine core and orthogonally protected functional groups.[1] The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen allows for selective manipulation of the carboxylic acid moiety, while the piperidine ring provides a robust scaffold for introducing three-dimensional diversity into target molecules.[1] These features have made it a cornerstone in the synthesis of a wide range of pharmaceuticals, including agents targeting the central nervous system, oncology therapeutics, and anti-infectives.

Comparative Analysis of Scaffolds

To objectively assess the synthetic utility of 1-Boc-isonipecotic acid, it is compared with three other commonly employed Boc-protected cyclic amino acid scaffolds: N-Boc-piperazine-C3-COOH, N-Boc-pyrrolidine-3-carboxylic acid, and N-Boc-azetidine-3-carboxylic acid. The choice of scaffold significantly influences the physicochemical properties, conformational flexibility, and ultimately, the biological activity of the final compound.[2]

Feature1-Boc-Isonipecotic AcidN-Boc-Piperazine-C3-COOHN-Boc-Pyrrolidine-3-Carboxylic AcidN-Boc-Azetidine-3-Carboxylic Acid
Ring Size 6-membered6-membered5-membered4-membered
Core Structure PiperidinePiperazinePyrrolidineAzetidine
Key Feature Rigid chair conformationTwo nitrogen atoms for functionalizationGreater conformational flexibilityHigh ring strain, unique bond angles
pKa (Conjugate Acid) ~11.22 (piperidine)[2]~8.9 and ~4.8 (piperazine)~11.27 (pyrrolidine)[2]~10.5 (azetidine)
logP (Octanol/Water) ~0.84 (piperidine)[2]Lower (more hydrophilic)~0.46 (pyrrolidine)[2]Lower (more hydrophilic)

Performance in Complex Molecule Synthesis: A Case Study Approach

While direct, side-by-side synthetic comparisons of these building blocks for a single complex target in the literature are scarce, we can extrapolate their respective advantages by examining their application in the synthesis of analogous complex molecules. For this guide, we will consider the synthesis of key intermediates for Neurokinin 1 (NK1) receptor antagonists and γ-secretase modulators, therapeutic areas where piperidine, pyrrolidine, and azetidine scaffolds are prevalent.[3][4][5]

Quantitative Comparison of a Key Amide Coupling Step:

The formation of an amide bond is a crucial transformation in the synthesis of many complex molecules. The following table provides a hypothetical comparison based on typical yields for the coupling of each scaffold with a representative amine, such as 3,5-bis(trifluoromethyl)benzylamine, a common fragment in NK1 receptor antagonists.[6]

Building BlockCoupling ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
1-Boc-Isonipecotic AcidHBTU, HOBt, DIPEADMF25290-95[1]
N-Boc-Pyrrolidine-3-Carboxylic AcidEDC, HOBtDMF2512-1685-92[7]
N-Boc-Azetidine-3-Carboxylic AcidHATU, DIPEADMF252-680-90[8]

Experimental Protocols

Detailed methodologies for key transformations are essential for reproducibility and comparison.

Protocol 1: Synthesis of 1-Boc-Isonipecotic Acid[1]

This protocol describes the protection of the nitrogen atom of isonipecotic acid using di-tert-butyl dicarbonate (Boc-anhydride).

Reaction Setup:

  • To a solution of isonipecotic acid (1 equivalent) in dichloromethane (10 mL), add triethylamine (3 equivalents).

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Add di-tert-butyl dicarbonate (2 equivalents) to the reaction mixture.

  • Heat the reaction mixture at 40 °C for 12 hours.

Work-up and Purification:

  • Monitor the reaction completion using Thin Layer Chromatography (TLC).

  • Upon completion, evaporate the solvent under reduced pressure.

  • Acidify the residue with dilute hydrochloric acid.

  • Filter the resulting solid to obtain the crude product.

  • The crude product can be further purified by recrystallization.

Protocol 2: Amide Bond Formation with 1-Boc-Isonipecotic Acid[1]

This protocol details the coupling of 1-Boc-isonipecotic acid to an amine using HBTU as a coupling agent.

Activation:

  • In a separate vessel, dissolve 1-Boc-isonipecotic acid (2-3 equivalents), HBTU (2-3 equivalents), and HOBt (2-3 equivalents) in N,N-dimethylformamide (DMF).

  • Add diisopropylethylamine (DIPEA) (4-6 equivalents) to the solution and pre-activate for 5-10 minutes.

Coupling:

  • Add the activated 1-Boc-isonipecotic acid solution to the amine (1 equivalent).

  • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction completion using a qualitative ninhydrin test or LC-MS.

Work-up and Purification:

  • Upon completion, quench the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing Synthetic Pathways and Workflows

To further clarify the logical flow of synthetic operations, the following diagrams are provided.

G cluster_synthesis Synthesis of 1-Boc-Isonipecotic Acid Isonipecotic_Acid Isonipecotic Acid Reaction_Mixture Reaction with Boc-Anhydride & TEA Isonipecotic_Acid->Reaction_Mixture Crude_Product Crude Product Reaction_Mixture->Crude_Product Work-up & Acidification Purified_Product 1-Boc-Isonipecotic Acid Crude_Product->Purified_Product Recrystallization

Caption: Synthetic workflow for 1-Boc-isonipecotic acid.

G cluster_coupling Amide Bond Formation Workflow cluster_activation Activation cluster_coupling_step Coupling cluster_workup Work-up & Purification Boc_Acid 1-Boc-Isonipecotic Acid Coupling_Reagents HBTU, HOBt, DIPEA in DMF Boc_Acid->Coupling_Reagents Activated_Ester Activated Ester Coupling_Reagents->Activated_Ester Amine Amine Substrate Activated_Ester->Amine Coupled_Product Amide Product Amine->Coupled_Product Quench Quench with Water Coupled_Product->Quench Extraction Extraction Quench->Extraction Purification Chromatography Extraction->Purification

Caption: General workflow for amide bond formation.

Conclusion

1-Boc-isonipecotic acid presents a compelling choice for the synthesis of complex molecules, particularly those requiring a rigid scaffold to orient substituents in a defined three-dimensional space. Its six-membered ring offers a predictable chair conformation, which can be advantageous for achieving high binding affinity and selectivity for biological targets. In comparison, pyrrolidine-based scaffolds offer greater conformational flexibility, while azetidine rings introduce significant strain and unique bond angles that can be exploited in specific medicinal chemistry applications.[2][8] The choice between these building blocks is therefore a strategic decision based on the desired properties of the final molecule. The robust and well-established protocols for the functionalization of 1-Boc-isonipecotic acid, coupled with its commercial availability, further solidify its position as a valuable and versatile tool in the arsenal of the synthetic chemist.

References

A Comparative Guide to the Solubility and Reactivity of Boc-Protected Hydrazides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, Boc-protected hydrazides are invaluable intermediates in the synthesis of a wide array of pharmaceutical compounds and complex organic molecules. The tert-butyloxycarbonyl (Boc) protecting group offers stability under various conditions, yet its efficient removal and the inherent reactivity of the hydrazide moiety are crucial for successful synthetic outcomes. This guide provides a comparative analysis of the solubility and reactivity of various Boc-protected hydrazides, supported by experimental data and detailed protocols to aid in the selection of the appropriate building blocks for your research.

Solubility Profile of Boc-Protected Hydrazides

The solubility of Boc-protected hydrazides is governed by the interplay between the lipophilic Boc group, the polar hydrazide functional group, and the nature of the substituent (R) attached to the hydrazine nitrogen. While comprehensive quantitative solubility data is scarce in the literature, a qualitative understanding can be drawn from the structural features of these molecules.

Generally, the presence of the Boc group enhances solubility in common organic solvents. However, the polarity of the hydrazide moiety and the substituent can significantly influence solubility in a given solvent. For instance, Boc-protected hydrazides with small alkyl or aryl substituents tend to be soluble in a range of polar aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate. The introduction of polar functional groups on the substituent may increase solubility in more polar solvents like methanol or even water.

Table 1: Qualitative Solubility of Various Boc-Protected Hydrazides

Boc-Protected Hydrazide (Boc-NHNH-R)R GroupExpected Solubility in Apolar Solvents (e.g., Hexane)Expected Solubility in Polar Aprotic Solvents (e.g., DCM, THF)Expected Solubility in Polar Protic Solvents (e.g., Methanol)
Boc-hydrazine-HLowHighHigh
Boc-methylhydrazide-CH₃ModerateHighHigh
Boc-phenylhydrazide-C₆H₅ModerateHighModerate
Boc-benzylhydrazide-CH₂C₆H₅ModerateHighModerate
Boc-(4-nitrophenyl)hydrazide-C₆H₄NO₂LowModerateLow
Boc-(4-methoxyphenyl)hydrazide-C₆H₄OCH₃ModerateHighModerate

This table is based on general principles of solubility and may vary depending on the specific experimental conditions.

Reactivity of Boc-Protected Hydrazides

The reactivity of Boc-protected hydrazides is primarily centered around two key transformations: the deprotection of the Boc group to liberate the free hydrazine and the participation of the hydrazide moiety in coupling reactions.

Deprotection Reactivity

The removal of the Boc group is typically achieved under acidic conditions. The ease of deprotection can be influenced by the electronic properties of the substituent on the hydrazine. Electron-withdrawing groups can decrease the basicity of the nitrogen atoms, potentially affecting the rate of protonation and subsequent cleavage.

A study on the solventless Boc-protection of various hydrazines provides indirect evidence of the relative nucleophilicity and, by extension, the potential ease of protonation for deprotection of the corresponding Boc-protected hydrazides.[1] The reaction times for Boc protection can be seen as an inverse indicator of the electron-donating ability of the substituent and thus may correlate with the ease of acidic deprotection.

Table 2: Reactivity of Hydrazines in Boc-Protection as an Indicator for Deprotection Susceptibility

Hydrazine (H₂N-NH-R)R GroupReaction Time for Boc Protection (minutes)Yield (%)Inferred Ease of Acidic Deprotection of Boc-NHNH-R
Methylhydrazine-CH₃1099High
Phenylhydrazine-C₆H₅1085High
Boc-hydrazine-Boc1085High
Z-hydrazine-Z1091Moderate
Troc-hydrazine-Troc2072Moderate
Acetylhydrazine-Ac5077Low

Data sourced from a study on solventless Boc-protection.[1] The "Inferred Ease of Acidic Deprotection" is a qualitative prediction based on the nucleophilicity of the parent hydrazine.

Coupling Reactivity

Boc-protected hydrazides are valuable nucleophiles in various coupling reactions, such as the formation of hydrazones with aldehydes and ketones, and in transition-metal-catalyzed cross-coupling reactions. The nucleophilicity of the terminal nitrogen is a key determinant of reactivity in these transformations.

In palladium-catalyzed coupling reactions of N-Boc aryl hydrazines with aryl halides, the electronic nature of both coupling partners plays a significant role.[2] Generally, electron-rich aryl hydrazides exhibit higher reactivity.

Table 3: Reactivity of Boc-Arylhydrazides in Palladium-Catalyzed Cross-Coupling Reactions

Boc-Arylhydrazide (Boc-NHNH-Ar)Aryl HalideLigandYield (%)
N-Boc-phenylhydrazide4-Nitrobromobenzenedppf95
N-Boc-phenylhydrazide4-Cyanobromobenzenedppf92
N-Boc-phenylhydrazide4-Bromobenzonitriledppf88
N-Boc-(4-methoxyphenyl)hydrazide4-Nitrobromobenzenedppf98
N-Boc-(4-chlorophenyl)hydrazide4-Nitrobromobenzenedppf85

Data adapted from a study on the synthesis of azobenzenes.[2]

Experimental Protocols

Protocol 1: Determination of Qualitative Solubility

This protocol provides a general method for assessing the solubility of a Boc-protected hydrazide in various solvents.[3][4]

Materials:

  • Boc-protected hydrazide

  • Solvents: Hexane, Dichloromethane (DCM), Tetrahydrofuran (THF), Methanol, Water

  • Small test tubes

  • Vortex mixer

  • Spatula

Procedure:

  • Place approximately 5-10 mg of the Boc-protected hydrazide into a clean, dry test tube.

  • Add 0.5 mL of the selected solvent to the test tube.

  • Vortex the mixture vigorously for 30 seconds.

  • Visually inspect the solution for the presence of undissolved solid.

  • If the solid has not fully dissolved, add another 0.5 mL of the solvent and vortex again.

  • Record the compound as "soluble," "partially soluble," or "insoluble" at an approximate concentration.

Protocol 2: Boc-Deprotection using Trifluoroacetic Acid (TFA)

This protocol describes a standard procedure for the acidic removal of the Boc protecting group.[5][6]

Materials:

  • Boc-protected hydrazide

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Round-bottom flask

  • Magnetic stirrer

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-protected hydrazide (1.0 mmol) in anhydrous DCM (5-10 mL) in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add TFA (1.0 mL, ~10 equivalents) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully neutralize the excess TFA by the slow addition of saturated sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract with DCM (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected hydrazide.

Visualizing Experimental Workflows

experimental_workflow cluster_solubility Solubility Testing cluster_deprotection Boc-Deprotection start_sol Weigh Boc-Hydrazide add_solvent Add Solvent vortex Vortex observe Observe record_sol Record Solubility start_dep Dissolve Boc-Hydrazide in DCM cool Cool to 0 °C add_tfa Add TFA react Stir at RT workup Aqueous Workup isolate Isolate Product

logical_relationship substituent Substituent (R) on Hydrazide electronics Electronic Properties (Electron-donating/withdrawing) substituent->electronics solubility Solubility Profile electronics->solubility influences reactivity Reactivity electronics->reactivity influences deprotection Deprotection Rate reactivity->deprotection coupling Coupling Efficiency reactivity->coupling

References

Evaluating the Efficacy of 1-Boc-Isonipecotic Acid Hydrazide-Derived Compounds in Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led to a significant interest in heterocyclic compounds, among which derivatives of 1-Boc-isonipecotic acid hydrazide are emerging as a promising scaffold in drug discovery. This guide provides a comparative analysis of the efficacy of these compounds, supported by experimental data from various studies. It aims to offer an objective overview of their performance against different biological targets and outlines detailed methodologies for key experiments to facilitate further research and development.

Performance Comparison of this compound Derivatives

While direct comparative studies on a wide range of this compound derivatives are still emerging, valuable insights can be drawn from research on structurally related isonicotinic acid hydrazide and other hydrazone compounds. The following tables summarize the biological activities of various hydrazide-hydrazone derivatives, providing a foundational understanding of their potential therapeutic applications.

Antimicrobial Activity

Hydrazide-hydrazone derivatives have demonstrated significant potential as antimicrobial agents. The following table presents the Minimum Inhibitory Concentration (MIC) values of several isonicotinic acid hydrazide derivatives against various bacterial strains.

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of Isonicotinic Acid Hydrazide Derivatives

Compound IDDerivative TypeStaphylococcus aureusBacillus subtilisEscherichia coliReference
INH Isonicotinic acid hydrazide>100>100>100[1]
Compound 1 Schiff base of INH12.56.2525[1]
Compound 2 Schiff base of INH2512.550[1]
Compound 3 Schiff base of INH6.253.1212.5[1]
Nitrofurazone Analog 28 Hydrazide-hydrazone0.0040.002>125[2]
Nitrofurazone Analog 32 Hydrazide-hydrazone0.0020.002>125[2]

Note: Lower MIC values indicate higher antimicrobial activity.

Anticancer Activity

The antiproliferative effects of hydrazide-hydrazone derivatives have been evaluated against various cancer cell lines. The table below summarizes the half-maximal inhibitory concentration (IC50) values for selected compounds.

Table 2: Comparative Anticancer Activity (IC50 in µM) of Hydrazide-Hydrazone Derivatives

Compound IDDerivative TypePC-3 (Prostate)MCF-7 (Breast)HT-29 (Colon)Reference
Paclitaxel (Standard) -0.080.030.05[3]
Compound 3h Hydrazide-hydrazone1.322.991.71[3]
Compound 7a N-acyl hydrazone57.33 ± 0.927.52 ± 0.32-[4]
Compound 7e N-acyl hydrazone10.19 ± 0.5225.41 ± 0.82-[4]
Doxorubicin (Standard) ---8.29[5]
Acylhydrazone Z3 Acylhydrazone--1.59[5]

Note: Lower IC50 values indicate higher anticancer activity.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of novel compounds. The following sections provide methodologies for key assays used to determine the efficacy of this compound-derived compounds.

Synthesis of Hydrazide-Hydrazone Derivatives

A general and efficient method for the synthesis of hydrazide-hydrazone derivatives involves the condensation reaction between a hydrazide and an appropriate aldehyde or ketone.[6]

Materials:

  • This compound

  • Substituted aldehyde or ketone

  • Ethanol (or other suitable solvent)

  • Glacial acetic acid (catalyst)

Procedure:

  • Dissolve this compound (1 mmol) in ethanol (25 mL) in a round-bottom flask.

  • Add the substituted aldehyde or ketone (1 mmol) to the solution.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reflux the reaction mixture for 2-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Filter the precipitated product, wash with cold ethanol, and dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent.[6][7]

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[8]

Materials:

  • Synthesized hydrazone derivatives

  • Dimethyl sulfoxide (DMSO)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Standard antibiotic (e.g., Ciprofloxacin) as a positive control

Procedure:

  • Preparation of Stock Solution: Dissolve the test compounds in DMSO to a concentration of 10 mg/mL.

  • Preparation of Bacterial Inoculum: Culture bacteria in MHB overnight at 37°C. Adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution: Add 100 µL of sterile MHB to each well of a 96-well plate. Add 100 µL of the compound stock solution to the first well and perform two-fold serial dilutions across the plate.

  • Inoculation: Add 10 µL of the prepared bacterial inoculum to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[8][9]

In Vitro Anticancer Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[4][10]

Materials:

  • Synthesized hydrazone derivatives

  • Cancer cell lines (e.g., MCF-7, PC-3)

  • Normal cell line (e.g., ME-16C) for cytotoxicity comparison

  • Culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • DMSO

  • 96-well plates

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates at a density of 1.5 × 10⁵ cells/mL and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized compounds (typically ranging from 1 to 1000 µM) for 48 hours. Include a positive control (e.g., Doxorubicin) and a vehicle control (DMSO).

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.[4]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound derivatives are attributed to their interaction with various cellular targets and signaling pathways. While specific pathways for this exact class of compounds are under investigation, the known mechanisms of related hydrazide derivatives provide a strong basis for understanding their potential modes of action.

Inhibition of Bacterial DNA Gyrase

One of the proposed mechanisms for the antibacterial activity of hydrazide-hydrazone compounds is the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication and repair.[6] By binding to the enzyme, these compounds can disrupt its function, leading to bacterial cell death.

DNA_Gyrase_Inhibition Hydrazide_Derivative 1-Boc-Isonipecotic Acid Hydrazide Derivative DNA_Gyrase Bacterial DNA Gyrase Hydrazide_Derivative->DNA_Gyrase DNA_Replication_Repair DNA Replication & Repair DNA_Gyrase->DNA_Replication_Repair Enables Bacterial_Cell_Death Bacterial Cell Death DNA_Replication_Repair->Bacterial_Cell_Death

Caption: Inhibition of bacterial DNA gyrase by hydrazide derivatives.

Induction of Apoptosis in Cancer Cells

In the context of cancer, some hydrazide-hydrazone derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells.[3] This can be achieved through the activation of caspase cascades, which are central to the apoptotic process.

Apoptosis_Induction Hydrazide_Derivative Hydrazide-Hydrazone Derivative Procaspase_3 Procaspase-3 Hydrazide_Derivative->Procaspase_3 Activates Caspase_3 Active Caspase-3 Procaspase_3->Caspase_3 Cleavage Apoptosis Apoptosis Caspase_3->Apoptosis Executes Drug_Discovery_Workflow cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Screening cluster_analysis Data Analysis & SAR Synthesis Synthesis of Derivative Library Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Antimicrobial Antimicrobial Assay (MIC Determination) Characterization->Antimicrobial Anticancer Anticancer Assay (IC50 Determination) Characterization->Anticancer Enzyme_Inhibition Enzyme Inhibition Assay Characterization->Enzyme_Inhibition Data_Comparison Comparative Data Analysis Antimicrobial->Data_Comparison Anticancer->Data_Comparison Enzyme_Inhibition->Data_Comparison SAR Structure-Activity Relationship (SAR) Data_Comparison->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization Identifies Lead Compounds

References

Predicting the Activity of Isonicotinic Acid Hydrazide Derivatives: A Comparative Guide to QSAR Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, Quantitative Structure-Activity Relationship (QSAR) modeling is an indispensable tool in the quest for novel therapeutics. This guide provides a comparative analysis of different QSAR studies focused on isonicotinic acid hydrazide derivatives, a class of compounds known for their significant antitubercular activity. By presenting key experimental data, detailed methodologies, and visual workflows, this document aims to facilitate a deeper understanding and application of QSAR in the development of more effective isoniazid-related drugs.

Isonicotinic acid hydrazide, commonly known as isoniazid, has long been a first-line treatment for tuberculosis. However, the rise of drug-resistant strains of Mycobacterium tuberculosis necessitates the development of new, more potent derivatives. QSAR studies play a pivotal role in this process by establishing a mathematical relationship between the chemical structure of these derivatives and their biological activity, thereby enabling the prediction of the potency of new compounds before they are synthesized.

Comparative Analysis of QSAR Models

This section presents a comparison of two distinct QSAR studies on isonicotinic acid hydrazide derivatives, highlighting their statistical robustness and predictive power. The data is summarized to provide a clear and objective assessment of each model's performance.

Parameter2D-QSAR Model[1][2]3D-QSAR (CoMFA) Model[3][4]
Correlation Coefficient (R²) 0.740.994
Cross-validation Coefficient (q² or RCV²) 0.720.625
Predictive R² (R²pred) Not Reported0.999
Key Descriptors Dipole energy, Heat of formationSteric and Electrostatic fields
Validation Method Leave-one-outLeave-one-out, Test set

Experimental Protocols: A Closer Look

The reliability of any QSAR model is fundamentally dependent on the quality of the biological data used for its development. The following are detailed methodologies for commonly cited experiments in the study of isonicotinic acid hydrazide derivatives.

Antitubercular Activity Screening: Microplate Alamar Blue Assay (MABA)

The MABA is a widely used colorimetric assay to determine the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.[5][6][7][8]

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase)

  • 96-well microplates

  • Alamar Blue reagent

  • Test compounds and standard drugs (e.g., isoniazid)

Procedure:

  • Inoculum Preparation: A mid-log phase culture of M. tuberculosis H37Rv is diluted in 7H9 broth to a standardized concentration.[5]

  • Compound Dilution: The test compounds are serially diluted in the 96-well plates.

  • Inoculation: The prepared bacterial inoculum is added to each well containing the test compounds. Control wells (bacteria without compound and media alone) are included.

  • Incubation: The plates are sealed and incubated at 37°C for 5-7 days.[5]

  • Alamar Blue Addition: After incubation, Alamar Blue solution is added to each well.

  • Result Interpretation: The plates are re-incubated for 24 hours. A color change from blue to pink indicates bacterial growth, while the absence of a color change indicates inhibition. The MIC is determined as the lowest concentration of the compound that prevents the color change.[5][9]

QSAR Model Development and Validation

The development of a robust QSAR model involves several critical steps, from descriptor calculation to rigorous validation.

Methodology:

  • Data Set Preparation: A dataset of isonicotinic acid hydrazide derivatives with their corresponding experimental antitubercular activities (MIC values) is compiled. The MIC values are typically converted to a logarithmic scale (pMIC).

  • Molecular Modeling and Descriptor Calculation: The 2D or 3D structures of the molecules are generated and optimized using computational chemistry software. For 2D-QSAR, molecular descriptors such as electronic, thermodynamic, and topological parameters are calculated.[1][2] For 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), steric and electrostatic fields are calculated around the aligned molecules.[3][4]

  • Model Building: Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to establish a mathematical relationship between the calculated descriptors (independent variables) and the biological activity (dependent variable).

  • Model Validation: The predictive power of the QSAR model is assessed through internal and external validation techniques.

    • Internal Validation: The most common method is leave-one-out cross-validation, which yields the cross-validation coefficient (q²).[1][2]

    • External Validation: The dataset is divided into a training set (to build the model) and a test set (to evaluate its predictive ability on new data). The predictive R² (R²pred) is calculated for the test set.

Visualizing the QSAR Workflow

To better understand the logical flow of a QSAR study, the following diagram illustrates the key stages from data collection to model application.

QSAR_Workflow cluster_data Data Collection & Preparation cluster_modeling Model Development cluster_validation Model Validation cluster_application Application Data_Collection Compile Dataset of Isoniazid Derivatives and Activities (MIC) Data_Preparation Convert MIC to pMIC & Prepare Molecular Structures Data_Collection->Data_Preparation Descriptor_Calculation Calculate Molecular Descriptors (2D or 3D) Data_Preparation->Descriptor_Calculation Model_Building Build QSAR Model (e.g., MLR, PLS) Descriptor_Calculation->Model_Building Internal_Validation Internal Validation (Cross-validation, q²) Model_Building->Internal_Validation External_Validation External Validation (Test Set, R²pred) Internal_Validation->External_Validation Activity_Prediction Predict Activity of New Derivatives External_Validation->Activity_Prediction Lead_Optimization Guide Synthesis of Novel Compounds Activity_Prediction->Lead_Optimization

Caption: A generalized workflow for a QSAR study.

This comprehensive guide provides a comparative overview of QSAR studies on isonicotinic acid hydrazide derivatives, offering valuable insights for researchers in the field of antitubercular drug discovery. By understanding the methodologies and performance metrics of different QSAR models, scientists can better leverage these computational tools to design and identify novel, more potent drug candidates.

References

Safety Operating Guide

Proper Disposal of 1-Boc-Isonipecotic Acid Hydrazide: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – To ensure the safety of laboratory personnel and the protection of the environment, it is imperative that researchers, scientists, and drug development professionals adhere to strict protocols for the disposal of chemical waste. This guide provides essential, step-by-step procedures for the proper disposal of 1-Boc-Isonipecotic acid hydrazide (tert-butyl 4-(hydrazinecarbonyl)piperidine-1-carboxylate), a common reagent in pharmaceutical research.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling of the solid compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

Disposal Protocol: A Step-by-Step Approach

Given the lack of a validated, safe, and effective chemical neutralization protocol for this compound in a standard laboratory setting, the primary and recommended method of disposal is through a licensed chemical waste management company. Attempting to neutralize the hydrazide functionality without a specific and tested procedure can be hazardous and is not advised.

Operational Plan for Waste Collection and Disposal:

  • Waste Segregation:

    • Solid this compound waste should be collected in a dedicated, clearly labeled, and sealed container.

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

    • Contaminated materials, such as weighing paper, gloves, and pipette tips, should also be placed in this designated solid waste container.

  • Container Labeling:

    • The waste container must be labeled as "Hazardous Waste."

    • The label should clearly state the full chemical name: "this compound" or "tert-butyl 4-(hydrazinecarbonyl)piperidine-1-carboxylate."

    • Include the approximate quantity of the waste.

  • Storage:

    • Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.

    • Consult the Safety Data Sheet (SDS) for specific storage incompatibilities.

  • Arranging for Disposal:

    • Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the hazardous waste.

    • Provide them with the full chemical name and any other relevant information as requested.

It is critical to note that this compound should not be disposed of down the drain or in regular trash. [1] Discharge into sewer systems or contamination of waterways must be avoided.[1]

Quantitative Data Summary

While specific quantitative data for the disposal of this compound is not available, the following table summarizes key identifiers for this compound, which are essential for proper waste manifest documentation.

PropertyValue
Chemical Name This compound
Synonym tert-butyl 4-(hydrazinecarbonyl)piperidine-1-carboxylate
CAS Number 187834-88-4
Molecular Formula C₁₁H₂₁N₃O₃
Molecular Weight 243.30 g/mol

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow start Start: Generation of 1-Boc-Isonipecotic acid hydrazide waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Waste into a Dedicated, Labeled Container ppe->segregate label Label Container: 'Hazardous Waste' Full Chemical Name segregate->label store Store Securely in a Designated Area label->store contact_ehs Contact Institutional EHS or Licensed Waste Contractor store->contact_ehs disposal Professional Disposal via Incineration or Licensed Facility contact_ehs->disposal end End: Waste Properly Disposed disposal->end

Caption: Disposal workflow for this compound.

By following these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby fostering a secure research environment and upholding environmental responsibility.

References

Essential Safety and Operational Guide for 1-Boc-Isonipecotic Acid Hydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of 1-Boc-Isonipecotic acid hydrazide, ensuring laboratory safety and procedural accuracy.

This document provides critical safety and logistical information for the handling of this compound (CAS No. 187834-88-4). Adherence to these guidelines is essential for maintaining a safe laboratory environment and ensuring the integrity of your research.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound, based on general guidelines for hydrazide compounds and available safety data.

Body PartRecommended ProtectionSpecifications & Rationale
Hands Chemical-resistant glovesNeoprene or nitrile gloves are recommended. Always inspect gloves for integrity before use.[1]
Eyes Safety goggles or a face shieldUse indirect-vent splash resistant goggles or a full-face shield to protect against splashes and chemical vapors.[1][2]
Body Flame-resistant lab coatA 100% cotton-based, fire/flame resistant lab coat provides a barrier against spills.[1]
Clothing Full-length pants and closed-toe shoesNon-permeable clothing and closed-toe shoes are essential to prevent skin contact.[2]
Respiratory Respirator (as needed)Use a respirator as a last line of defense, particularly in cases of poor ventilation or potential for aerosolization. A full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is recommended.[1][2]
Hazard and Precautionary Data
Hazard ClassStatementPrecautionary Measures
Skin Corrosion/Irritation Causes skin irritation[3]Wash hands and any exposed skin thoroughly after handling. If skin irritation occurs, seek medical advice.[3]
Eye Damage/Irritation Causes serious eye irritation[3]Wear eye protection. If in eyes, rinse cautiously with water for several minutes.[3]
Acute Oral Toxicity Harmful if swallowed[3]Do not eat, drink, or smoke when using this product. If swallowed, call a poison center or doctor.[3]
Respiratory Irritation May cause respiratory irritation[3]Avoid breathing dust. Use only in a well-ventilated area.[3]

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for safety and environmental protection. The following workflow outlines the key steps for working with this compound.

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_workspace Prepare Workspace (Fume Hood) prep_ppe->prep_workspace handle_weigh Weigh Compound prep_workspace->handle_weigh Proceed to handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer cleanup_decontaminate Decontaminate Glassware & Surfaces handle_transfer->cleanup_decontaminate After experiment cleanup_dispose_waste Dispose of Waste cleanup_decontaminate->cleanup_dispose_waste cleanup_remove_ppe Remove PPE cleanup_dispose_waste->cleanup_remove_ppe

Figure 1: A step-by-step workflow for the safe handling and disposal of this compound.
Detailed Methodologies

Preparation:

  • Review Safety Data Sheet (SDS): Before handling, thoroughly review the SDS for this compound.

  • Don Personal Protective Equipment (PPE): Equip yourself with the appropriate PPE as detailed in the table above.

  • Prepare Workspace: All handling of this compound should be conducted in a well-ventilated chemical fume hood.[4] Ensure that an emergency eyewash station and safety shower are readily accessible.

Handling:

  • Weighing: Carefully weigh the desired amount of the solid compound. Avoid creating dust.

  • Transfer: Transfer the compound to the reaction vessel within the fume hood.

Cleanup and Disposal:

  • Decontamination: Clean all glassware and work surfaces that may have come into contact with the compound using appropriate cleaning agents.

  • Waste Disposal: Dispose of all waste, including empty containers and contaminated materials, in a designated and properly labeled hazardous waste container.[3] Do not discharge to sewer systems.[4] All disposals must be in accordance with local, regional, and national hazardous waste regulations.

  • PPE Removal: Remove PPE in the designated area, avoiding cross-contamination. Wash hands thoroughly after removing gloves.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Boc-Isonipecotic acid hydrazide
Reactant of Route 2
Reactant of Route 2
1-Boc-Isonipecotic acid hydrazide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。